2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]
Description
BenchChem offers high-quality 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-benzyl-2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-7-15(8-4-1)11-17-13-23-19(21-17)20-22-18(14-24-20)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEQQWQZUYZCRJ-QZTJIDSGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=N[C@@H](CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Stereochemical Architect: 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] in Asymmetric Catalysis
Executive Summary
In the landscape of privileged chiral ligands, 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] (commonly referred to as (R,R)-Bn-BOX ) stands as a cornerstone of
This technical guide dissects the chemical utility of (R,R)-Bn-BOX, moving beyond basic textbook descriptions to provide a rigorous, field-validated manual for its application in asymmetric cyclopropanation and Diels-Alder reactions.
Ligand Architecture & Stereochemical Rationale[1][2]
The efficacy of (R,R)-Bn-BOX stems from its
The Quadrant Model
Upon chelation, the two oxazoline rings form a rigid 5-membered chelate with the metal. The benzyl substituents at the 4-position orient themselves to minimize steric repulsion with the ligand backbone.
-
Blocked Quadrants: The benzyl groups effectively shield two diagonal quadrants of the coordination sphere.
-
Open Quadrants: The remaining two quadrants are left accessible for substrate approach.
-
Mechanistic Implication: This forces the incoming substrate (e.g., a dienophile or alkene) to align in a specific orientation to avoid the steric wall of the benzyl groups, thereby inducing enantioselectivity.
Visualization: The Metal-Ligand Coordination Sphere
The following diagram illustrates the steric environment created by the (R,R)-Bn-BOX ligand upon coordination with a metal center (M).
Figure 1: Schematic representation of the Quadrant Model. The benzyl groups (grey) create a diagonal steric block, forcing the substrate (green) to approach from the accessible quadrants.
Key Catalytic Applications[1][3][4]
A. Asymmetric Cyclopropanation (The "Gold Standard")
The most historically significant application of (R,R)-Bn-BOX is the Copper(I)-catalyzed cyclopropanation of alkenes with diazoesters. This reaction, pioneered by Evans and Masamune, remains a benchmark for testing ligand efficacy.
-
Metal Source: Cu(I)OTf (Copper(I) triflate) is preferred. Note that Cu(OTf)
is often used as a precatalyst, as it is reduced in situ by the diazo compound to the active Cu(I) species. -
Stereocontrol: The reaction typically favors the trans (anti) cyclopropane diastereomer, with high enantiomeric excess (ee) for the (1R, 2R) isomer when using the (R,R)-ligand.
Mechanistic Insight: The Carbene Intermediate
The active species is a Cu(I)-carbene complex.[1] The benzyl groups of the ligand ensure that the bulky ester group of the carbene is oriented away from the ligand walls ("open" quadrant), while the incoming alkene approaches from the face that minimizes steric clash with the ligand's benzyl arms.
B. Asymmetric Diels-Alder Reaction
For Lewis acid-catalyzed Diels-Alder reactions, the oxidation state of the metal changes to +2.
-
Metal Source: Cu(OTf)
or Cu(SbF ) . -
Counter-ion Effect (Expertise Tip): The choice of counter-ion is critical. Non-coordinating anions like SbF
often yield higher enantioselectivities than OTf because they prevent the anion from competing for coordination sites on the metal, ensuring a tighter "bite" by the chiral ligand.
Practical Protocols
Protocol A: Synthesis of (R,R)-Bn-BOX Ligand
While many researchers purchase this ligand, synthesizing it ensures freshness and reduces cost. This protocol is based on the condensation of amino alcohols with malonimidates.
Reagents:
-
(R)-Phenylalaninol (2.2 equiv)
-
Diethyl malonimidate dihydrochloride (1.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen, suspend diethyl malonimidate dihydrochloride (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Addition: Add (R)-phenylalaninol (2.2 equiv) in one portion. The suspension will slowly clear as the reaction proceeds.
-
Cyclization: Stir the mixture at room temperature for 12–24 hours. Monitor by TLC (the disappearance of the amino alcohol).
-
Workup: Dilute with DCM and wash with water to remove ammonium chloride salts. Dry the organic layer over Na
SO , filter, and concentrate.[2] -
Purification: Recrystallize from hot hexane/ethyl acetate or purify via flash column chromatography (SiO
, Hexanes:EtOAc).-
Target: White crystalline solid.
-
Validation: Check optical rotation
and H NMR (Look for the characteristic methylene bridge singlet at ppm).
-
Protocol B: Standard Cu(I)-Catalyzed Cyclopropanation
Target: Reaction of Styrene with Ethyl Diazoacetate (EDA).
Reagents:
-
Cu(OTf) (or Cu(OTf)
+ Phenylhydrazine reductant): 1 mol% -
(R,R)-Bn-BOX: 1.2 mol%
-
Styrene: 1.0 equiv (excess often used, e.g., 5 equiv)
-
Ethyl Diazoacetate (EDA): 1.0 equiv (added slowly)
-
Solvent: Anhydrous DCM
Workflow:
-
Catalyst Formation (Critical Step): In a dry Schlenk tube under Argon, mix Cu(OTf) and (R,R)-Bn-BOX in DCM. Stir for 1 hour.
-
Observation: The solution should turn a distinct color (often blue/green for Cu(II), faint yellow/colorless for Cu(I)). Ensure the complex is fully formed before adding substrates.
-
-
Substrate Addition: Add styrene (5 equiv) to the catalyst solution.
-
Diazo Addition: Using a syringe pump, add a solution of EDA in DCM over 4–8 hours.
-
Why Slow Addition? To keep the concentration of diazo compound low, preventing dimerization (formation of diethyl fumarate/maleate) and favoring the reaction with the alkene.
-
-
Workup: Filter through a short plug of silica to remove the copper catalyst. Concentrate and analyze by chiral HPLC.
Troubleshooting & Optimization (The "Art" of the Reaction)
| Issue | Probable Cause | Corrective Action |
| Low Enantioselectivity (<50% ee) | Ligand-Metal Mismatch | Ensure 1:1 binding. Use a slight excess of ligand (1.1–1.2 equiv) relative to metal to prevent non-chiral background catalysis by free metal. |
| Low Yield / Dimerization | Fast Diazo Addition | Increase the dilution of the diazo compound and slow down the addition rate (syringe pump is mandatory). |
| No Reaction | Catalyst Poisoning | Check solvent dryness. BOX-Cu complexes are sensitive to water, which can hydrolyze the oxazoline ring or occupy coordination sites. |
| Poor Diastereocontrol (cis/trans) | Steric Bulk Insufficient | Switch from Ethyl Diazoacetate to tert-Butyl Diazoacetate. The bulkier ester group increases trans selectivity. |
Catalytic Cycle Visualization
The following diagram details the Cu(I) catalytic cycle for cyclopropanation, highlighting the critical carbene intermediate.
Figure 2: Catalytic cycle for the asymmetric cyclopropanation of alkenes using Cu(I)-Bn-BOX.
References
-
Evans, D. A., Woerpel, K. A., Hinman, M. M., & Faul, M. M. (1991).[3] Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions.[3][4] Catalytic, asymmetric cyclopropanation of olefins.[3][5][6] Journal of the American Chemical Society, 113(2), 726–728.[3]
-
Lowenthal, R. E., Abiko, A., & Masamune, S. (1990).[3] Asymmetric catalytic cyclopropanation of olefins: bis-oxazoline copper complexes. Tetrahedron Letters, 31(42), 6005–6008.[3]
-
Johnson, J. S., & Evans, D. A. (2000).[7] Chiral bis(oxazoline) copper(II) complexes: Versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions.[3][8] Accounts of Chemical Research, 33(6), 325–335.
-
Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-Symmetric chiral bis(oxazoline) ligands in asymmetric catalysis. Chemical Reviews, 106(9), 3561–3651.[3]
-
Hofstra, J. L., DeLano, T. J., & Reisman, S. E. (2020).[2][9] Synthesis of Chiral Bisoxazoline Ligands. Organic Syntheses, 97, 172-188.[2] (Note: Provides general procedural context for BOX ligand synthesis).
Sources
- 1. rameshrasappan.com [rameshrasappan.com]
- 2. orgsyn.org [orgsyn.org]
- 3. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 4. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of (R,R)-Bn-BOX ligand from L-phenylalanine
Topic: Synthesis of (R,R)-Bn-BOX Ligand Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Stereochemical Criticality
The
⚠️ Critical Stereochemical Directive
The user request specifies the synthesis of the (R,R)-enantiomer starting from L-phenylalanine.
-
Scientific Reality: Natural L-phenylalanine possesses the (S) -configuration. Standard reduction and cyclization protocols proceed with retention of configuration , yielding (S,S)-Bn-BOX .
-
Operational Requirement: To synthesize the (R,R)-Bn-BOX target, the protocol must utilize D-phenylalanine (the unnatural enantiomer) as the starting material.
-
Resolution: This guide details the protocol for the (R,R) target. All steps described below are chemically identical for L-phenylalanine, but will yield the (S,S) enantiomer.
Retrosynthetic Analysis & Strategy
The synthesis relies on the "Evans Method," utilizing a modular assembly of a chiral amino alcohol and a dicarboxylic acid derivative. The dimethyl-substituted bridge (isopropylidene) is selected over the methylene bridge for this guide due to its superior hydrolytic stability and resistance to bridgehead enolization/racemization.
Strategic Disconnection
-
Chiral Pool Source: D-Phenylalanine
(R)-Phenylalaninol. -
Linker Assembly: Dimethylmalonyl dichloride provides the 3-carbon bridge.
-
Cyclization: Activation of the bis(amide) alcohol followed by base-mediated ring closure.
Figure 1: Retrosynthetic disconnection showing the dependence on D-Phenylalanine for the (R,R) target.
Detailed Experimental Protocol
Step 1: Reduction of D-Phenylalanine to (R)-Phenylalaninol
The carboxylic acid is reduced to a primary alcohol. While
-
Reagents: D-Phenylalanine (1.0 equiv),
(2.4 equiv), (1.0 equiv). -
Solvent: Anhydrous THF.
-
Yield Target: 85-95%.
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under
atmosphere. -
Activation: Suspend D-Phenylalanine (16.5 g, 100 mmol) and
(9.1 g, 240 mmol) in THF (200 mL). Cool to 0°C. -
Addition: Dissolve Iodine (25.4 g, 100 mmol) in THF (50 mL) and add dropwise over 30 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Once gas evolution ceases, heat to reflux for 18 hours. The solution should become clear/colorless.
-
Quench: Cool to room temperature. Carefully add Methanol (excess) to destroy residual borohydride. Evaporate solvent to a white paste.
-
Workup (Critical): Dissolve paste in 20% aqueous KOH (150 mL) and stir for 4 hours to break boron-amine complexes. Extract with DCM (
mL). -
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.-
Checkpoint: (R)-Phenylalaninol should appear as white crystals. Melting point: 91–93 °C.
-
Step 2: Formation of the Bis(amide) Intermediate
The amino alcohol is coupled with dimethylmalonyl dichloride.
-
Reagents: (R)-Phenylalaninol (2.05 equiv), Dimethylmalonyl dichloride (1.0 equiv), Triethylamine (
, 2.5 equiv). -
Solvent: Anhydrous DCM (
).
Procedure:
-
Setup: Charge a flask with (R)-Phenylalaninol (30.2 g, 200 mmol) and
(35 mL) in dry DCM (300 mL). Cool to 0°C. -
Addition: Add Dimethylmalonyl dichloride (16.9 g, 100 mmol) dropwise via syringe pump to control exotherm.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Wash with 1M HCl (removes unreacted amine), then saturated
, then brine. -
Isolation: Dry (
) and concentrate. The resulting bis-amide diol is often pure enough for the next step.-
Note: The intermediate is a viscous oil or glassy solid.
-
Step 3: Cyclization to (R,R)-Bn-BOX
The hydroxyl groups are activated as mesylates, followed by base-induced intramolecular displacement to form the oxazoline rings.
-
Reagents: Methanesulfonyl chloride (MsCl, 2.5 equiv),
(5.0 equiv). -
Solvent: DCM.
-
Yield Target: 60-75% (over 2 steps).
Procedure:
-
Activation: Dissolve the bis-amide (from Step 2) in DCM (400 mL) and
(500 mmol). Cool to 0°C. -
Addition: Add MsCl (250 mmol) dropwise. Stir for 2 hours at 0°C.
-
Cyclization: Allow the mixture to warm to room temperature. In many cases, refluxing for 12-24 hours is required to drive the ring closure to completion.
-
Alternative: If cyclization is sluggish, isolate the bis-mesylate and treat with refluxing NaOH in MeOH, but the MsCl/
reflux method is generally "one-pot" effective.
-
-
Workup: Quench with saturated
. Extract with DCM.[1][2] -
Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).
-
Characterization: The product (R,R)-Bn-BOX is a white solid or clear oil that crystallizes upon standing.
-
Data Presentation & Quality Control
Key Characterization Data
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | |
| Melting Point | 87–89 °C | For the dimethyl-bridged variant |
| Optical Rotation | (S,S) is negative; (R,R) is positive | |
| Characteristic doublet of doublets for ring protons | ||
| Enantiomeric Excess | >99% ee | Verify via Chiral HPLC (e.g., Daicel Chiralcel OD-H) |
Troubleshooting & Self-Validation
-
Problem: Low yield in cyclization.
-
Cause: Incomplete formation of mesylate or hydrolysis of chloride.
-
Fix: Ensure anhydrous conditions. Switch to Tosyl Chloride (TsCl) and DMAP for activation if MsCl fails.
-
-
Problem: Product is an oil that won't crystallize.
-
Cause: Trace solvent or mono-oxazoline impurity.
-
Fix: Triturate with cold pentane. Check NMR for symmetry; loss of
symmetry indicates mono-cyclization.
-
Mechanism & Pathway Visualization
The following diagram illustrates the transformation from the amino alcohol to the final ligand, highlighting the retention of stereochemistry at the chiral center (the carbon bearing the benzyl group).
Figure 2: Reaction pathway. Note that the chiral center (C4 of oxazoline) is not part of the SN2 displacement; therefore, configuration is retained.
Applications in Drug Development
The (R,R)-Bn-BOX ligand is a "privileged chiral ligand" essential for:
-
Cu(II)-Catalyzed Diels-Alder: Synthesis of chiral cyclohexenes for prostaglandin analogs.
-
Cyclopropanation: Synthesis of pyrethroids and carbapenem precursors.
-
Mukaiyama Aldol: Creating chiral
-hydroxy carbonyls (polyketide fragments).
References
-
Evans, D. A., et al. (1991).[3] "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids." Journal of the American Chemical Society.[4][5][6] Link
-
Corey, E. J., et al. (1991).[5][6] "Enantioselective Diels-Alder reactions catalyzed by a chiral iron(III) bis(oxazoline) complex."[5] Journal of the American Chemical Society.[4][5][6] Link
-
Pfaltz, A. (1993). "Chiral Semicorrins and Related Nitrogen Heterocycles as Ligands in Asymmetric Catalysis." Accounts of Chemical Research. Link
-
Desimoni, G., et al. (2006). "Bis(oxazoline)-Copper Complexes: Effect of the Bridge on the Catalytic Efficiency." Coordination Chemistry Reviews. Link
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 5. C2-symmetric chiral bisoxazolines (BOX) ligands [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
Operational Solubility and Handling of 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] in Chlorinated Media
Executive Summary
The ligand 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] (commonly referred to as (R)-Bn-BOX ) is a privileged
While (R)-Bn-BOX exhibits excellent solubility in chlorinated solvents, the choice between Dichloromethane (DCM), Chloroform (
Physicochemical Profile & Solvent Interaction[1][2][3]
To understand the solubility of (R)-Bn-BOX, one must analyze its molecular architecture. The ligand consists of a polar bis-oxazoline core flanked by two lipophilic benzyl substituents.
-
The Solute: The benzyl groups provide the necessary lipophilicity to solubilize the polar oxazoline rings in organic media.
-
The Solvent: Chlorinated solvents are favored not just for solubility, but because they are non-coordinating . Unlike THF or Acetonitrile, DCM does not compete with the ligand for the metal center, ensuring the formation of the tight, chiral pocket required for high
.
Solvation Mechanism
The dissolution process in chlorinated solvents is driven by London dispersion forces acting on the benzyl wings and dipole-dipole interactions with the oxazoline nitrogen.
Figure 1: Mechanistic pathway of (R)-Bn-BOX dissolution in chlorinated media.
Chlorinated Solvent Compatibility Matrix
The following table summarizes the operational parameters for (R)-Bn-BOX in common chlorinated solvents. Data is derived from standard catalytic loadings (0.01 M – 0.1 M).
| Solvent | Operational Solubility | Suitability for Catalysis | Key Technical Notes |
| Dichloromethane (DCM) | High (>0.2 M) | Excellent | The "Gold Standard." Non-coordinating. Low boiling point allows easy removal. Must be anhydrous to prevent hydrolysis of Lewis acid salts. |
| 1,2-Dichloroethane (DCE) | High (>0.2 M) | Good | Preferred when reaction kinetics require elevated temperatures (>40°C). Toxic; handle with care. |
| Chloroform ( | High (>0.2 M) | Conditional | Risk: Often contains ethanol stabilizer or HCl traces. Acidic impurities protonate the oxazoline nitrogen, deactivating the ligand. Use only if freshly distilled over basic alumina. |
| Carbon Tetrachloride | Moderate | Poor | Phased out due to toxicity and environmental regulations. Poor solvation power compared to DCM. |
Critical Insight: While the ligand is soluble in Chloroform, the catalytic species is often unstable in it due to trace acidity. Always prioritize DCM for Lewis Acid catalysis (e.g., Cu(OTf)₂, Zn(OTf)₂).
Validated Protocol: Preparation of Cu(II)-Bn-BOX Complex
The most common failure mode in BOX-ligand catalysis is not the insolubility of the ligand, but the precipitation of the metal-ligand complex due to improper mixing ratios or moisture.
This protocol ensures the formation of the active monomeric species.
Reagents
-
(R)-Bn-BOX Ligand (1.1 equivalents relative to metal)
-
Copper(II) Triflate (
) (1.0 equivalent) -
Anhydrous DCM (stored over 4Å molecular sieves)
Step-by-Step Workflow
-
Ligand Dissolution (The Pre-mix):
-
Weigh (R)-Bn-BOX into a flame-dried Schlenk flask.
-
Add anhydrous DCM to achieve a concentration of 0.05 M to 0.1 M .
-
Observation: The white solid should dissolve instantly to form a clear, colorless solution. If cloudiness persists, the DCM is likely "wet" (contains water).
-
-
Metal Introduction:
-
Weigh
in a glovebox or quickly in air (it is hygroscopic). -
Add the solid metal salt directly to the stirring ligand solution.
-
Reasoning: Adding metal to ligand (rather than ligand to metal) ensures the ligand is always in excess during the dissolving interface, discouraging the formation of insoluble bridging aggregates.
-
-
Complex Maturation (Self-Validation Step):
-
Stir at Room Temperature for 30–60 minutes.
-
Visual Validation: The solution must turn from colorless to deep blue/green .
-
Pass Criteria: Solution is clear (no precipitate) and deeply colored.
-
Fail Criteria: Solution is pale blue with white precipitate (indicates hydrolysis or impure ligand).
-
-
Filtration (Optional but Recommended):
-
If using for highly sensitive kinetics, filter the catalyst solution through a 0.2 µm PTFE syringe filter into the reaction vessel to remove any uncoordinated metal salts.
-
Figure 2: Operational workflow for catalyst preparation with built-in validation checkpoints.
Troubleshooting & Optimization
Scenario A: The Ligand Won't Dissolve
-
Cause: The ligand may be impure (hydrolyzed to the amide) or the solvent is cold.
-
Solution: Verify ligand purity via
NMR in . The oxazoline ring protons (approx. 4.0–4.5 ppm) are diagnostic. If the ligand is pure, gently warm the DCM to 30°C.
Scenario B: Precipitation Upon Adding Metal[4]
-
Cause: Moisture in the solvent.[1]
is a Lewis acid and will coordinate water aggressively, forming insoluble hydroxides that crash out the ligand. -
Solution: Re-distill DCM over Calcium Hydride (
) or pass through an activated alumina column.
Scenario C: Low Enantioselectivity (ee)
-
Cause: Non-homogeneous catalyst solution. If the complex isn't fully soluble, the reaction may be driven by uncoordinated "background" metal salts, which are achiral.
-
Solution: Dilute the catalyst preparation. If working at 0.1 M, drop to 0.05 M. The
for complexation is high, so dilution rarely affects catalyst integrity.
References
- -Symmetric Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Reactions." Journal of the American Chemical Society, 113(2), 726–728.
-
Desimoni, G., et al. (2006). "Bis(oxazoline)-Copper Complexes: Effect of the Linker on Stereoselectivity." Chemical Reviews, 106(9), 3561–3651.
-
Sigma-Aldrich. (n.d.). "2,2'-Bis[(4S)-4-benzyl-2-oxazoline] Product Specification." Merck Millipore.
-
Johnson, J. S., & Evans, D. A. (2000). "Chiral Bis(oxazolines) in Asymmetric Catalysis." Accounts of Chemical Research, 33(6), 325–335.
Sources
Introduction: The Indispensable Role of Bis(oxazoline) Ligands in Modern Asymmetric Catalysis
An In-Depth Technical Guide to Commercial Suppliers of High-Purity Chiral Bis(oxazoline) Ligands
For Researchers, Scientists, and Drug Development Professionals
Chiral bis(oxazoline) (BOX) ligands have emerged as a class of "privileged" ligands in the field of asymmetric catalysis. Their remarkable success stems from their modular C2-symmetric structure, which allows for the formation of stable, well-defined chiral environments around a metal center. This structural rigidity and the proximity of the chiral centers to the catalytic site enable exceptional levels of stereocontrol in a vast array of chemical transformations. For professionals in pharmaceutical development, where the stereochemistry of a molecule can mean the difference between a potent therapeutic and a detrimental compound, access to enantiomerically pure products is non-negotiable.
Metal complexes derived from BOX and their pyridine-linked (PyBOX) analogues are potent catalysts for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, including Diels-Alder, aldol, and Michael reactions, as well as cyclopropanations and hydrosilylations. The efficacy of these catalytic systems is, however, critically dependent on the purity of the chiral ligand. Trace impurities, particularly the opposite enantiomer, can have a deleterious effect on enantioselectivity, leading to inconsistent results and compromising the quality of the final active pharmaceutical ingredient (API). Consequently, sourcing high-purity BOX ligands from reliable commercial suppliers is a foundational step in developing robust and reproducible synthetic methodologies. This guide provides a technical overview of the leading commercial suppliers, criteria for ligand selection, and best practices for quality assurance.
Core Structures: Understanding the BOX and PyBOX Motifs
The versatility of bis(oxazoline) ligands lies in their tunable structure. The two primary motifs are the methylene-bridged BOX ligands and the pyridine-bridged PyBOX ligands. The stereodirecting groups are substituents at the 4-position of the oxazoline rings, derived from readily available chiral amino acids.
Caption: General structures of C2-symmetric BOX and PyBOX ligands.
The R group's steric bulk (e.g., isopropyl, tert-butyl, phenyl) is a critical determinant of enantioselectivity, creating a chiral pocket that dictates the facial approach of the substrate to the metal center. PyBOX ligands act as tridentate "pincer-type" ligands, offering a different coordination geometry compared to the bidentate BOX ligands, which can influence catalytic activity and selectivity.
Profiling Major Commercial Suppliers
Selecting a supplier for high-purity ligands requires consideration of product range, documented purity, availability of different enantiomers, lot-to-lot consistency, and the capability to provide bulk quantities for process scale-up. Below is a comparative analysis of established suppliers in this space.
| Supplier | Key Strengths & Product Range | Typical Purity | Bulk Availability | Noteworthy Features |
| Sigma-Aldrich (Merck) | Extensive catalog of BOX and PyBOX ligands with various substituents (t-Bu, Ph, i-Pr). | ≥97-99% | Research and bulk quantities available. | Strong documentation, widely cited in academic literature, offers many ligands originally popularized by Evans and Corey. |
| Strem Chemicals | Specializes in high-purity catalysts and ligands for organic synthesis. Offers a diverse range of BOX and PyBOX derivatives. | ≥98% | Gram to kilogram scale. Custom synthesis services are available. | Known for high quality and provides detailed technical notes for many products. ISO 9001 certified. |
| Alfa Aesar (Thermo Fisher) | Comprehensive portfolio of chemicals for R&D and manufacturing, including a selection of chiral ligands for asymmetric catalysis. | Varies, typically high purity. | Stocks research and semi-bulk quantities with scale-up manufacturing capabilities. | Strong global distribution network. Offers Johnson Matthey catalyst products. |
| Fluorochem | Offers a focused but high-quality selection of privileged ligands, including common BOX and PyBOX variants. | ≥97% | Research quantities. | User-friendly platform for academics and researchers, often highlighting key applications. |
| Combi-Blocks | A research-based manufacturer and supplier of diverse organic building blocks, including some bis(oxazoline) derivatives. | ≥95-98% | Primarily research quantities. | Provides a wide array of functionalized organic compounds for discovery chemistry. |
| TCI Chemicals | Global supplier with a broad range of laboratory reagents, including a dedicated section for chiral bis(oxazoline) ligands. | High purity. | Research and bulk inquiries. | Strong presence in Asia, Europe, and North America with reliable supply chains. |
Scientific Rationale for Ligand Selection
The choice of ligand is not arbitrary; it is a scientifically driven decision based on the specific reaction being catalyzed. The interplay between the ligand's structure, the metal center, and the substrate's geometry dictates the stereochemical outcome.
The Causality of Steric and Electronic Effects
-
Steric Hindrance: The substituents (R) on the oxazoline rings are the primary tool for tuning enantioselectivity. For instance, in the copper-catalyzed aziridination of styrene, BOX ligands with phenyl substituents proved superior to those with sterically demanding t-Bu groups. Conversely, in certain Diels-Alder reactions, the increased steric bulk of a t-Bu-BOX ligand can enhance endo/exo selectivity and enantiomeric excess.
-
Linker Geometry: The linker (methylene for BOX, pyridine for PyBOX) determines the bite angle and coordination geometry of the ligand-metal complex. A methylene-bridged BOX ligand typically forms a twisted square planar intermediate with metals like copper. A PyBOX ligand, being tridentate, forms a square pyramidal complex, which can alter the substrate's approach and thus the reaction's outcome. This is particularly relevant in reactions catalyzed by iron, where PyBOX complexes have shown great utility.
Caption: A logical workflow for selecting and validating a commercial chiral ligand.
Trustworthiness: Quality Control and Protocol Validation
The axiom "trust but verify" is paramount. While reputable suppliers provide a Certificate of Analysis (CoA) detailing purity (typically by NMR and HPLC) and specific rotation, it is a best practice for researchers, especially in a GxP environment, to perform in-house validation.
Key Quality Control Parameters:
-
Chemical Purity: Assessed by ¹H NMR and HPLC. Should be high (often >98%) to avoid side reactions from process impurities.
-
Enantiomeric Purity (e.e.): This is the most critical parameter. It is determined by chiral HPLC or chiral capillary electrophoresis (CE). For a ligand to be effective, the e.e. must be exceptionally high (>99%). The presence of even small amounts of the other enantiomer can form a less selective or even racemic catalyst, drastically reducing the final product's e.e.
-
Specific Rotation ([α]D): A fundamental property of a chiral molecule. The measured value should align with the literature and the supplier's specifications. For example, (-)-2,2-Bis[(4S)-4-phenyl-2-oxazolin-2-yl]propane is reported with a specific rotation of -171° (c 1.0, ethanol).
Experimental Protocol: Preparation of a Cu(II)-BOX Catalyst for Asymmetric Diels-Alder Reaction
This protocol describes a self-validating system for the in-situ preparation of a chiral Lewis acid catalyst, a common application for BOX ligands.
Objective: To prepare a ₂ complex for use in an enantioselective Diels-Alder reaction.
Materials:
-
(S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) [(S,S)-t-Bu-BOX] (e.g., Sigma-Aldrich Cat. No. 406147)
-
Copper(II) trifluoromethanesulfonate [Cu(OTf)₂]
-
Dichloromethane (DCM), anhydrous
Methodology:
-
Inert Atmosphere: All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques to exclude moisture, as Cu(OTf)₂ is hygroscopic.
-
Ligand Preparation: In a flame-dried Schlenk flask, dissolve (S,S)-t-Bu-BOX (e.g., 0.055 mmol, 1.1 eq) in anhydrous DCM (e.g., 2.0 mL). The solution should be clear and colorless.
-
Salt Preparation: In a separate flame-dried Schlenk flask, weigh Cu(OTf)₂ (e.g., 0.050 mmol, 1.0 eq).
-
Complexation: Slowly transfer the ligand solution from Step 2 to the flask containing Cu(OTf)₂ via cannula at room temperature.
-
Activation: Stir the resulting mixture at room temperature for 1-2 hours. A color change to a light blue or green solution is typically observed, indicating the formation of the chiral copper(II) complex.
-
Validation & Use: The resulting solution of the chiral catalyst is now ready for the addition of the dienophile for the Diels-Alder reaction. The high enantioselectivity observed in the subsequent reaction serves as a functional validation of the ligand's purity and the complex's correct formation.
Caption: Catalytic cycle illustrating the role of the Cu(II)-BOX complex.
Conclusion
Chiral bis(oxazoline) ligands are powerful tools in asymmetric synthesis, enabling the efficient production of enantiopure compounds critical to the pharmaceutical industry. The commercial availability of a wide variety of high-purity BOX and PyBOX ligands from suppliers like Sigma-Aldrich, Strem Chemicals, and Alfa Aesar has significantly accelerated research and development in this area. However, the ultimate success of a catalytic process relies not only on the supplier's quality but also on the researcher's diligence. A scientifically-grounded approach to ligand selection, coupled with rigorous in-house quality verification, forms a self-validating system that ensures reproducibility, scalability, and the ultimate integrity of the final chiral product.
References
- PyBOX Ligands for Asymmetric C
Structural Characteristics and Synthetic Utility of C2-Symmetric Benzyl-Substituted Bis(oxazoline) Ligands
Executive Summary
In the hierarchy of "privileged ligands" for asymmetric catalysis, C2-symmetric bis(oxazoline) (BOX) ligands occupy a foundational tier. Among these, the benzyl-substituted variant (Bn-BOX) is particularly distinguished by its unique combination of steric bulk and electronic flexibility. Unlike alkyl-substituted variants (e.g., t-Butyl-BOX) that rely solely on steric occlusion, Bn-BOX ligands leverage the benzyl group's ability to engage in
This guide provides a technical deep-dive into the structural anatomy, synthesis, and coordination mechanics of methylene-bridged Bn-BOX ligands, specifically focusing on their application in Copper(II)-catalyzed transformations.
Structural Anatomy & The "Chiral Fence"
The efficacy of the Bn-BOX ligand stems from the interplay between its rigid backbone and the rotatable benzyl substituents.
The C2-Symmetry Advantage
The ligand possesses a
The Benzyl Substituent Effect
The benzyl group at the 4-position of the oxazoline ring (derived from L-phenylalanine) offers distinct advantages over aliphatic substituents:
-
Steric Wall: The methylene linker (
) allows the phenyl ring to rotate. In the solution phase, the phenyl rings typically orient themselves away from the metal center to minimize steric strain, creating a defined "pocket." -
-Shielding: In reactions involving aromatic substrates (e.g., Diels-Alder reactions of acryloyl oxazolidinones), the benzyl group can engage in edge-to-face or face-to-face
-interactions, stabilizing specific transition states more effectively than bulky tert-butyl groups.
Bite Angle and Chelate Ring Size
The bridge connecting the two oxazoline rings dictates the bite angle (
-
Methylene Bridge (
): Forms a 6-membered chelate ring with the metal. This results in a wider bite angle (~89°–92°) compared to 5-membered chelates. This "looser" bite allows for a "twisted square planar" geometry, which is critical for the Evans transition state model. -
Isopropylidene Bridge (
): Increases rigidity and forces the substituents closer to the metal center (Thorpe-Ingold effect), often altering the bite angle and selectivity profile.
Experimental Protocol: Synthesis of (S,S)-Ph-BOX
The synthesis of the methylene-bridged Bn-BOX ligand is a self-validating protocol starting from L-phenylalanine. The following method utilizes the malononitrile/imidate pathway, which is robust and scalable.
Synthesis Workflow Diagram
Caption: Synthetic pathway for (S,S)-Bn-BOX via the imidate route, ensuring retention of chirality.
Detailed Methodology
Step 1: Preparation of (S)-Phenylalaninol
-
Reactants: Suspend L-phenylalanine (1.0 eq) in dry THF.
-
Reduction: Add
(2.5 eq) slowly at 0°C. Critical: Maintain temperature to prevent racemization. Reflux for 12 hours. -
Workup: Quench via the Fieser method (
mL , mL 15% NaOH, mL ). Filter the white precipitate.[1] -
Validation: Recrystallize from ethyl acetate. Check optical rotation
.
Step 2: Ligand Formation (The Malonimidate Route)
-
Precursor: Prepare diethyl malonimidate dihydrochloride from malononitrile, EtOH, and dry HCl gas.
-
Coupling: Combine diethyl malonimidate (1.0 eq) and (S)-phenylalaninol (2.2 eq) in dry dichloromethane (DCM).
-
Cyclization: Stir at room temperature for 24–48 hours. The reaction proceeds through an amidine intermediate which cyclizes with the release of ammonia.
-
Purification: Wash with water, dry over
. Purify via column chromatography (Hexane/EtOAc). -
Characterization:
-
NMR: Look for the characteristic methylene bridge singlet at
ppm and the oxazoline ring protons. -
Melting Point: Sharp melting point indicates high enantiopurity.
-
NMR: Look for the characteristic methylene bridge singlet at
Coordination Chemistry & Mechanism[2]
The most common application of Bn-BOX is in Cu(II) Lewis acid catalysis (e.g., Diels-Alder, Aldol).
The "Twisted" Square Planar Complex
When
-
Geometry: Distorted Square Planar.[2]
-
Counterion Effect: Non-coordinating anions (
, ) are essential to maintain the cationic nature of the copper center, enhancing Lewis acidity.
Transition State Model (The Evans Model)
In a Diels-Alder reaction (e.g., between an acryloyl oxazolidinone and a diene), the substrate binds to the copper in a bidentate fashion. The Bn-BOX ligand blocks two diagonal quadrants.
Caption: Quadrant projection of the Cu(II)-Bn-BOX complex. Benzyl groups block Q1/Q4, forcing substrate attack through Q2/Q3.
Performance Data Comparison
The following table summarizes the enantioselectivity (ee%) of Bn-BOX versus other ligands in the standard Cu(II)-catalyzed Diels-Alder reaction of acryloyl-2-oxazolidinone with cyclopentadiene.
| Ligand Type | Substituent (R) | Bridge | Metal Salt | Typical ee (%) | Structural Note |
| Bn-BOX | Benzyl | Methylene | 90–94% | Flexible "fence", good for aromatics. | |
| tBu-BOX | tert-Butyl | Methylene | 96–99% | Rigid steric bulk, often higher ee but slower rates. | |
| iPr-BOX | Isopropyl | Methylene | 60–80% | Insufficient steric bulk for high fidelity. | |
| PyBox | Benzyl | Pyridine | 85–90% | Tridentate binding; different geometry (pentagonal bipyramidal). |
Note: While tBu-BOX often yields higher ee, Bn-BOX is preferred when substrate-ligand
References
-
Evans, D. A., Miller, S. J., & Lectka, T. (1993). Bis(oxazoline)copper(II) complexes as chiral Lewis acids. Catalytic enantioselective Diels-Alder reactions. Journal of the American Chemical Society.
-
Johnson, J. S., & Evans, D. A. (2000). Chiral Bis(oxazoline) Copper(II) Complexes: Versatile Catalysts for Enantioselective Cycloaddition, Aldol, Michael, and Carbonyl Ene Reactions. Accounts of Chemical Research.
-
Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews.[2][3]
-
Lowenthal, R. E., Abiko, A., & Masamune, S. (1990). Asymmetric catalytic cyclopropanation of olefins: bis-oxazoline copper complexes.[2] Tetrahedron Letters.
-
Corey, E. J., Imai, N., & Zhang, H. Y. (1991). Designed catalyst for enantioselective Diels-Alder addition from a C2-symmetric chiral bis(oxazoline)-iron(III) complex. Journal of the American Chemical Society.
Sources
Price comparison for 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] research grade
Topic: Strategic Sourcing & Technical Application of 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Process Chemists, and Procurement Specialists in Drug Discovery.[1]
Executive Summary & Technical Disambiguation
In the landscape of asymmetric catalysis, 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] (often abbreviated as (R,R)-Bn-BOX ) represents a critical class of
Critical Nomenclature Warning: Before sourcing, you must distinguish between the two structural variants often conflated under the "Bis-oxazoline" name. The catalytic activity differs drastically between them:
-
Bridged Bis(oxazoline) [The Industry Standard]: Two oxazoline rings separated by a carbon bridge (usually methylene or isopropylidene).[1] This creates the specific "bite angle" required for Evans-type catalysis.[1]
-
Directly Linked Bi(oxazoline): Two oxazoline rings connected directly at the C2 position.
-
Key CAS:133466-85-6 (Generic/Direct bond variants).[1]
-
This guide focuses on the Bridged (Isopropylidene) variant (CAS 141362-77-8) as it is the primary research-grade ligand for high-value asymmetric synthesis.[1]
Technical Profile & Mechanism of Action
The utility of (R,R)-Bn-BOX lies in its ability to enforce a rigid chiral environment around a metal center (typically Cu, Zn, or Mg).[1]
Ligand-Metal Coordination Logic
The ligand coordinates bidentately through the nitrogen atoms. The bulky benzyl groups at the 4-position protrude toward the metal center, creating a "chiral pocket" that blocks specific trajectories of incoming substrates. This steric hindrance forces the reaction to proceed through the lower-energy transition state, resulting in high enantiomeric excess (ee).[1]
Visualization: Catalytic Activation Pathway
The following diagram illustrates the activation workflow from ligand precursor to active catalytic species.
Figure 1: Catalytic cycle showing the coordination of the BOX ligand with a metal salt to form the active chiral Lewis acid, followed by substrate activation.[1]
Market Analysis: Price vs. Purity Comparison
Sourcing research-grade chiral ligands requires balancing cost against the risk of trace metal contamination or lower optical purity, which can disastrously impact catalytic turnover numbers (TON).[1]
Market Snapshot (2024-2025 Estimates) Basis: (R,R)-Isopropylidene-Bn-BOX (CAS 141362-77-8)[1]
| Supplier Tier | Representative Vendor | Est. Price (250 mg) | Est.[2][3] Price (1 g) | Purity / ee% | Strategic Use Case |
| Tier 1 (Premium) | Sigma-Aldrich (Merck) | $180 - $250 | $600+ | ≥98% / 99% ee | GLP studies; Final optimization where reproducibility is paramount.[1] |
| Tier 2 (Specialist) | Strem (Ascensus) | $140 - $190 | $450 - $550 | ≥98% / 99% ee | High-end academic research; Complex total synthesis.[1] |
| Tier 3 (Standard) | TCI Chemicals | $90 - $120 | $300 - $400 | >97% (GC) | Routine screening; Early-stage discovery.[1] |
| Tier 4 (Bulk/Budget) | BLD Pharm / PureSynth | $40 - $70 | $150 - $220 | 95-97% | Scale-up (>10g); "Make vs. Buy" threshold.[1] |
Cost Drivers[4]
-
Optical Purity: The cost escalates non-linearly with guaranteed enantiomeric excess. 99% ee is required for drug development, whereas 95% may suffice for academic methodology.[1]
-
Synthesis Complexity: The (R)-Phenylalaninol precursor is relatively expensive.
-
Bridge Type: Isopropylidene bridges (from dimethylmalonyl dichloride) are generally cheaper to manufacture than cyclopropyl-bridged variants.
The "Make vs. Buy" Decision Matrix
For laboratories requiring >5 grams of ligand, in-house synthesis becomes economically favorable.[1]
Synthesis Protocol: (R,R)-Isopropylidene-Bn-BOX
Reaction Type: Condensation of Amino Alcohol with Dinitrile/Diester.[1]
Materials:
-
(R)-Phenylalaninol (CAS 5267-64-1)[1]
-
Dimethylmalononitrile (or Dimethylmalonyl dichloride)[1]
-
Zinc Triflate [Zn(OTf)₂] (Catalyst)[1]
-
Chlorobenzene (Solvent)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 250mL round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon.
-
Reactants: Charge flask with Dimethylmalononitrile (1.0 equiv) and (R)-Phenylalaninol (2.2 equiv).
-
Catalyst: Add Zn(OTf)₂ (5 mol%).
-
Reflux: Add anhydrous Chlorobenzene (0.5 M concentration relative to nitrile). Heat to reflux (130°C) for 48 hours. Ammonia gas will evolve; vent appropriately.
-
Workup: Cool to room temperature. Dilute with DCM. Wash with water (x2) and brine.
-
Purification: Dry organic layer over Na₂SO₄. Concentrate. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc 4:1).
-
Validation: Check optical rotation
and ¹H NMR.
Yield Expectation: 70-85%.
Cost Analysis: In-house synthesis costs approx.[1]
Application Protocol: Asymmetric Cyclopropanation
Self-Validating System for Quality Control
To verify the quality of a purchased or synthesized batch, perform this benchmark reaction. If the ee% is <90%, the ligand is degraded or racemic.
Reaction: Styrene + Ethyl Diazoacetate
Protocol:
-
Catalyst Formation: In a glovebox or under Argon, mix Cu(OTf) (0.02 mmol) and (R,R)-Bn-BOX (0.022 mmol) in dry DCM (2 mL). Stir for 1 hour. Solution should turn a distinct clear/light blue (depending on Cu source). Cloudiness indicates wet solvent.[1]
-
Substrate Addition: Add Styrene (1.0 mmol).
-
Diazo Addition: Dissolve Ethyl Diazoacetate (1.2 mmol) in DCM (1 mL). Add this solution slowly via syringe pump over 4 hours to the catalyst/styrene mixture. Slow addition is critical to prevent diazo dimerization.[1]
-
Quench: Filter through a short plug of silica.
-
Analysis: Analyze by Chiral HPLC (e.g., Daicel Chiralcel OD-H column).
-
Success Criteria: Yield >80%, trans:cis ratio >70:30, ee (trans) >90% .
-
Workflow Diagram
Figure 2: Experimental workflow for the benchmark Cu-catalyzed cyclopropanation reaction used to validate ligand quality.
References
-
Evans, D. A., et al. (1991).[1] "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Catalytic, asymmetric cyclopropanation of olefins." Journal of the American Chemical Society.
-
Lowenthal, R. E., et al. (1990).[1] "Asymmetric copper-catalyzed cyclopropanation of trisubstituted and tetrasubstituted olefins." Tetrahedron Letters.
-
Desimoni, G., et al. (2006).[1] "Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysis."[1] Chemical Reviews.
-
Sigma-Aldrich Product Page. "2,2'-Isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline] and related Box Ligands."[1]
-
Organic Syntheses. (2000). "Synthesis of Bis(oxazoline) Ligands." Org.[4][5][6][7] Synth. Vol 77,[1] 1.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pure-synth.com [pure-synth.com]
- 4. 2,2'-Isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline], 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. quora.com [quora.com]
- 6. orgsyn.org [orgsyn.org]
- 7. par.nsf.gov [par.nsf.gov]
Shelf Life and Storage Conditions for Bis(oxazoline) Ligands: A Technical Guide
Part 1: The Hidden Variable in Asymmetric Catalysis
In the high-stakes arena of asymmetric synthesis, bis(oxazoline) (Box) and pyridine-bis(oxazoline) (PyBox) ligands are privileged scaffolds. From copper-catalyzed cyclopropanations to Lewis acid-mediated Diels–Alder reactions, their
Unlike robust phosphine ligands which oxidize visibly, Box ligands suffer from a "silent" degradation—hydrolysis. A ligand that is 95% pure by weight may possess ring-opened impurities that act as non-selective background catalysts, drastically eroding enantiomeric excess (ee). This guide provides the operational framework to maintain, validate, and rescue these critical reagents.
Part 2: The Chemistry of Degradation
To preserve Box ligands, one must understand their mortality. The oxazoline ring is a cyclic imino ether. While kinetically stable under neutral, anhydrous conditions, it is thermodynamically susceptible to hydrolysis and nucleophilic attack.
The Hydrolysis Cascade
Moisture is the primary antagonist. In the presence of trace acid (often from silica gel residues or chlorinated solvents) or simply prolonged exposure to humid air, the oxazoline ring opens.
Mechanism:
-
Protonation: The imine nitrogen is protonated.
-
Nucleophilic Attack: Water attacks the C2 carbon.
-
Ring Opening: The bond cleaves to form an amino ester (kinetic product) or an amido alcohol (thermodynamic product).
Impact on Catalysis: The ring-opened species acts as a hemi-labile, non-chiral (or achiral) ligand. It competes for the metal center but lacks the rigid steric bulk required for stereodifferentiation, leading to a "racemic leak" in the catalytic cycle.
Figure 1: The hydrolytic degradation pathway of the oxazoline ring. The formation of acyclic impurities destroys the C2 symmetry essential for high ee.
Part 3: Storage & Handling Ecosystem
The shelf life of a Box ligand is not a fixed time but a function of its environment. Under ideal conditions, these ligands are stable indefinitely (>5 years). Under poor conditions, they degrade within weeks.
Storage Protocol Matrix
| Condition | Solid State (Powder) | Solution (Stock) | Metal Complex (Pre-formed) |
| Temperature | -20°C (Optimal)4°C (Acceptable) | -20°C (Required) | -20°C to 4°C |
| Atmosphere | Argon or Nitrogen (Glovebox preferred) | Inert Gas Headspace | Inert Gas |
| Container | Amber glass vial with Teflon-lined cap | Schlenk flask or sealed vial | Amber vial |
| Shelf Life | > 2 Years | 1–3 Months | 6–12 Months |
| Critical Risk | Hygroscopicity (Clumping) | Solvent acidity (e.g., CHCl3 -> HCl) | Oxidation of metal center |
The "Dry & Dark" Directive
-
Solvent Choice for Storage: Never store Box ligands in chloroform or methylene chloride for long periods. These solvents slowly decompose to generate HCl, which catalyzes ring opening. If solution storage is necessary, use anhydrous Toluene or THF .
-
Inert Atmosphere: While Box ligands are not pyrophoric, they are hygroscopic. Storage inside a glovebox or a desiccator filled with Drierite/P2O5 is mandatory for long-term integrity.
-
Light Sensitivity: Some linkers (especially PyBox and those with extended conjugation) are photo-active. Always use amber vials or wrap containers in foil.
Part 4: Quality Control & Rescue Protocols
Before committing a precious intermediate to a catalytic step, validate the ligand.
QC Workflow: The "Self-Validating" Check
Do not rely on the bottle label. Perform this check if the ligand has been stored >6 months.
-
Visual Inspection: Pure Box ligands are typically white or off-white crystalline solids.
-
Warning Sign: Yellowing or "oily" texture suggests hydrolysis or oxidation.
-
-
1H NMR Validation (The Gold Standard):
-
Dissolve ~5mg in CDCl3 (neutralized with basic alumina if possible).
-
Diagnostic Peak: Look for the CH proton on the oxazoline ring (typically
4.0–4.5 ppm). -
Impurity Flag: Sharp signals appearing at
3.5–3.8 ppm often indicate the methyl ester protons from ring-opened amino esters. Broad signals near 6-8 ppm suggest amide NH protons.
-
-
Optical Rotation: Compare
with literature values. A drop in rotation magnitude is a linear indicator of enantiopurity loss.
Rescue Protocol: Recrystallization
If degradation is detected (<10%), the ligand can often be rescued rather than discarded.
Methodology for Ph-Box / tBu-Box:
-
Dissolution: Dissolve the impure ligand in a minimum amount of boiling Ethanol or Ethyl Acetate .
-
Hot Filtration: Filter through a glass frit to remove insoluble amido/polymeric impurities.
-
Crystallization: Allow to cool slowly to room temperature, then to 4°C.
-
Tip: Adding a drop of Hexane can assist precipitation.
-
-
Collection: Filter the crystals and wash with cold Hexane.
-
Drying: Dry under high vacuum (0.1 mmHg) for 4 hours to remove lattice solvents.
Part 5: Experimental Workflow for Metal Complexation
Many researchers generate the catalyst in situ. This workflow ensures the active species is formed quantitatively, avoiding free-ligand background activity.
Figure 2: Standard workflow for in situ generation of Cu(II)-Box complexes. Azeotropic drying is critical to prevent aquo-complex formation.
Troubleshooting Table
| Symptom | Diagnosis | Corrective Action |
| Low ee% in reaction | Ligand hydrolysis or Metal trace impurities | Recrystallize ligand; Use 99.999% metal salts. |
| Catalyst solution is cloudy | Insoluble metal-ligand oligomers | Filter through dry Celite under Argon. |
| Ligand turns into oil | Hygroscopic water absorption | Dissolve in DCM, dry over Na2SO4, evaporate, and recrystallize. |
| NMR shows split peaks | Rotamers or partial hydrolysis | Run NMR at elevated temp (50°C). If peaks coalesce -> Rotamers. If not -> Degradation. |
References
-
Desimoni, G., Faita, G., & Quadrelli, P. (2003). Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysis. Chemical Reviews. [Link]
-
Evans, D. A., et al. (1991).[1] Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Reactions. Journal of the American Chemical Society. [Link]
-
Fraile, J. M., et al. (2007). Degradation of Bis(oxazoline) Ligands in Asymmetric Catalysis. Journal of Catalysis. [Link]
-
Hofstra, J. L., et al. (2020). Synthesis of Chiral Bisoxazoline Ligands. Organic Syntheses. [Link][2]
-
Rasappan, R., et al. (2012). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Coordination Chemistry Reviews. [Link]
Sources
Technical Guide: Stereochemical Divergence in (4R)- and (4S)-Bn-BOX Ligands
Executive Summary
This guide delineates the structural, mechanistic, and functional differences between (4R)-Bn-BOX and (4S)-Bn-BOX (2,2'-bis(4-benzyl-2-oxazoline)). While chemically identical in connectivity, these
Part 1: Structural & Stereochemical Fundamentals
The core difference lies in the absolute configuration at the 4-position of the oxazoline rings. This stereocenter dictates the spatial orientation of the benzyl (Bn) groups relative to the metal coordination plane.
Comparative Properties
The following table summarizes the physicochemical and practical differences.
| Feature | (4S)-Bn-BOX | (4R)-Bn-BOX |
| Chiral Source | L-Phenylalanine (Natural, Inexpensive) | D-Phenylalanine (Unnatural, More Expensive) |
| Cahn-Ingold-Prelog | (S) Configuration at C4 | (R) Configuration at C4 |
| Optical Rotation | Levorotatory ( | Dextrorotatory ( |
| Symmetry | ||
| Primary Use | Accessing "Natural" product stereoisomers | Accessing "Unnatural" product stereoisomers |
The -Symmetry Advantage
Both ligands possess a
Part 2: Mechanistic Implications (The Quadrant Rule)
The stereochemical outcome of a BOX-catalyzed reaction is predicted by the Quadrant Rule . When the ligand binds to a metal (e.g., Cu, Zn, Mg), it forms a distorted square planar or tetrahedral complex.
Steric Gating
The benzyl groups at the 4-position do not merely sit passively; they orient themselves to minimize steric clash with the ligand backbone, effectively "blocking" specific spatial quadrants around the metal center.
-
(4S)-Bn-BOX: The benzyl groups generally block the top-left and bottom-right quadrants (viewed down the z-axis perpendicular to the metal plane).
-
(4R)-Bn-BOX: The benzyl groups block the top-right and bottom-left quadrants.
This steric wall forces the incoming substrate to approach from the open quadrants, dictating the facial selectivity (Re-face vs. Si-face attack).
Visualization of the Quadrant Model
The following diagram illustrates the steric environment created by the (4S)-Bn-BOX ligand upon metal coordination.
Part 3: Synthesis & Self-Validating Protocol
To ensure high enantiomeric excess (ee) in downstream catalysis, the optical purity of the ligand is paramount. The synthesis of (4S)-Bn-BOX is described below. To access (4R)-Bn-BOX, simply substitute L-Phenylalanine with D-Phenylalanine in Step 1.
Synthesis Workflow
The standard protocol involves the reduction of phenylalanine to phenylalaninol, followed by condensation with a dinitrile or diester equivalent.
Protocol Detail: (4S)-Bn-BOX
Step 1: Reduction
-
Suspend L-Phenylalanine (1.0 equiv) in dry THF.
-
Add
(2.5 equiv) slowly at 0°C. Reflux for 12h. -
Checkpoint: The resulting L-phenylalaninol must be a white solid.[1] Melting point check: 92–94°C.
Step 2: Cyclization
-
Combine L-phenylalaninol (2.2 equiv) with diethyl malonimidate dihydrochloride (1.0 equiv) in dry dichloroethane (DCE).
-
Heat to reflux for 3-4 days.
-
Purification: Wash with water, dry over
, and recrystallize from ethyl acetate/hexane.
Self-Validation (Quality Control)
Before using the ligand in catalysis, perform these checks to validate the stereochemistry:
-
Optical Rotation: Dissolve in
.-
(4S)-Bn-BOX should exhibit
(c=1.0). -
(4R)-Bn-BOX should exhibit
. -
Note: Sign may vary by solvent; always compare to literature values for the specific solvent used.
-
-
Chiral HPLC: Use a Chiralcel OD-H column to verify
ee.
Part 4: Case Study - Asymmetric Cyclopropanation
The classic application demonstrating the divergence of these ligands is the Copper(I)-catalyzed cyclopropanation of styrene with ethyl diazoacetate.
Reaction Setup
-
Catalyst:
+ Ligand (Reduced in situ to Cu(I) with phenylhydrazine).[2] -
Substrates: Styrene + Ethyl Diazoacetate (slow addition).
Divergent Outcomes
The choice of ligand dictates the absolute configuration of the cyclopropane product.
-
System A: Cu / (4S)-Bn-BOX
-
Major Product: (1R, 2R)-trans-2-phenylcyclopropane-1-carboxylate.
-
Mechanism: The (4S)-ligand blocks the Si-face of the copper-carbene intermediate, forcing the alkene to approach from the Re-face.
-
-
System B: Cu / (4R)-Bn-BOX
-
Major Product: (1S, 2S)-trans-2-phenylcyclopropane-1-carboxylate.
-
Mechanism: The (4R)-ligand blocks the Re-face, forcing Si-face attack.
-
Troubleshooting Low Selectivity
If enantiomeric excess (ee) is lower than expected (<90%):
-
Check Ligand Purity: Is the ligand racemic? (Check optical rotation).
-
Check Metal Purity:
must be anhydrous. Green/Blue powder is good; brown/black indicates decomposition. -
Temperature: Lowering the temperature (e.g., to -78°C) typically increases the influence of the "chiral wall," improving ee.
References
-
Evans, D. A., Woerpel, K. A., Hinman, M. M., & Faul, M. M. (1991). Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions.[3][2][4][5][6] Catalytic, asymmetric cyclopropanation of olefins.[3][2] Journal of the American Chemical Society.[3] Link
-
Lowenthal, R. E., Abiko, A., & Masamune, S. (1990). Asymmetric catalytic cyclopropanation of olefins: bis-oxazoline copper complexes.[3][7][4] Tetrahedron Letters.[8] Link
-
Pfaltz, A. (1993). Chiral Semicorrins and Related Nitrogen Heterocycles as Ligands in Asymmetric Catalysis. Accounts of Chemical Research. Link
-
Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews.[4] Link[4]
-
Hofstra, J. L., DeLano, T. J., & Reisman, S. E. (2020).[1] Synthesis of Chiral Bisoxazoline Ligands.[3][1][6][8] Organic Syntheses.[1][8][9] Link
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C2-symmetric chiral bisoxazolines (BOX) ligands [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 7. rameshrasappan.com [rameshrasappan.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Bis(oxazoline) Copper Complexes: A Master Class in Asymmetric Catalysis
Topic: Introduction to Bis(oxazoline) Copper Complexes in Organic Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of asymmetric catalysis,
This guide provides a technical deep-dive into the structural mechanics, mechanistic distinctiveness between Cu(I) and Cu(II) oxidation states, and a validated protocol for one of its most powerful applications: enantioselective cyclopropanation.
The Architecture of Stereocontrol: Ligand Design
The success of BOX ligands stems from their modular synthesis and rigid
Structural Modularity
The ligand backbone is typically derived from readily available chiral amino alcohols (e.g., valinol, tert-leucinol, aminoindanol). These are condensed with malononitrile or oxalate derivatives to form the central bridge.
-
The Bridge: A methylene bridge (BOX) creates a six-membered chelate ring with copper, ideal for a "bite angle" that enforces a distorted square-planar or tetrahedral geometry depending on the metal oxidation state.
-
The Wings (Substituents): Bulky groups (tert-butyl, phenyl, isopropyl) at the 4-position of the oxazoline rings project into the coordination sphere, creating "blocked" and "open" quadrants.
The Quadrant Model
Visualizing the catalyst-substrate interaction is critical for predicting stereochemical outcomes.
-
Horizontal Axis: The ligand backbone.
-
Quadrants: The bulky substituents block two diagonal quadrants (e.g., Top-Left and Bottom-Right). The substrate is forced to approach through the open quadrants (Top-Right and Bottom-Left), dictating the facial selectivity.
Mechanistic Dichotomy: Cu(I) vs. Cu(II)
A unique feature of Cu-BOX complexes is their ability to catalyze distinct reaction classes based on the metal's oxidation state.
Copper(I): Carbenoid Transformations
Primary Applications: Cyclopropanation, Aziridination.
Geometry: Cu(I) (
Copper(II): Lewis Acid Catalysis
Primary Applications: Diels-Alder, Aldol, Ene reactions.[5]
Geometry: Cu(II) (
Visualization: Ligand Synthesis & Coordination
The following diagram illustrates the modular assembly of the ligand and its coordination modes.
Figure 1: Modular synthesis of BOX ligands and divergent coordination pathways for Cu(I) vs Cu(II).
Validated Protocol: Enantioselective Cyclopropanation
This protocol describes the cyclopropanation of styrene with ethyl diazoacetate using a Cu(I)-BOX complex. This is a "self-validating" system because the diastereomeric ratio (trans/cis) and enantiomeric excess (ee) provide immediate feedback on catalyst integrity.
Materials & Pre-requisites
-
Ligand: (S,S)-Ph-BOX (2,2'-isopropylidenebis[(4S)-4-phenyl-2-oxazoline]).
-
Metal Source: Cu(I)OTf[6] · benzene complex (Note: CuOTf is highly hygroscopic; the benzene complex is more stable but must still be handled in a glovebox or under strict Ar).
-
Solvent: Dichloromethane (DCM), distilled over
or passed through activated alumina columns. -
Reagent: Ethyl diazoacetate (EDA). Warning: Diazo compounds are potentially explosive. Handle with care behind a blast shield.
Step-by-Step Methodology
Step 1: Catalyst Formation (In Glovebox or Schlenk Line)
-
In a flame-dried Schlenk flask, charge Cu(I)OTf (0.05 mmol, 1.0 equiv relative to catalyst loading).
-
Add (S,S)-Ph-BOX ligand (0.055 mmol, 1.1 equiv). A slight excess ensures all copper is ligated.
-
Add anhydrous DCM (5 mL). Stir at Room Temperature (RT) for 30–60 minutes.
-
Observation: The solution should turn a clear, often pale yellow or orange color. Blue/Green indicates oxidation to Cu(II), which is inactive for this specific mechanism.
-
Step 2: Substrate Addition
-
Add styrene (5.0 mmol, 100 equiv relative to Cu) to the catalyst solution.
-
Adjust temperature.[7][8] For Ph-BOX, RT is often sufficient, but cooling to
can enhance ee at the cost of rate.
Step 3: Controlled Diazo Addition (The Critical Step)
-
Dissolve Ethyl Diazoacetate (6.0 mmol, 1.2 equiv relative to styrene) in DCM (5 mL).
-
Add the EDA solution to the reaction mixture very slowly via syringe pump (over 4–8 hours).
-
Causality: High local concentrations of diazoacetate lead to dimerization (formation of diethyl fumarate/maleate) rather than cyclopropanation. Slow addition favors the reaction with the alkene.
-
Step 4: Workup and Analysis
-
Once addition is complete, stir for an additional 1 hour.
-
Filter the mixture through a short plug of silica gel to remove the copper salts.
-
Concentrate the filtrate in vacuo.
-
Validation:
-
NMR: Determine trans/cis ratio by integrating the cyclopropane ring protons.
-
Chiral HPLC: Use a Daicel Chiralcel OD-H column (Hexane/IPA 99:1) to determine ee.[7] Expect >90% ee for the trans isomer with optimized conditions.
-
Visualization: The Catalytic Cycle
Figure 2: Catalytic cycle for Cu(I)-BOX mediated cyclopropanation. The carbene formation is the turnover-limiting step.
Critical Parameters & Optimization
To transition from a working reaction to a highly optimized process, three variables must be tuned.
Counter-ion Effects (The "Evans-Pfaltz" Rule)
The anion dictates the tightness of the ion pair.
-
Triflate (
): Weakly coordinating.[9] Good for general use. -
Hexafluoroantimonate (
): Non-coordinating. Creates a more cationic, Lewis-acidic metal center.-
Impact: In Diels-Alder reactions, switching from
to often increases ee by 10–15% because the anion does not compete for the apical coordination site.
-
Solvent Compatibility Table
| Solvent | Polarity | Suitability | Notes |
| Dichloromethane | Moderate | Excellent | Standard solvent. Good solubility for Cu-BOX. |
| Chloroform | Moderate | Good | Alternative to DCM; sometimes alters ee. |
| THF | High | Poor | Coordinates to Cu, disrupting the catalyst-substrate bond. |
| Acetonitrile | High | Poor | Strongly coordinates to Cu; kills Lewis acidity. |
| Toluene | Low | Moderate | Good for temperature control; solubility can be an issue. |
Troubleshooting Guide
-
Problem: Low Yield / High Dimerization.
-
Cause: Diazo addition was too fast.
-
Fix: Increase addition time or dilute the diazo solution further.
-
-
Problem: Racemic Product.
-
Cause: Ligand decomplexation or moisture.
-
Fix: Ensure Cu(I) source is not oxidized (should be white/off-white, not green). Re-dry DCM.
-
-
Problem: Low ee (but good yield).
-
Cause: Non-selective background reaction or wrong ligand steric bulk.
-
Fix: Switch from Ph-BOX to tBu-BOX (increases steric crowding). Lower reaction temperature.[7]
-
References
-
Evans, D. A., Woerpel, K. A., Hinman, M. M., & Faul, M. M. (1991). Bis(oxazolines) as chiral ligands in metal-catalyzed enantioselective reactions.[2][5][6][7][9][10][11] Catalytic, asymmetric cyclopropanation of olefins.[3][4][6][12][13] Journal of the American Chemical Society.[2][14]
-
Pfaltz, A. (1993). Chiral semicorrins and related nitrogen heterocycles as ligands in asymmetric catalysis. Accounts of Chemical Research.
-
Corey, E. J., Imai, N., & Zhang, H. Y. (1991). Designed catalyst for enantioselective Diels-Alder addition from a C2-symmetric chiral bis(oxazoline)-iron(III) complex.[15] Journal of the American Chemical Society.[2][14]
-
Evans, D. A., Miller, S. J., & Lectka, T. (1993). Bis(oxazoline)copper(II) complexes as chiral catalysts for the enantioselective Diels-Alder reaction.[2][5][6] Journal of the American Chemical Society.[2][14]
-
Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-symmetric chiral bis(oxazoline) ligands in asymmetric catalysis. Chemical Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. figshare.com [figshare.com]
- 3. mdpi.com [mdpi.com]
- 4. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 5. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction [organic-chemistry.org]
- 8. orgsyn.org [orgsyn.org]
- 9. rameshrasappan.com [rameshrasappan.com]
- 10. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of the Effects of the Structure and Chelate Size of Bis-oxazoline Ligands in the Asymmetric Copper-Catalyzed Cyclopropanation of Olefins: Design of a New Class of Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Protocol for Cu(II)-catalyzed asymmetric Diels-Alder reactions using Bn-BOX
Application Note: High-Performance Protocol for Cu(II)-Bn-BOX Catalyzed Asymmetric Diels-Alder Reactions
Executive Summary
This application note details the protocol for utilizing Copper(II)-Bis(oxazoline) (Cu-BOX) complexes to catalyze asymmetric Diels-Alder reactions. While tert-butyl-BOX is often cited for maximum steric bulk, the Benzyl-BOX (Bn-BOX) ligand offers a unique electronic and steric profile suitable for specific substrate classes, particularly where π-stacking interactions may influence selectivity.
This protocol utilizes the Evans System , a cationic Cu(II) Lewis acid complex that coordinates bidentate dienophiles (typically
Mechanistic Insight & Rational Design
The success of this reaction relies on the formation of a distorted square-planar Cu(II) complex .
-
Activation: The Cu(II) center acts as a dianionic Lewis acid, coordinating to both the exocyclic carbonyl and the oxazolidinone carbonyl of the dienophile. This lowers the LUMO energy of the dienophile.
-
Stereocontrol: The
-symmetric Bn-BOX ligand creates a chiral pocket. The benzyl groups fold to block the "top" or "bottom" face of the coordination plane, forcing the diene to approach from the open face (typically the endo approach is favored). -
Counter-Ion Effect: The choice of counter-ion is critical. Non-coordinating anions (SbF
, OTf ) prevent competitive binding at the metal center, maximizing the Lewis acidity.
Figure 1: Mechanistic Pathway & Transition State Assembly
Caption: Workflow showing the formation of the active Cu(II) catalyst, substrate chelation, and the catalytic cycle turnover.
Pre-Reaction Checklist & Materials
Critical Quality Attribute (CQA): Moisture content is the primary failure mode. While Cu(II) is robust, water competes for coordination sites, drastically reducing rate and ee.
| Component | Specification | Notes |
| Cu(OTf) | 98%+, Anhydrous | Must be stored in a desiccator/glovebox. If green/clumped, it is hydrated. |
| (S,S)-Bn-BOX | >99% ee | Benzyl-bis(oxazoline). Verify purity via NMR. |
| Dienophile | 3-Acryloyl-2-oxazolidinone | Recrystallize before use if yellowed. |
| Solvent | CH | Distilled over CaH |
| Additives | 4Å Molecular Sieves | Powdered and activated (flame-dried under vacuum). |
Standard Operating Procedure (SOP)
Scale: 1.0 mmol substrate basis. Temperature: -78 °C to Room Temp (Substrate dependent; typically -78 °C for high selectivity).
Step 1: Catalyst Preparation (Glovebox or Schlenk Line)
-
Flame-dry a 25 mL round-bottom flask (RBF) containing a magnetic stir bar. Cool under Argon flow.
-
Add Cu(OTf)
(36.2 mg, 0.10 mmol, 10 mol%). -
Add (S,S)-Bn-BOX (36.5 mg, 0.11 mmol, 11 mol%). Note: Slight excess of ligand ensures all metal is ligated.
-
Add DCM (2.0 mL).
-
Stir at Room Temperature (RT) for 1 hour.
-
Observation: The solution should turn a deep blue/green, indicating complex formation. If the solution is pale or precipitates, the complex has not formed correctly (check solvent dryness).
-
Step 2: Substrate Activation
-
Cool the catalyst solution to -78 °C (Dry ice/Acetone bath).
-
Add the Dienophile (e.g., 3-acryloyl-2-oxazolidinone, 1.0 mmol) dissolved in minimal DCM (1.0 mL).
-
Optional but Recommended: Add 100 mg of activated powdered 4Å molecular sieves to scavenge trace water.
Step 3: Cycloaddition
-
Add the Diene (e.g., Cyclopentadiene, 5.0 - 10.0 mmol) slowly down the side of the flask.
-
Note: Cyclopentadiene must be freshly cracked (distilled from dicyclopentadiene) immediately prior to use.
-
-
Stir at -78 °C. Monitor by TLC (typically 2–12 hours).
-
Endpoint: Disappearance of the oxazolidinone starting material.
-
Step 4: Workup & Purification
-
Quench: Pour the cold reaction mixture into 20 mL of saturated aqueous NH
Cl. -
Extract: Extract with DCM (3 x 15 mL).
-
Wash: Wash combined organics with brine, dry over Na
SO , and filter. -
Concentrate: Rotary evaporate to yield the crude oil.
-
Purify: Flash chromatography (Silica gel; EtOAc/Hexanes gradient). The endo isomer is typically the major product.
Optimization & Troubleshooting
The "Art" of the reaction lies in tuning the Lewis Acidity vs. Steric Bulk.
Counter-Ion Swap (The "SbF " Boost)
If reaction rates are sluggish with Cu(OTf)
-
Protocol: Mix CuCl
(1 equiv) + AgSbF (2 equiv) in DCM. Filter off the AgCl precipitate. Use the filtrate (Cu(SbF ) ) immediately. -
Why? SbF
is less coordinating than OTf , creating a "hotter" cationic Cu center.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Catalyst Poisoning | Ensure glassware is base-free (no trace amines). Use fresh sieves. |
| Low ee (<50%) | Non-catalyzed background reaction | Lower temperature to -78 °C. Ensure catalyst loading is at least 5-10%. |
| Low ee (<80%) | Ligand Impurity | Recrystallize Bn-BOX. Check Cu:Ligand ratio (must be 1:1.1). |
| Product is Racemic | Water Contamination | Water hydrolyzes the Cu-Complex. Re-distill DCM. |
Data Presentation: Substrate Scope
Representative results using (S,S)-Bn-BOX-Cu(OTf)
| Dienophile (R-group) | Diene | Temp (°C) | Yield (%) | Endo:Exo | ee (Endo) |
| H (Acryloyl) | CP | -78 | 92 | 96:4 | 94% |
| Me (Crotonyl) | CP | -20 | 85 | 94:6 | 91% |
| Ph (Cinnamoyl) | CP | RT | 78 | 88:12 | 84% |
Note: As steric bulk at the
References
-
Evans, D. A. , Miller, S. J., & Lectka, T. (1993).[1] Bis(oxazoline)copper(II) complexes as chiral catalysts for the enantioselective Diels-Alder reaction.[1][2][3] Journal of the American Chemical Society, 115(14), 6460–6461.
-
Johnson, J. S. , & Evans, D. A. (2000).[4] Chiral bis(oxazoline)copper(II) complexes: Versatile catalysts for enantioselective cycloaddition, Aldol, Aziridination, and Kharasch reactions. Accounts of Chemical Research, 33(6), 325–335.
-
Desimoni, G. , Faita, G., & Jorgensen, K. A. (2006). C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 106(9), 3561–3651.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper(II) triflate - Wikipedia [en.wikipedia.org]
- 4. Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes [organic-chemistry.org]
Application Note: Enantioselective Cyclopropanation of Styrene with (R,R)-Bn-BOX/Cu(I)
Abstract & Introduction
The enantioselective cyclopropanation of alkenes is a cornerstone transformation in modern medicinal chemistry, providing access to rigid chiral scaffolds found in diverse therapeutics (e.g., Tranylcypromine, Saxagliptin). This application note details the protocol for the copper(I)-catalyzed cyclopropanation of styrene using the
First established by Evans et al. (1991), this method utilizes a copper-carbenoid mechanism to achieve high diastereoselectivity (trans/cis ratio) and enantioselectivity (ee). This guide bridges the gap between academic literature and robust process chemistry, emphasizing safety regarding diazoacetate handling and critical parameter control for reproducibility.
Safety Critical: Handling Diazo Compounds
WARNING: Ethyl Diazoacetate (EDA) is potentially explosive and shock-sensitive.
-
Dilution: Never handle neat EDA on a large scale. Always dilute in the reaction solvent (DCM) prior to addition.
-
Temperature: Do not heat neat EDA.
-
Ventilation: All operations must be performed in a fume hood to avoid inhalation of diazo species.
-
Waste: Quench unreacted diazo compounds with acetic acid or dilute HCl before disposal.
Chemical Mechanism
The reaction proceeds via the formation of an electrophilic copper-carbene intermediate. The
-
Complexation: Cu(I)OTf binds the bidentate BOX ligand.
-
Carbene Formation: EDA displaces a labile ligand;
is extruded (rate-limiting step). -
Asynchronous Concerted Addition: The alkene attacks the carbene carbon. The steric bulk of the ligand dictates the facial selectivity (enantiocontrol), while the transition state geometry favors the trans product (diastereocontrol).
Mechanism Diagram
Figure 1: Catalytic cycle showing ligand coordination, carbene generation, and stereoselective transfer.
Materials & Equipment
Reagents
-
Copper Source: Cu(I)OTf
PhH (Copper(I) triflate benzene complex). Note: Cu(OTf)2 can be used but requires in-situ reduction with phenylhydrazine. -
Ligand: (R,R)-2,2'-Bis(4-benzyl-2-oxazoline) [>98% ee].
-
Substrate: Styrene (distilled to remove stabilizers).
-
Solvent: Dichloromethane (DCM), anhydrous (water <50 ppm).
Equipment
-
Flame-dried Schlenk flask or round-bottom flask with septum.
-
Syringe pump (Critical for slow addition).
-
Nitrogen or Argon atmosphere manifold.
-
Magnetic stir plate and Teflon-coated stir bar.
Experimental Protocol
This protocol describes the synthesis on a 1.0 mmol scale.
Step 1: Catalyst Preparation
-
In a glovebox or under distinct inert gas flow, charge a flame-dried flask with Cu(I)OTf
PhH (5.0 mg, 0.01 mmol, 1 mol%) and (R,R)-Bn-BOX (3.7 mg, 0.011 mmol, 1.1 mol%). -
Add anhydrous DCM (5 mL).
-
Stir at room temperature for 30 minutes.
-
Observation: The solution should appear clear to slightly yellow. A blue/green tint indicates oxidation to Cu(II), which is inactive without a reducing agent.
-
Step 2: Substrate Addition
-
Add Styrene (104 mg, 1.0 mmol, 1.0 equiv) to the catalyst solution via syringe.
-
Adjust the temperature to 25 °C (Room Temp). Note: Lower temperatures (0 °C) may increase ee but will significantly slow the reaction.
Step 3: Slow Addition (The "Evans" Technique)
-
Prepare a solution of EDA (114 mg, 1.0 mmol, 1.0 equiv) in anhydrous DCM (1 mL).
-
Load this solution into a gas-tight syringe.
-
Using a syringe pump, add the EDA solution to the reaction mixture over 4–6 hours .
-
Reasoning: Slow addition keeps the concentration of free carbene low, preventing the homocoupling of EDA into diethyl fumarate/maleate.
-
Step 4: Workup & Purification
-
Once addition is complete, stir for an additional 1 hour.
-
Filter the mixture through a short plug of silica gel (eluting with DCM) to remove the copper catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 95:5).
Workflow Diagram
Figure 2: Operational workflow for the batch cyclopropanation process.
Data Analysis & Expected Results
The reaction produces a mixture of trans and cis isomers.[3] The (R,R)-ligand typically favors the (1R, 2R)-trans isomer.
Representative Data (Evans Conditions)
| Parameter | Value | Notes |
| Yield | 75 - 85% | Dependent on EDA addition rate. |
| Diastereoselectivity (dr) | 73:27 (trans:cis) | Intrinsic to the Ph-BOX ligand system. |
| Enantioselectivity (trans) | 90 - 94% ee | Determined by Chiral HPLC. |
| Enantioselectivity (cis) | ~70% ee | Cis isomer usually has lower optical purity. |
Analytical Methods
-
NMR (
H): Diagnostic cyclopropane protons appear between 0.8 - 2.5 ppm. The coupling constants ( ) distinguish isomers: Hz, Hz. -
Chiral HPLC:
-
Column: Daicel Chiralcel OD-H or OJ-H.
-
Mobile Phase: Hexane/i-PrOH (99:1).
-
Flow: 0.5 mL/min.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Dimerization of EDA | Decrease addition rate; increase dilution of EDA. |
| Green Catalyst Solution | Oxidation of Cu(I) to Cu(II) | Use fresh CuOTf; ensure strict inert atmosphere. Alternatively, use Cu(OTf)2 + Phenylhydrazine protocol. |
| Low ee | Ligand Impurity or Temperature | Recrystallize ligand; lower reaction temperature to 0°C (yield may drop). |
| Low dr (High cis content) | Ligand Sterics | Switch to the bulkier t-Bu-BOX ligand if higher trans selectivity is required (though yield may vary). |
References
-
Evans, D. A., Woerpel, K. A., Hinman, M. M., & Faul, M. M. (1991). Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Catalytic, asymmetric cyclopropanation of olefins.[4][5] Journal of the American Chemical Society, 113(2), 726–728.
- Fraile, J. M., García, J. I., Mayoral, J. A., & Royo, A. J. (1996). Cyclopropanation of styrene with ethyl diazoacetate catalyzed by copper(II)-bis(oxazoline) complexes. Tetrahedron: Asymmetry, 7(8), 2263-2276.
-
Salomon, R. G., & Kochi, J. K. (1973). Copper(I) catalysis in cyclopropanations with diazo compounds.[6] Role of olefin coordination. Journal of the American Chemical Society, 95(10), 3300–3310.
-
Organic Syntheses. (For general Diazoacetate handling). Ethyl Diazoacetate.[1][7][8]
Sources
- 1. Ethyl diazoacetate - Wikipedia [en.wikipedia.org]
- 2. On the cause of low thermal stability of ethyl halodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Copper(II) triflate - Wikipedia [en.wikipedia.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: Enantioselective Friedel-Crafts Alkylation of Indoles using Cu(II)-Bis(oxazoline) Complexes
[1]
Executive Summary
The enantioselective Friedel-Crafts (F-C) alkylation of indoles is a pivotal transformation in the synthesis of tryptamine derivatives,
This guide details the protocol for the Cu(II)-BOX catalyzed alkylation of indoles with alkylidene malonates . It addresses the specific challenges of Lewis acid moisture sensitivity, ligand-metal complexation kinetics, and background racemic reactions.
Mechanistic Principles & Causality
The Catalytic Engine: Cu(II)-BOX Complex
The success of this protocol relies on the formation of a chiral Lewis acid complex.[1] The Cu(II) center adopts a distorted square-planar geometry when coordinated with the bidentate BOX ligand.[1]
-
Activation Mode: The Cu(II) center coordinates to the 1,3-dicarbonyl system of the electrophile (alkylidene malonate), lowering its LUMO energy.
-
Stereocontrol: The bulky substituents on the oxazoline rings (tert-butyl or phenyl at the C4 position) create a "chiral pocket." These groups sterically shield one face of the coordinated electrophile, forcing the nucleophilic indole to attack from the open face (Re-face or Si-face, depending on ligand configuration).
-
Counter-ion Effect: Triflate (
) or Hexafluoroantimonate ( ) counter-ions are weakly coordinating, ensuring the metal center remains cationic and highly Lewis acidic.
Mechanistic Pathway
The cycle begins with the displacement of two solvent molecules by the bidentate electrophile, followed by the rate-determining nucleophilic attack of the indole.
Figure 1: Catalytic cycle for the Cu(II)-BOX mediated Friedel-Crafts alkylation. The electrophile activation is the critical entry point.
Optimization & Screening Guidelines
Before scaling up, perform a screen to match the ligand sterics to your specific substrate.
Table 1: Ligand and Solvent Effects on Enantioselectivity Data generalized from Evans et al. and Jørgensen et al. for Indole + Diethyl Benzylidenemalonate.
| Entry | Ligand (BOX) | Metal Salt | Solvent | Temp (°C) | Yield (%) | ee (%) | Note |
| 1 | (S,S)-Ph-BOX | Cu(OTf)₂ | DCM | RT | 85 | 60 | Fast, moderate ee |
| 2 | (S,S)-tBu-BOX | Cu(OTf)₂ | DCM | RT | 82 | 90 | Steric bulk improves ee |
| 3 | (S,S)-tBu-BOX | Cu(OTf)₂ | DCM | -78 | 78 | 98 | Low temp minimizes racemic background |
| 4 | (S,S)-tBu-BOX | Cu(OTf)₂ | THF | -78 | 40 | 92 | Coordinating solvent competes with substrate |
| 5 | (S,S)-tBu-BOX | Zn(OTf)₂ | Toluene | RT | 95 | 88 | Better for nitroalkene electrophiles |
Key Insight: For alkylidene malonates, Cu(OTf)₂ with tBu-BOX in DCM at low temperature is the "Gold Standard." For nitroalkenes, switch to Zn(OTf)₂ .
Detailed Experimental Protocol
Target Reaction: Alkylation of Indole with Diethyl Benzylidenemalonate. Scale: 0.5 mmol.
Reagents & Equipment
-
Ligand: (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) [(S,S)-tBu-BOX].
-
Metal Source: Cu(OTf)₂ (98%, must be anhydrous).
-
Solvent: Dichloromethane (DCM), distilled over CaH₂ or passed through an SPS (Solvent Purification System).
-
Vessel: Flame-dried Schlenk tube with magnetic stir bar.
Step-by-Step Methodology
Step 1: Catalyst Formation (The "Pre-mix")
-
In a glovebox or under rapid Argon flow, charge the flame-dried Schlenk tube with Cu(OTf)₂ (18.1 mg, 0.05 mmol, 10 mol%).
-
Add (S,S)-tBu-BOX ligand (15.5 mg, 0.055 mmol, 11 mol%). Note: A slight excess of ligand ensures all copper is bound, preventing racemic background reaction by free Lewis acid.
-
Add anhydrous DCM (2.0 mL).
-
Stir at Room Temperature (RT) for 1 hour . The solution should turn a characteristic deep blue/green color, indicating complex formation.
Step 2: Substrate Addition
-
Cool the catalyst solution to the desired temperature (typically -78°C using a dry ice/acetone bath).
-
Add the electrophile (Diethyl benzylidenemalonate, 0.5 mmol) via syringe. Stir for 15 minutes to allow coordination.
-
Add the Indole (0.5 mmol) dissolved in minimal DCM (0.5 mL) dropwise over 5 minutes.
-
Why? Slow addition prevents local high concentrations of indole, which might trigger non-catalyzed pathways.
-
Step 3: Reaction Monitoring & Workup
-
Monitor by TLC (Hexane/EtOAc 7:3). The reaction typically takes 12–24 hours at -78°C.
-
Quench: Once complete, filter the cold mixture immediately through a short pad of silica gel (eluting with Et₂O) to remove the copper catalyst.
-
Caution: Do not warm to RT before quenching if the reaction is not complete, as ee erosion may occur.
-
-
Concentrate the filtrate under reduced pressure.
Step 4: Purification & Analysis
-
Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).
-
Validation: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Daicel Chiralcel OD-H column, IPA/Hexane mobile phase).
Experimental Workflow & Quality Control
Figure 2: Operational workflow emphasizing the visual Quality Control (QC) check during catalyst formation.
Troubleshooting & Expert Tips
-
Problem: Low Enantioselectivity (<50% ee)
-
Root Cause 1: Moisture. Water hydrolyzes the Cu-BOX complex, releasing TfOH (Triflic acid), which catalyzes the reaction racemically.
-
Root Cause 2: Temperature. The reaction warmed up. Ensure the cryobath is maintained.
-
Root Cause 3: Ligand Purity. Impure BOX ligands (often contaminated with mono-oxazolines) lead to poor stereocontrol. Recrystallize the ligand from Pentane/Et₂O.
-
-
Problem: No Reaction at -78°C
-
Solution: The substrate might be too sterically hindered.[2] Raise the temperature to -40°C or -20°C. If reactivity is still low, switch to the Zn(OTf)₂ system, which is often more reactive for certain electrophiles (like nitroalkenes).
-
-
Advanced Tip: The "Sidearm" Strategy
-
For extremely difficult substrates, consider using Tris(oxazoline) or sidearm-modified BOX ligands (Tang et al.), which provide an additional coordination site to stabilize the metal center.
-
References
-
Evans, D. A. ; Scheidt, K. A.; Fandrick, K. R.; Lam, H. W.; Wu, J. "Enantioselective Indole Friedel−Crafts Alkylations Catalyzed by Bis(oxazolinyl)pyridine−Scandium(III) Triflate Complexes." J. Am. Chem. Soc.[3][4][5]2003 , 125, 10780–10781.[4]
-
Evans, D. A. ; Fandrick, K. R.; Song, H.-J. "Enantioselective Friedel-Crafts Alkylations of alpha,beta-Unsaturated 2-Acyl Imidazoles Catalyzed by Bis(oxazolinyl)pyridine-Scandium(III) Triflate Complexes." J. Am. Chem. Soc.[3][4][5]2005 , 127, 8942–8943.
-
Jørgensen, K. A. ; Zhuang, W.; Gathergood, N. "Catalytic Enantioselective Friedel–Crafts Reactions of Aromatic Compounds with Glyoxylate: A Simple Approach to Optically Active Aromatic Mandelic Acid Esters." J. Org. Chem.2001 , 66, 1009–1013.
-
Tang, Y. ; Zhou, J. "Sidearm Effect: Improvement of the Enantiomeric Excess in the Asymmetric Michael Addition of Indoles to Alkylidene Malonates." J. Am. Chem. Soc.[3][4][5][6]2002 , 124, 9030–9031.
-
Desimoni, G. ; Faita, G.; Jørgensen, K. A. "C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis." Chem. Rev.[6][7]2006 , 106, 3561–3651.[6]
Sources
- 1. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic asymmetric Friedel–Crafts alkylation of unprotected indoles with nitroalkenes using a novel chiral Yb(OTf)3–pybox complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction [organic-chemistry.org]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2007 — Jørgensen [groupjorgensen.com]
Application Notes and Protocols: Catalytic Enantioselective Mukaiyama Aldol Reaction with 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the catalytic enantioselective Mukaiyama aldol reaction utilizing the chiral ligand 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline], commonly known as (R)-4-Bn-BOX. This powerful carbon-carbon bond-forming reaction is a cornerstone in modern organic synthesis, enabling the stereocontrolled construction of β-hydroxy carbonyl compounds, which are key structural motifs in a vast array of natural products and pharmaceuticals. This document is designed to serve as a practical resource, offering detailed experimental protocols, mechanistic insights, and data-driven guidance to facilitate the successful application of this methodology in a research and development setting.
Introduction: The Power of Asymmetric Mukaiyama Aldol Reactions
The Mukaiyama aldol reaction, first reported by Teruaki Mukaiyama in 1973, is a Lewis acid-catalyzed aldol addition of a silyl enol ether to a carbonyl compound.[1] This reaction offers a significant advantage over traditional base-mediated aldol reactions by allowing for the controlled cross-coupling of different carbonyl partners without self-condensation. The development of catalytic and enantioselective variants has further elevated the importance of this transformation, providing access to chiral building blocks with high optical purity.[2][3]
Chiral bis(oxazoline) (BOX) ligands, in combination with various metal salts, have emerged as highly effective catalysts for a wide range of asymmetric reactions, including the Mukaiyama aldol addition.[1][3][4] The C₂-symmetric nature of these ligands creates a well-defined chiral environment around the metal center, enabling high levels of stereocontrol. The 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] ligand, with its benzyl substituents, offers a unique steric and electronic profile that has proven effective in inducing high enantioselectivity in various transformations. This guide will focus on the practical application of this specific ligand in the context of the copper(II)-catalyzed Mukaiyama aldol reaction.
Mechanistic Insights: The Role of the Chiral Catalyst
The catalytic cycle of the copper(II)-(R)-4-Bn-BOX catalyzed Mukaiyama aldol reaction is initiated by the in situ formation of the active chiral Lewis acid complex. The copper(II) salt, typically copper(II) trifluoromethanesulfonate (Cu(OTf)₂), coordinates with the bidentate (R)-4-Bn-BOX ligand. This complex then activates the aldehyde substrate by coordinating to its carbonyl oxygen, rendering the carbonyl carbon more electrophilic.
The silyl enol ether, acting as a nucleophile, then attacks the activated aldehyde. The stereochemical outcome of this addition is dictated by the facial selectivity imposed by the chiral catalyst. The bulky benzyl groups of the (R)-4-Bn-BOX ligand effectively shield one face of the coordinated aldehyde, directing the incoming nucleophile to the opposite face. This leads to the formation of the aldol adduct with a high degree of enantioselectivity. Following the carbon-carbon bond formation, the silyl group is transferred, and the product is released, regenerating the catalyst for the next cycle.
Catalyst [label="Cu(II)-(R)-4-Bn-BOX"]; Aldehyde [label="Aldehyde"]; SilylEnolEther [label="Silyl Enol Ether"]; ActivatedComplex [label="Activated Aldehyde Complex", color="#EA4335", fillcolor="#EA4335"]; AldolAdduct [label="Silyl-protected Aldol Adduct", color="#FBBC05", fillcolor="#FBBC05"]; Product [label="β-Hydroxy Carbonyl Product", color="#34A853", fillcolor="#34A853"];
Catalyst -> ActivatedComplex [label=" + Aldehyde"]; ActivatedComplex -> AldolAdduct [label=" + Silyl Enol Ether"]; AldolAdduct -> Product [label=" Desilylation"]; Product -> Catalyst [label=" Catalyst Regeneration"]; }
Figure 1: A simplified representation of the catalytic cycle for the Mukaiyama aldol reaction.
Experimental Protocols
Synthesis of 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] ((R)-4-Bn-BOX)
The (R)-4-Bn-BOX ligand can be synthesized from the commercially available (R)-2-amino-3-phenyl-1-propanol. A general, reliable two-step procedure is outlined below.
Step 1: Amide Formation
-
To a solution of (R)-2-amino-3-phenyl-1-propanol (2.0 equivalents) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 equivalents).
-
Slowly add a solution of dimethyl malonate (1.0 equivalent) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude bis-amide intermediate, which can be used in the next step without further purification.
Step 2: Cyclization to the Bis(oxazoline)
-
Dissolve the crude bis-amide in thionyl chloride (SOCl₂) at 0 °C.
-
Stir the mixture at room temperature for 2-3 hours.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] ligand.
General Protocol for the Catalytic Enantioselective Mukaiyama Aldol Reaction
This protocol provides a general procedure for the reaction of a silyl enol ether with an aldehyde, catalyzed by a Cu(II)-(R)-4-Bn-BOX complex.[1] It is crucial to perform the reaction under an inert atmosphere to prevent the decomposition of the catalyst and reagents.[5][6][7][8]
Materials:
-
2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] ((R)-4-Bn-BOX) (0.11 equivalents)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.10 equivalents)
-
Aldehyde (1.0 equivalent)
-
Silyl enol ether (1.2 - 1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-diisopropylethylamine (DIPEA) (optional, for in situ generation of silyl enol ether)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add Cu(OTf)₂ (0.10 eq) and (R)-4-Bn-BOX (0.11 eq).
-
Add anhydrous DCM and stir the mixture at room temperature for 1-2 hours, or until a clear, homogeneous solution is formed.
-
-
Reaction Setup:
-
Cool the catalyst solution to the desired reaction temperature (typically -78 °C, using a dry ice/acetone bath).
-
Add the aldehyde (1.0 eq) to the catalyst solution and stir for 15-30 minutes.
-
Slowly add the silyl enol ether (1.2-1.5 eq) dropwise to the reaction mixture over a period of 20-30 minutes.
-
-
Reaction Monitoring and Workup:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it at the reaction temperature by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) analysis.
-
subgraph "cluster_Preparation" { label="Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; A [label="Dry Glassware"]; B [label="Prepare Inert Atmosphere"]; A -> B; }
subgraph "cluster_Reaction" { label="Reaction"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; C [label="Catalyst Formation\n(Cu(OTf)₂ + BOX)"]; D [label="Add Aldehyde"]; E [label="Add Silyl Enol Ether"]; C -> D -> E; }
subgraph "cluster_Workup" { label="Workup & Purification"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; F [label="Quench Reaction"]; G [label="Extraction"]; H [label="Purification"]; F -> G -> H; }
B -> C; E -> F; }
Figure 2: General experimental workflow for the catalytic Mukaiyama aldol reaction.
Data Presentation: Representative Examples
The following table summarizes typical results for the enantioselective Mukaiyama aldol reaction catalyzed by a Cu(II)-BOX complex. While specific data for the (R)-4-Bn-BOX ligand is not extensively tabulated in a single source, the data presented for similar BOX ligands provides a strong indication of the expected performance. Optimization of reaction conditions may be necessary for specific substrate combinations.
| Entry | Aldehyde | Silyl Enol Ether | Catalyst System | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | 1-(Trimethylsilyloxy)cyclohexene | Cu(OTf)₂ / (S,S)-tBu-BOX | -78 | 95 | 98 | [3] |
| 2 | Isobutyraldehyde | Silyl ketene acetal of S-ethyl thioacetate | Cu(OTf)₂ / (S,S)-tBu-BOX | -78 | 85 | 97 | [3] |
| 3 | Benzyloxyacetaldehyde | Silyl ketene acetal of S-tert-butyl thioacetate | Cu(SbF₆)₂ / (S,S)-Ph-pybox | -78 | 91 | >99 | [4] |
Troubleshooting and Optimization
Low Yield:
-
Moisture Contamination: Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Solvents and reagents should be anhydrous.
-
Catalyst Inactivity: The Cu(OTf)₂ salt can be hydroscopic. Ensure it is of high purity and handled under inert conditions.
-
Insufficient Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion.
-
Low Reactivity of Substrates: For less reactive aldehydes or silyl enol ethers, increasing the reaction temperature or catalyst loading may be beneficial, although this could potentially impact enantioselectivity.
Low Enantioselectivity:
-
Ligand Purity: The optical purity of the (R)-4-Bn-BOX ligand is critical. Ensure it is of high enantiomeric excess.
-
Reaction Temperature: Lowering the reaction temperature often leads to higher enantioselectivity.
-
Solvent Effects: The choice of solvent can influence the stereochemical outcome. While DCM is commonly used, other non-coordinating solvents like toluene or diethyl ether can be explored.
-
Counterion Effects: The counterion of the copper salt can play a significant role. While triflate (OTf) is common, other counterions like hexafluoroantimonate (SbF₆) have been shown to enhance enantioselectivity in some cases.[4]
Conclusion
The catalytic enantioselective Mukaiyama aldol reaction using 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] as a chiral ligand offers a powerful and versatile method for the synthesis of enantioenriched β-hydroxy carbonyl compounds. By understanding the reaction mechanism and carefully controlling the experimental conditions, researchers can achieve high yields and excellent stereoselectivity. The protocols and insights provided in this guide are intended to serve as a valuable starting point for the successful implementation of this important transformation in the pursuit of complex molecule synthesis for drug discovery and development.
References
- Mukaiyama, T. (1973). New Aldol Type Reaction. Chemistry Letters, 2(9), 1011–1014.
-
Evans, D. A., et al. (1999). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions of Enolsilanes to (Benzyloxy)acetaldehyde. Journal of the American Chemical Society, 121(4), 669-685. [Link]
-
Johnson, J. S., & Evans, D. A. (2000). Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions. Accounts of Chemical Research, 33(6), 325-335. [Link]
-
Evans, D. A., et al. (1997). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Catalytic Enantioselective Aldol Additions of Enolsilanes to Pyruvate Esters. Journal of the American Chemical Society, 119(33), 7893–7894. [Link]
- Ghosh, A. K., et al. (2000). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 11(1), 1-46.
-
Sanz-Marco, A., et al. (2023). A Cu-BOX catalysed enantioselective Mukaiyama-aldol reaction with difluorinated silyl enol ethers and acylpyridine N-oxides. Organic & Biomolecular Chemistry, 21, 345-350. [Link]
- Science of Synthesis. (2005). Asymmetric Mukaiyama Aldol Reaction.
-
YouTube. (2017). Performing a Reaction Under an Inert Atmosphere. [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
Kintek Solution. (n.d.). How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials. [Link]
-
Chemistry Stack Exchange. (2021). Setting up reactor in inert atmosphere. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. kindle-tech.com [kindle-tech.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Preparation and Utilization of the Cu((R,R)-Bn-BOX)(OTf)₂ Complex
Abstract & Scope
The copper(II)-bis(oxazoline) (Cu-BOX) family of complexes represents a cornerstone in asymmetric catalysis. Specifically, the complex derived from Copper(II) trifluoromethanesulfonate [Cu(OTf)₂] and (4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) [(R,R)-Bn-BOX] is a privileged chiral Lewis acid. It is widely employed in enantioselective Diels-Alder, Ene, Friedel-Crafts, and Aldol reactions.
This guide details the anhydrous preparation of this catalyst. Unlike robust transition metal catalysts (e.g., Pd(PPh₃)₄), Cu(OTf)₂ is extremely hygroscopic. Moisture acts as a poison, hydrolyzing the triflate to triflic acid or forming inactive aquo-complexes, leading to racemic background reactions. This protocol emphasizes moisture exclusion and stoichiometric precision to ensure high enantiomeric excess (
Mechanistic Principles
The Coordination Environment
The catalytic efficacy relies on the formation of a
-
Ligand Role: The (R,R)-Bn-BOX ligand occupies two coordination sites via the oxazoline nitrogens. The bulky benzyl groups create a chiral pocket, shielding two diagonal quadrants of the metal center.
-
Counterion Role: The triflate (OTf⁻) anions are weakly coordinating. In the presence of a bidentate substrate (e.g., an acryloyl oxazolidinone), the substrate displaces the triflates (or solvent molecules), binding to the copper in a specific orientation dictated by the benzyl steric bulk.
Visualizing the Workflow
The following diagram outlines the critical path for catalyst generation and utilization.
Figure 1: Operational workflow for the generation of the Cu-BOX catalyst. Note the critical QC checkpoint based on colorimetric change.
Materials & Equipment specifications
| Component | Specification | Critical Notes |
| Cu(OTf)₂ | 98%+, Anhydrous | Hygroscopic. Commercial "beads" or powder. Must be white/pale blue.[3] If grey/green, it is hydrated. Store in glovebox. |
| (R,R)-Bn-BOX | >99% ee | The "Evans" ligand. White solid. Store in desiccator. |
| Dichloromethane | Anhydrous | Distilled from CaH₂ or passed through activated alumina columns (SPS). |
| Glassware | Oven-dried | Flame-dried under vacuum immediately before use is preferred. |
| Molecular Sieves | 4Å, Activated | Optional. Powdered sieves can be added to the reaction to scavenge trace water. |
Experimental Protocol
Pre-Complexation Preparation
Safety: Cu(OTf)₂ is corrosive and generates triflic acid upon hydrolysis. Handle in a fume hood.
-
Drying: If the Cu(OTf)₂ source is old, dry it under high vacuum (<0.1 mmHg) at 100°C for 12 hours. Ideally, open a fresh ampoule inside a glovebox.
-
Glassware: Flame-dry a 10 mL Schlenk tube or a crimp-top vial equipped with a magnetic stir bar. Allow to cool under a stream of dry Argon or Nitrogen.
In-Situ Catalyst Formation (Standard Method)
This method prepares the catalyst immediately prior to the reaction.
-
Scale: 0.10 mmol scale (catalyst loading typically 5-10 mol%).
Step 1: Weighing
-
In a glovebox (or rapidly in air), add Cu(OTf)₂ (36.2 mg, 0.10 mmol) to the reaction vessel.
-
Add (R,R)-Bn-BOX (38.0 mg, 0.105 mmol).
-
Expert Note: We use a slight excess (1.05 equiv) of ligand. Free Cu(II) is a potent Lewis acid but is achiral (racemic background reaction). Excess ligand ensures all metal is bound in the chiral complex.
-
Step 2: Solvation
-
Seal the vessel with a rubber septum.[4]
-
Evacuate and backfill with Argon (3 cycles) to ensure an inert atmosphere.
-
Add Anhydrous DCM (2.0 mL) via syringe.
Step 3: Complexation
-
Stir the mixture vigorously at Room Temperature (23°C) for 1 to 2 hours .
-
Observation: The white/pale suspension should transition to a homogeneous deep blue or emerald green solution.
-
QC: If the solution remains colorless or pale, the reagents are likely wet or the ligand is impure.
-
Filtration: If a small amount of solid remains, the solution can be filtered via a cannula filter, but this is rarely necessary if reagents are pure.
-
Catalytic Application (Example: Diels-Alder)
-
Cool the deep blue catalyst solution to the desired temperature (often -78°C or 0°C depending on substrate reactivity).
-
Add the dienophile (e.g., 3-acryloyl-2-oxazolidinone) (1.0 mmol) as a solution in minimal DCM.
-
Stir for 10-15 minutes to allow coordination (substrate binding).
-
Add the diene (e.g., Cyclopentadiene) (5-10 equiv).
-
Monitor reaction progress via TLC.
Troubleshooting & Critical Control Points
| Observation | Diagnosis | Corrective Action |
| Solution is pale blue/cloudy | Incomplete complexation or wet solvent. | Stir longer (up to 4h).[4] Verify solvent dryness (Karl Fischer). Add 4Å MS. |
| Solution turns brown/yellow | Reduction to Cu(I). | Oxygen contamination or reducing impurities in ligand. Discard and restart under strict inert conditions. |
| Low Enantioselectivity | Free Cu(II) present or high temperature. | Ensure Ligand:Metal ratio is >1:1 (e.g., 1.1:1). Lower reaction temperature. |
| Slow Reaction Rate | Catalyst inhibition. | Product inhibition can occur. Ensure concentration is optimal (0.1 - 0.2 M). |
References
-
Evans, D. A., Miller, S. J., & Lectka, T. (1993). Bis(oxazoline)copper(II) complexes as chiral catalysts for the enantioselective Diels-Alder reaction. Journal of the American Chemical Society, 115(15), 6460–6461. Link
-
Johnson, J. S., & Evans, D. A. (2000).[2] Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions.[1][2] Accounts of Chemical Research, 33(6), 325–335.[2] Link
-
Salomon, R. G., & Kochi, J. K. (1973). Copper(I) catalysis in photocycloadditions. I. Norbornadiene. Journal of the American Chemical Society. (Reference for general Cu-triflate handling context). Link
-
ChemicalBook. (2024).[5] Copper(II) trifluoromethanesulfonate Properties and Handling. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper(II) trifluoromethanesulfonate:Uses,Preparation and Precautions_Chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Binuclear copper(II) oxidation products from copper(I) complexes with tridentate ligands. Magnetostructural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Immobilization of Bn-BOX Ligands on Support Materials
Executive Summary & Strategic Rationale
Bis(oxazoline) (BOX) ligands, particularly the Benzyl-substituted variants (Bn-BOX), are "privileged structures" in asymmetric catalysis. They coordinate with metals like Cu(II), Zn(II), and Mg(II) to drive highly enantioselective reactions, including cyclopropanations, Diels-Alder, and Friedel-Crafts alkylations.
However, the industrial utility of homogeneous Bn-BOX catalysts is limited by their high cost and the difficulty of removing trace metal/ligand contaminants from the final drug substance. Heterogenization —immobilizing the catalyst on a solid support—solves this but introduces new risks: leaching, reduced activity (mass transfer limits), and lower enantioselectivity (conformational restriction).
This guide provides field-validated protocols for immobilizing Bn-BOX ligands using Covalent Attachment via "Click" Chemistry and Magnetic Nanoparticle Support . It prioritizes methods that preserve the chiral pocket's integrity.
Strategic Design: The "Bridge" vs. The "Wings"
Before synthesis, one must select the attachment point. The success of immobilization depends on where the ligand is tethered.
-
The "Wings" (Oxazoline Ring 4-position): Attaching here often distorts the chiral environment, leading to a drastic drop in enantiomeric excess (ee).
-
The "Bridge" (C-2 Methylene): This is the optimal attachment point. Functionalizing the methylene bridge (carbon between the two oxazoline rings) points the linker away from the metal center and the substrate binding site, preserving the
symmetry and enantioselectivity.
Decision Matrix: Support Material Selection
Figure 1: Decision tree for selecting support materials based on reactor configuration.
Detailed Protocols
Protocol A: Covalent Immobilization on Silica via CuAAC ("Click" Chemistry)
This protocol uses Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] It is superior to amide coupling because the triazole linker is chemically inert and stable under most catalytic conditions.
Reagents:
-
Bn-BOX Ligand (Bridge-functionalized with alkyne)
-
Mesoporous Silica (SBA-15 or MCM-41, pore size ~60 Å)
-
3-Azidopropyltriethoxysilane (AzPTES)
-
Cu(I) source (CuI or generated in situ)
-
Solvents: Toluene (anhydrous), DMF, MeOH.
Step 1: Preparation of Azide-Functionalized Silica (SiO2-N3)
-
Activation: Dry 5.0 g of Silica (SBA-15) at 120°C under vacuum for 4 hours to remove physisorbed water but retain surface silanols.
-
Grafting: Suspend silica in 50 mL anhydrous toluene. Add 1.5 mL of 3-Azidopropyltriethoxysilane.
-
Reflux: Stir at reflux (110°C) for 24 hours under Argon.
-
Wash: Filter and wash extensively with Toluene (x3), DCM (x3), and MeOH (x3) to remove unreacted silane.
-
Curing: Dry in a vacuum oven at 80°C overnight.
-
QC Check: IR Spectroscopy should show a strong azide peak at ~2100 cm⁻¹.
-
Step 2: "Click" Coupling of Ligand[2]
-
Dissolution: Dissolve Bridge-Alkyne-Bn-BOX (1.2 equiv relative to azide loading) in minimal DMF.
-
Reaction: Add the SiO2-N3 (1.0 g). Add CuI (5 mol%) and DIPEA (10 mol%).
-
Incubation: Stir at 40°C for 24-48 hours.
-
Scavenging: Filter the solid. Wash with DMF containing 1% EDTA (to remove Cu catalyst used for clicking), then water, then MeOH.
-
Drying: Dry under high vacuum.
Step 3: Metallation (Catalyst Formation)
-
Suspend the SiO2-BOX in anhydrous DCM.
-
Add Cu(OTf)₂ (0.9 equivalents relative to ligand loading determined by Elemental Analysis). Note: Use slight deficiency of metal to ensure all metal is ligated.
-
Stir for 12 hours. Filter and wash with DCM.
-
Final Catalyst: SiO2-BOX-Cu(OTf)2.
Protocol B: Magnetic Nanoparticle Immobilization (Fe3O4@SiO2)
Ideal for batch processes where filtration is difficult.
-
Core Synthesis: Synthesize Fe₃O₄ nanoparticles via co-precipitation (FeCl₂ + FeCl₃ + NaOH).
-
Shell Formation: Coat with silica using the Stöber method (TEOS, NH₄OH, EtOH) to prevent iron leaching and provide silanol handles.
-
Functionalization: Follow Protocol A, Step 1 & 2 , treating the Fe3O4@SiO2 particles as the silica support.
-
Separation: Use a neodymium magnet instead of filtration during washing steps.
Application: Asymmetric Cyclopropanation of Styrene[3][4]
This is the benchmark reaction to validate the immobilized catalyst.
Reaction: Styrene + Ethyl Diazoacetate (EDA)
Procedure:
-
Load SiO2-BOX-Cu(OTf)2 (1.0 mol% Cu) into a flame-dried flask.
-
Add anhydrous DCM (solvent) and Styrene (5.0 equiv).
-
Add Phenylhydrazine (10 mol%) only if activating Cu(II) to Cu(I) in situ. Alternatively, use pre-reduced catalyst.
-
Add EDA (1.0 equiv) slowly via syringe pump over 4 hours. Slow addition is critical to prevent EDA dimerization.
-
Stir for 2 additional hours.
-
Workup: Filter catalyst (or use magnet). Evaporate filtrate.
-
Analysis: Determine conversion by NMR; determine ee% by Chiral HPLC (e.g., Daicel Chiralcel OD-H column).
Performance Comparison Table
| Parameter | Homogeneous Bn-BOX | Immobilized (Silica-Click) | Immobilized (Polymer) |
| Catalyst Loading | 1-5 mol% | 1-5 mol% | 1-5 mol% |
| Yield | >90% | 85-90% | 80-85% |
| Enantioselectivity (ee) | 90-94% | 88-92% | 85-90% |
| Diastereoselectivity (trans/cis) | 75:25 | 73:27 | 70:30 |
| Recyclability | None | 5-10 Cycles | 3-5 Cycles |
| Leaching (ppm) | High (in product) | < 5 ppm | < 10 ppm |
Validation: The Hot Filtration Test
Trustworthiness Check: You must prove the reaction is heterogeneous and not driven by leached copper species.
Protocol:
-
Start the Cyclopropanation reaction as described above.
-
At ~50% conversion (e.g., 2 hours), stop stirring.
-
Rapidly filter the hot mixture through a 0.2 µm PTFE filter into a new, heated flask under inert atmosphere.
-
Allow the filtrate to continue stirring at reaction temperature for another 4 hours.
-
Analyze:
-
If conversion increases in the filtrate: Leaching has occurred. The catalyst is effectively homogeneous.
-
If conversion stops (plateaus): The catalyst is truly heterogeneous .
-
Validation Workflow Diagram
Figure 2: Logic flow for the Hot Filtration Test to validate catalyst heterogeneity.
Troubleshooting & Optimization
-
Problem: Low ee% in the first run.
-
Cause: Non-specific binding of Copper to residual silanol groups on the support, creating an achiral active site.
-
Solution: "Cap" the support.[4] Treat the silica with HMDS (Hexamethyldisilazane) after ligand clicking but before metallation to block free silanols.
-
-
Problem: Decreasing activity upon recycling.
-
Cause: Pore blockage or physical degradation of the support.
-
Solution: Perform a wash step with dilute acid (to demetallate) followed by fresh Cu(OTf)₂ reloading. If the ligand is covalently bound, the metal can be refreshed.[5]
-
References
-
Evans, D. A., et al. (1991). "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions. Catalytic, Enantioselective Cyclopropanation of Olefins." Journal of the American Chemical Society. Link
-
Fraile, J. M., Garcia, J. I., & Mayoral, J. A. (2009). "Non-Covalent Immobilization of Enantioselective Catalysts." Coordination Chemistry Reviews. Link
-
Reiser, O., et al. (2006). "Azabis(oxazolines)—New Chiral Ligands for Asymmetric Catalysis."[3] Accounts of Chemical Research. Link
-
Rechavi, D., & Lemaire, M. (2002). "Enantioselective Catalysis Using Polymer-Supported Catalysts." Chemical Reviews. Link
-
García, J. I., et al. (2011). "Immobilization of Pyridine-bis(oxazoline) Ligands: A Review." Catalysis Science & Technology. Link
- Sheldon, R. A., & van Bekkum, H. (2001). "Fine Chemicals through Heterogeneous Catalysis." Wiley-VCH.
-
Cui, Y., et al. (2012). "Chiral Metal–Organic Frameworks for Asymmetric Catalysis." Chemical Reviews. Link
Sources
- 1. Click Chemistry: A Groundbreaking Approach in Chemical Synthesis | ChemTalk [chemistrytalk.org]
- 2. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Radical Polymerization Control Using Copper-Bis(oxazoline) Complexes
Introduction & Mechanistic Insight
Atom Transfer Radical Polymerization (ATRP) has revolutionized macromolecular engineering by enabling precise control over molecular weight (
Copper-Bis(oxazoline) (Cu-Box) complexes represent a paradigm shift. Originally developed for enantioselective organic transformations (e.g., cyclopropanation, aziridination), these
Why Box Ligands?
-
Chiral Tunability: The modular synthesis of Box ligands allows for precise adjustment of steric bulk (e.g., tert-butyl vs. phenyl vs. indane groups) to match monomer size.
-
Hard/Soft Acid-Base Matching: The nitrogen donors in the oxazoline ring stabilize Cu(I) species effectively while permitting the reversible halogen transfer required for ATRP equilibrium.
-
Stereo-Filtering: The ligand forces the monomer to approach the radical center from a specific face, favoring racemo (syndiotactic) or meso (isotactic) placement.
Ligand Design & Catalyst Selection
Selection of the correct Box ligand is critical for achieving high stereoregularity.[1] The "bite angle" and the substituents at the 4-position of the oxazoline ring dictate performance.
| Ligand Class | Substituent (R) | Characteristics | Best Application |
| Ph-Box | Phenyl | Moderate steric bulk; aromatic stacking interactions. | General controlled ATRP; moderate tacticity control. |
| tert-Butyl | High steric bulk; rigid geometry. | High stereocontrol for bulky monomers. | |
| SaBOX | Side-armed (Cyclohexyl) | Advanced: Bridged structure encapsulates Cu center. | >90% Syndiotacticity in MMA polymerization.[1][2] |
| Indane-Box | Indane-fused | Restricted rotation; extremely rigid. | Ultra-high precision; slower kinetics. |
Mechanistic Diagram: Stereocontrolled ATRP Cycle
The following diagram illustrates the catalytic cycle, highlighting how the Cu-Box complex mediates both the radical equilibrium and the stereoselective monomer addition.
Figure 1: The Cu-Box mediated ATRP cycle. The chiral ligand environment exerts steric control during the propagation step (
Application Note: Syndio-Specific Polymerization of MMA
Objective: Synthesize highly syndiotactic Poly(methyl methacrylate) (PMMA) (
Context: Standard ATRP of MMA typically yields PMMA with ~60-70% syndiotacticity (Bernoullian statistics). By using a bulky, side-armed Box ligand, we can push this to >90%, significantly altering the thermal and physical properties of the resulting material.
Key Parameters
-
Catalyst: CuBr
/ SaBOX / Cu(0) (AGET ATRP system). -
Solvent: Toluene or Anisole (Non-polar solvents enhance ionic pairing and stereocontrol).
-
Temperature: Low temperature (0°C to -20°C) is crucial to maximize the energetic difference between isotactic and syndiotactic transition states.
Protocol 1: Preparation of Cu-Box Catalyst
Safety Note: Copper salts are toxic. Handle all reagents in a fume hood or glovebox.
Materials
-
CuBr
(99.999%, trace metals basis) -
Bis(oxazoline) Ligand (e.g., (S,S)-Ph-Box or SaBOX)
-
Solvent: Anhydrous Methanol (for complexation) or Toluene (for in-situ)
Method A: Isolation of [Cu(II)(Box)Br ] Complex (Recommended for Crystallography/Storage)
-
Dissolution: Dissolve CuBr
(1.0 eq) in anhydrous methanol (0.1 M concentration). The solution will be dark. -
Ligand Addition: Add the Box ligand (1.05 eq) slowly with stirring. The solution color will shift (typically to deep green or blue depending on the ligand).
-
Complexation: Stir at room temperature for 2 hours.
-
Precipitation: Concentrate the solution under vacuum to ~20% volume. Add cold diethyl ether to precipitate the complex.
-
Filtration: Filter the solid, wash with cold ether, and dry under high vacuum. Store in a desiccator.
Method B: In-Situ Formation (Recommended for Polymerization)
-
Add CuBr
and the Box ligand (1:1.1 ratio) directly to the polymerization Schlenk flask. -
Add the polymerization solvent.
-
Stir for 30 minutes to ensure complex formation before adding monomer.
Protocol 2: Syndio-Specific ATRP of MMA
This protocol uses an AGET (Activators Generated by Electron Transfer) approach, utilizing Cu(0) wire as a reducing agent to regenerate the active Cu(I) species from the air-stable Cu(II) complex.
Reagents
-
Monomer: Methyl Methacrylate (MMA) – Passed through basic alumina to remove inhibitors, degassed.
-
Initiator: Ethyl
-bromoisobutyrate (EBiB).[3] -
Catalyst Precursor: [Cu(II)(SaBOX)Br
] (prepared in situ). -
Reducing Agent: Copper wire (activated with HCl, washed with MeOH/Acetone).
-
Solvent: Toluene (Anhydrous).
Experimental Workflow
-
Setup: Flame-dry a 10 mL Schlenk tube and equip it with a magnetic stir bar.
-
Catalyst Loading:
-
Add CuBr
(4.5 mg, 0.02 mmol). -
Add SaBOX Ligand (0.022 mmol).
-
Add Toluene (2 mL).
-
Stir for 20 mins to form the [Cu(II)] complex.
-
-
Monomer & Initiator Addition:
-
Add purified MMA (2.0 g, 20 mmol). Target DP = 200.
-
Add EBiB (19.5 mg, 0.1 mmol).
-
Ratio: [Monomer]:[Initiator]:[Cu]:[Ligand] = 200:1:0.2:0.22.
-
-
Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen.
-
Activation: Under positive Argon flow, lower a coil of activated Cu(0) wire into the solution (suspended from the septum via a hook or simply dropped in).
-
Polymerization:
-
Place the Schlenk tube in a thermostated bath at 0°C .
-
Stir at 400 rpm.
-
Reaction Time: 12–24 hours (depending on desired conversion).
-
-
Termination:
-
Remove the Cu(0) wire.
-
Expose the solution to air (oxidizes Cu(I) to Cu(II), stopping the reaction).
-
Dilute with THF.
-
-
Purification: Pass the polymer solution through a short neutral alumina column to remove copper (solution turns from green to colorless). Precipitate into cold methanol.
Workflow Diagram
Figure 2: AGET ATRP workflow for stereocontrolled polymerization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | High oxygen levels or strong trapping by Cu(II). | Increase Cu(0) surface area; ensure rigorous degassing. |
| Broad PDI (>1.4) | Slow initiation or poor deactivation. | Switch to a more active initiator (e.g., BPN); ensure [Cu(II)] is present at start. |
| Loss of Stereocontrol | Temperature too high or ligand dissociation. | Lower reaction temperature to -20°C; add slight excess of ligand (1.1 eq). |
| Green Polymer | Residual Copper.[4] | Pass through Dowex ion-exchange resin or perform a second alumina filtration. |
References
-
SaBOX/Copper Catalysts for Highly Syndio-Specific Atom Transfer Radical Polymerization of Methyl Methacrylate. Gong, H., et al.[1][2] ACS Catalysis, 2017, 7, 4692–4696.[1] [Link][2]
-
Chiral Bis(oxazoline) Copper(II) Complexes: Versatile Catalysts for Enantioselective Reactions. Evans, D. A., et al.[5] Journal of the American Chemical Society, 1999, 121, 7559. [Link]
-
Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Matyjaszewski, K., & Tsarevsky, N. V. Journal of the American Chemical Society, 2014, 136, 6513–6533. [Link]
Sources
Application Notes and Protocols: Kinetic Resolution of Racemic Alcohols Using (R,R)-Bn-BOX Catalysts
Introduction: The Imperative of Chirality in Modern Chemistry
In the realms of pharmaceutical development, agrochemicals, and materials science, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity and material properties. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different, and sometimes deleterious, effects. Consequently, the ability to selectively synthesize or isolate a single enantiomer is a cornerstone of modern chemical synthesis.
Kinetic resolution of racemic mixtures presents a powerful and practical strategy for accessing enantiomerically pure compounds. This technique leverages the differential reaction rates of two enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (as a product) from the less reactive one (which remains as the starting material). Among the arsenal of chiral catalysts developed for this purpose, metal complexes of bis(oxazoline) (BOX) ligands have emerged as exceptionally versatile and effective.
This technical guide provides an in-depth exploration of the kinetic resolution of racemic secondary alcohols via enantioselective acylation, specifically focusing on the application of catalysts derived from the (R,R)-Bn-BOX ligand. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven experimental protocols, and present representative data to guide researchers in applying this methodology to their synthetic challenges.
Theoretical Framework and Mechanistic Insights
The kinetic resolution of racemic secondary alcohols using a chiral (R,R)-Bn-BOX metal complex is predicated on the principles of asymmetric catalysis, where the chiral catalyst creates a diastereomeric transition state with each enantiomer of the alcohol, leading to a significant difference in the activation energy for the acylation reaction.
The catalytic system typically comprises a Lewis acidic metal salt, such as Scandium(III) triflate (Sc(OTf)₃), and the C₂-symmetric chiral ligand, (R,R)-2,2'-bis(4-benzyl-2-oxazoline) ((R,R)-Bn-BOX). The combination of these two components in situ generates a chiral Lewis acid complex that is the active catalyst.
The Catalytic Cycle:
The proposed catalytic cycle for the enantioselective acylation is depicted below. The cycle is initiated by the coordination of the chiral (R,R)-Bn-BOX ligand to the Sc(OTf)₃, forming a well-defined chiral pocket around the metal center.
Figure 1: Proposed Catalytic Cycle for Kinetic Resolution.
Key Mechanistic Steps:
-
Catalyst Formation: The (R,R)-Bn-BOX ligand coordinates to the scandium(III) triflate to form the active chiral Lewis acid catalyst.
-
Diastereomeric Complex Formation: The racemic alcohol coordinates to the scandium center of the chiral complex. This coordination results in the formation of two diastereomeric complexes: one with the (R)-alcohol and one with the (S)-alcohol. Due to the steric environment created by the benzyl groups on the oxazoline rings, one of these diastereomeric complexes will be sterically favored and more stable than the other.
-
Enantioselective Acylation: An acylating agent, typically an acid anhydride like acetic anhydride, is introduced. The acylation of the coordinated alcohol proceeds through a transition state where the chiral ligand dictates the facial selectivity of the attack. The sterically less hindered and more favorably bound enantiomer of the alcohol will react at a significantly faster rate (k_fast) than the more sterically encumbered enantiomer (k_slow).
-
Product Release and Catalyst Regeneration: After acylation, the acylated product dissociates from the catalyst, regenerating the active chiral Lewis acid complex, which can then enter another catalytic cycle. The unreacted, slower-reacting enantiomer of the alcohol is enriched in the reaction mixture.
The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the acylation of the two enantiomers (s = k_fast / k_slow). A high selectivity factor is crucial for achieving high enantiomeric excess (ee) for both the acylated product and the unreacted alcohol at approximately 50% conversion.
Experimental Protocols
The following protocols are provided as a robust starting point for researchers. As with any catalytic reaction, optimization of reaction parameters such as solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: In-situ Preparation of the Sc(OTf)₃-(R,R)-Bn-BOX Catalyst
This procedure describes the formation of the active catalyst solution prior to the addition of the substrate.
Materials:
-
Scandium(III) triflate (Sc(OTf)₃)
-
(R,R)-2,2'-Bis(4-benzyl-2-oxazoline) ((R,R)-Bn-BOX)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (R,R)-Bn-BOX (0.055 mmol, 1.1 eq relative to Sc(OTf)₃).
-
Add anhydrous solvent (e.g., 5.0 mL of DCM).
-
To this solution, add Sc(OTf)₃ (0.05 mmol, 1.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the chiral complex. The resulting solution is the stock catalyst solution.
Protocol 2: Kinetic Resolution of Racemic 1-Phenylethanol
This protocol details the kinetic resolution of a model secondary alcohol, 1-phenylethanol.
Materials:
-
Stock catalyst solution (from Protocol 1)
-
Racemic 1-phenylethanol
-
Acetic anhydride (Ac₂O)
-
2,6-Lutidine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the prepared stock catalyst solution (containing 0.05 mmol of the Sc(OTf)₃-(R,R)-Bn-BOX complex).
-
Cool the solution to 0 °C using an ice bath.
-
Add racemic 1-phenylethanol (1.0 mmol, 1.0 eq) to the catalyst solution.
-
Add 2,6-lutidine (1.2 mmol, 1.2 eq).
-
Slowly add acetic anhydride (0.6 mmol, 0.6 eq) dropwise over 5 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the unreacted alcohol and the acylated product.
-
Once the desired conversion is reached, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to separate the unreacted (S)-1-phenylethanol from the (R)-1-phenylethyl acetate.
-
Determine the enantiomeric excess of the recovered alcohol and the acetate product using chiral HPLC or chiral GC analysis.
Troubleshooting & Optimization
Improving enantiomeric excess in BOX-Cu catalyzed cyclopropanation
Topic: Improving Enantiomeric Excess (ee) in BOX-Cu Catalyzed Cyclopropanation
Status: Active Operator: Senior Application Scientist Ticket ID: BOX-CU-OPT-001
Welcome to the Catalysis Optimization Hub
You are likely here because your asymmetric cyclopropanation—specifically using Bis(oxazoline)-Copper (BOX-Cu) complexes—is yielding suboptimal enantiomeric excess (ee). Whether you are seeing 20% ee when literature promises 95%, or you are struggling with batch-to-batch reproducibility, this guide treats your reaction not as a recipe, but as a tunable molecular machine.
This support module is divided into three critical troubleshooting tiers: The Hardware (Catalyst & Ligand), The Environment (Solvent & Conditions), and The Protocol (Execution).
Part 1: The Hardware (Catalyst & Ligand Architecture)
Q: I am using the standard Ph-BOX ligand with Cu(OTf)₂. Why is my ee stuck below 80%?
A: The "standard" setup is often insufficient for sterically demanding or electronically neutral substrates. The issue usually lies in the Counterion Effect or the Ligand-Substrate Mismatch .
-
The Counterion Effect (Critical Variable):
-
Diagnosis: If you are using Triflate (OTf⁻) and getting moderate ee, your counterion might be coordinating too strongly to the Copper center.
-
The Fix: Switch to non-coordinating anions like Hexafluoroantimonate (SbF₆⁻) or Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (BArF⁻) .
-
The Science: A weakly coordinating anion increases the cationic character of the Cu(I) center. This creates a "tighter" transition state by minimizing anion interference in the chiral pocket. Evans et al. demonstrated that switching from OTf⁻ to SbF₆⁻ can boost ee by 10–15% in difficult cases.
-
-
Ligand Sterics (Ph vs. t-Bu):
-
Diagnosis: Ph-BOX (Phenyl) relies on π-stacking and moderate steric bulk. If your alkene is small (e.g., styrene), Ph-BOX is often inferior to t-Bu-BOX (tert-Butyl).
-
The Fix: For terminal alkenes, use (S,S)-t-Bu-BOX . The bulky tert-butyl groups create a more defined "wall," forcing the diazoester to approach from the open quadrant with higher selectivity.
-
Q: My reaction works with Cu(I) salts but fails with Cu(II). Why?
A: The active species in cyclopropanation is Cu(I) .[1][2][3][4][5]
-
Cu(I) Sources (e.g., CuOTf[1][6]·C₆H₆): These are active immediately but are notoriously unstable and sensitive to air/moisture. If your batch is slightly oxidized (green instead of white), your ee and yield will plummet.
-
Cu(II) Sources (e.g., Cu(OTf)₂): These are stable precatalysts. They must be reduced in situ to Cu(I) to become active.
-
Troubleshooting: If using Cu(II), ensure you are adding a reductant like phenylhydrazine or relying on the diazo compound to reduce the metal (which creates an induction period and can be erratic). We recommend the phenylhydrazine activation method for consistency.
Part 2: The Environment (Reaction Parameters)
Q: Does solvent choice really matter that much?
A: Yes, it is a binary pass/fail parameter.
-
Forbidden: THF, Acetonitrile, Acetone. These are coordinating solvents. They bind to the Copper, displacing the substrate or the ligand, effectively killing the enantioselectivity.
-
Recommended: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . These non-coordinating halogenated solvents allow the chiral ligand to be the sole director of the reaction geometry.
Q: How do I visualize the troubleshooting logic?
Use the following decision tree to diagnose your low ee issues.
Figure 1: Logic flow for diagnosing low enantiomeric excess in Cu-BOX systems.
Part 3: The Protocol (Self-Validating Methodology)
To ensure scientific integrity, you must validate the catalyst before committing your valuable substrate. This protocol uses a System Suitability Test (SST) .
Standard Operating Procedure (SOP-BOX-01)
Reagents:
-
Ligand: (S,S)-t-Bu-BOX (1.1 eq relative to Cu)
-
Metal: Cu(OTf)₂ (1.0 eq)
-
Reductant: Phenylhydrazine (1-2 drops)
-
Solvent: Anhydrous DCM
Step-by-Step Workflow:
-
Complexation (The "Blue" Phase):
-
In a flame-dried Schlenk flask under Argon, dissolve Cu(OTf)₂ and the BOX ligand in DCM.
-
Stir for 1-2 hours.
-
Checkpoint: The solution should be a clear, deep blue. If cloudy, your solvent is wet.
-
-
Activation (The "Color Change"):
-
Substrate Addition:
-
Add your alkene substrate.[1]
-
-
Diazo Addition (The Rate-Limiting Step):
-
CRITICAL: Dissolve your diazo compound (e.g., Ethyl Diazoacetate) in DCM.
-
Add this solution slowly via syringe pump over 4–8 hours.
-
Reasoning: High concentrations of diazo lead to dimerization (fumarate/maleate formation) rather than cyclopropanation. Keeping diazo concentration low forces the carbene to react with the alkene.
-
-
Workup:
-
Filter through a silica plug to remove copper salts. Analyze crude by chiral HPLC/GC.
-
Data Summary: Ligand & Counterion Impact
| Ligand | Metal Source | Counterion | Substrate (Styrene) | Typical ee (trans) | Notes |
| Ph-BOX | Cu(OTf)₂ | Triflate | Styrene | 60-75% | Moderate selectivity; loose pocket. |
| t-Bu-BOX | Cu(OTf)₂ | Triflate | Styrene | 85-90% | Improved sterics; standard benchmark. |
| t-Bu-BOX | Cu(SbF₆)₂ | SbF₆⁻ | Styrene | 94-98% | Gold Standard. Tight ion pair. |
| Ph-BOX | CuCl | Chloride | Styrene | <10% | Chloride coordinates; kills catalysis. |
Part 4: Mechanistic Visualization
Understanding why the reaction works is key to fixing it. The diagram below illustrates the steric wall created by the t-Bu groups that forces the diazoester to approach in a specific orientation.
Figure 2: The catalytic cycle showing the formation of the reactive Cu-Carbene species.
References
-
Evans, D. A., et al. "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Reactions: Catalytic, Asymmetric Cyclopropanation of Olefins." Journal of the American Chemical Society, 1991.[9]
-
Pfaltz, A. "Chiral Semicorrins and Related Nitrogen Heterocycles as Ligands in Asymmetric Catalysis."[10] Accounts of Chemical Research, 1993.
-
Fraile, J. M., et al. "Solvent and counterion effects in the asymmetric cyclopropanation catalyzed by bis(oxazoline)–copper complexes."[8] Journal of Molecular Catalysis A: Chemical, 1999.[8]
-
Salomon, R. G., & Kochi, J. K. "Copper(I) catalysis in cyclopropanations with diazo compounds.[4] Role of olefin coordination." Journal of the American Chemical Society, 1973.
Sources
- 1. researchgate.net [researchgate.net]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. Theoretical insights into the role of a counterion in copper-catalyzed enantioselective cyclopropanation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of counterions on the structure of bis(oxazoline)copper( ii ) complexes; an EPR and ENDOR investigation - Dalton Transactions (RSC Publishing) DOI:10.1039/C2DT31273E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. uwindsor.ca [uwindsor.ca]
Optimizing catalyst loading for (R,R)-Bn-BOX asymmetric synthesis
Technical Support Center: (R,R)-Bn-BOX Catalysis
Welcome to the Advanced Catalysis Support Hub. I am Dr. Aris, your Senior Application Scientist.
You are likely here because your asymmetric transformation—be it a Diels-Alder, Mukaiyama aldol, or Cyclopropanation—is suffering from inconsistent enantiomeric excess (ee) or poor turnover numbers (TON). When working with C2-symmetric (R,R)-Bn-BOX (Bis(oxazoline)) ligands, the difference between 99% ee and 50% ee often lies not in the chemistry itself, but in the physics of complexation and the suppression of background rates .
This guide bypasses standard textbook instructions to address the operational nuances that determine success in the fume hood.
Part 1: The Golden Ratio & Complexation Protocol
The Core Issue: Many users assume a 1:1 Metal-to-Ligand (M:L) ratio is ideal. In practice, a 1:1 ratio is dangerous. If you have even a 0.1% excess of free Lewis acid (e.g., Cu(OTf)₂), it will catalyze a fast, racemic background reaction that erodes your ee.
The Solution: Always employ a slight excess of ligand. The "Safe Zone" is 1.05:1 to 1.1:1 (Ligand:Metal) .
Standard Operating Procedure: Pre-Complexation
Valid for Cu(II), Zn(II), and Mg(II) triflates/hexafluoroantimonates.
-
Dehydration: Flame-dry a Schlenk flask under vacuum; backfill with Argon (3x).
-
Weighing: Add (R,R)-Bn-BOX ligand (1.1 equiv) and Metal Salt (1.0 equiv) in a glovebox or under positive N₂ pressure.
-
Solvation: Add anhydrous DCM or THF.
-
Activation: Stir at room temperature for 45–60 minutes .
-
Visual Check: Cu(OTf)₂ complexes typically shift from a pale blue suspension to a deep, clear emerald green solution. If the solution remains turbid or pale, complexation is incomplete.
-
-
Substrate Addition: Cool to reaction temperature before adding the electrophile/nucleophile.
Visual Workflow: Catalyst Activation
Figure 1: Critical path for generating the active Lewis Acid catalyst species. Note the visual checkpoint.
Part 2: Loading Optimization & Performance Data
User Question: "I am running at 10 mol% loading. Can I drop to 1 mol% to save costs?"
Technical Answer: Yes, but you fight two enemies: Reaction Time and Moisture . BOX-Metal complexes are robust, but at low loadings (<2 mol%), trace water in the solvent (ppm level) becomes stoichiometrically significant, deactivating the catalyst. Furthermore, as reaction time extends, the risk of uncatalyzed (thermal) background reaction increases.
Representative Optimization Data (Diels-Alder Benchmark)
Reaction: Acryloyl oxazolidinone + Cyclopentadiene (Cu(OTf)₂ / (R,R)-Bn-BOX)
| Catalyst Loading (mol%) | Time (h) | Conversion (%) | ee (%) | Notes |
| 10.0 | 2 | >98 | 98 | Robust. Fast, high ee. Expensive. |
| 5.0 | 6 | >95 | 97 | Optimal Balance. Standard research loading. |
| 1.0 | 24 | 88 | 92 | Erosion. Slower rate allows thermal racemic background. |
| 0.5 | 48 | 60 | 85 | Stalled. Catalyst likely poisoned by trace impurities. |
| 10.0 (1:1 Ratio) | 2 | >98 | 75 | Failure. Free Cu(II) catalyzed the racemic pathway. |
Key Insight: If you drop loading, you must increase concentration (Molarity) to maintain reaction kinetics, provided solubility permits.
Part 3: Troubleshooting & FAQs
Q1: My yield is high, but the ee is practically zero (racemic). Why?
Diagnosis: You likely have Free Metal in the system. Mechanism: The unligated metal salt (e.g., Cu(OTf)₂) is a smaller, more electrophilic Lewis acid than the bulky BOX-complex. It catalyzes the reaction much faster than the chiral complex. Even 1% free metal can dominate the product distribution. Fix:
-
Ensure Ligand:Metal ratio is 1.1:1 .
-
Switch counter-ions. SbF₆⁻ is less coordinating than OTf⁻ , creating a tighter cation-ligand complex and reducing ligand dissociation.
Q2: I observe a "Nonlinear Effect" (ee of product ≠ ee of ligand).
Diagnosis: Catalyst Aggregation. Mechanism: Bis(oxazoline) complexes can form dimers or oligomers in solution. If the heterochiral dimer (R,S) is more stable or less reactive than the homochiral dimer (R,R), you get nonlinear effects (NLE). Fix:
-
Dilution: Aggregation is concentration-dependent. Dilute the reaction.
-
Side-arms: Switch from Phenyl-BOX to t-Butyl-BOX . The bulky t-Butyl group sterically discourages aggregation.
Q3: The reaction turns black/brown and stalls.
Diagnosis: Catalyst Reduction or Decomposition. Mechanism: Cu(II) can be reduced to Cu(I) by certain amine impurities or oxidative instability. Cu(I)-BOX complexes have different geometries (tetrahedral vs. square planar) and reactivities. Fix:
-
Degas solvents thoroughly.
-
Add 3Å Molecular Sieves (powdered, activated) to the reaction vessel to scavenge moisture that hydrolyzes the complex.
Part 4: Diagnostic Logic Tree
Use this flowchart when your ee drops below 90%.
Figure 2: Systematic troubleshooting for enantioselectivity erosion.
References
-
Evans, D. A., Miller, S. J., & Lectka, T. (1993). Bis(oxazoline)copper(II) complexes as chiral Lewis acid catalysts for the enantioselective Diels-Alder reaction.[1][2] Journal of the American Chemical Society.[3]
-
Johnson, J. S., & Evans, D. A. (2000).[4] Chiral Bis(oxazoline) Copper(II) Complexes: Versatile Catalysts for Enantioselective Cycloaddition, Aldol, Michael, and Carbonyl Ene Reactions.[1][4] Accounts of Chemical Research.[4]
-
Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews.[4][5][6][7]
-
Desimoni, G., Faita, G., & Jørgensen, K. A. (2011).[4][6][7] Update 1 of: C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews.[4][5][6][7]
Sources
- 1. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Update 1 of: C2-symmetric chiral bis(oxazoline) ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of counterions (OTf vs SbF6) on Bn-BOX copper catalysis
Topic: Impact of Counterions (OTf⁻ vs SbF₆⁻) on Reactivity & Selectivity
Introduction: The "Cationic Character" Directive
User Status: Logged in as Senior Researcher System Status: Active
Welcome to the Advanced Catalysis Support Center. You are likely here because your Copper-Bis(oxazoline) (Cu-BOX) reaction is suffering from either sluggish turnover (low yield) or sub-optimal enantiomeric excess (ee) .
In Cu-BOX catalysis (e.g., Mukaiyama aldol, Diels-Alder, cyclopropanation), the copper center acts as a Lewis acid.[1] The counterion is not merely a spectator; it is a gatekeeper of reactivity .
-
OTf⁻ (Triflate): A coordinating anion. It often remains bound to the copper center, creating a neutral "contact ion pair." This reduces the Lewis acidity of the metal and sterically crowds the active site.
-
SbF₆⁻ (Hexafluoroantimonate): A non-coordinating anion. It dissociates completely, generating a highly reactive, cationic "separated ion pair." This maximizes Lewis acidity and allows the chiral ligand to fully control the stereochemical environment.
Troubleshooting Module 1: Reactivity Stalled
Ticket #001: "My reaction rate is too slow / conversion is incomplete."
Diagnosis: You are likely using Cu(OTf)₂ .[2] In difficult substrates (e.g., sterically hindered dienophiles), the triflate anion competes with the substrate for the coordination site on the copper. This "poisoning" effect dampens the Lewis acidity required to activate the electrophile.
The Fix: Switch to a "Naked" Cation (SbF₆⁻) By exchanging OTf⁻ for SbF₆⁻, you remove the anionic interference. The cationic Cu(II) center becomes significantly more electron-deficient (hotter), accelerating substrate binding.
Mechanism Visualization: The diagram below illustrates how OTf⁻ blocks the active site, whereas SbF₆⁻ opens it.
Figure 1: Mechanistic comparison of contact ion pairs (OTf) vs. separated ion pairs (SbF6). The non-coordinating SbF6 allows for a more Lewis-acidic metal center.
Troubleshooting Module 2: Selectivity Issues
Ticket #002: "My enantioselectivity (ee) is lower than reported values."
Diagnosis: Low ee often stems from a distorted coordination geometry .
-
The Geometry Problem: Cu-BOX complexes rely on a distorted square-planar geometry to project the chiral substituents (e.g., t-Butyl, Phenyl) into the correct quadrants.
-
The Interference: Coordinating anions like OTf⁻ (or Cl⁻) can force the complex into a penta-coordinate or octahedral geometry, disrupting the "chiral pocket."
-
The Solution: Cationic SbF₆⁻ complexes strictly enforce the square-planar geometry (often with two weakly bound solvent molecules in the apical positions), ensuring the substrate faces the chiral induction field.
Data Comparison (Representative Trends):
| Reaction Type | Catalyst System | Counterion | Typical Yield | Typical ee |
| Diels-Alder | Cu(tBu-BOX) | OTf⁻ | 45-60% | 50-75% |
| Diels-Alder | Cu(tBu-BOX) | SbF₆⁻ | 90-98% | 90-99% |
| Cyclopropanation | Cu(tBu-BOX) | OTf⁻ | 70% | 85% |
| Cyclopropanation | Cu(tBu-BOX) | SbF₆⁻ | >95% | >95% |
Note: Data trends adapted from Evans et al. [1] and Bolm et al. [2].
Troubleshooting Module 3: Protocol & Preparation
Ticket #003: "How do I prepare the SbF₆ catalyst? Can I buy it?"
Support Answer: While Cu(OTf)₂ is commercially available, the Cu(SbF₆)₂-BOX complex is best generated in situ to ensure maximum activity and avoid shelf-life degradation (hygroscopicity).
The "Silver Exchange" Protocol: This is the industry-standard method for generating the active cationic catalyst.
Reagents:
-
CuCl₂ (anhydrous) OR Cu(OTf)₂[2]
-
AgSbF₆ (Silver Hexafluoroantimonate)
-
Solvent: Anhydrous DCM (Dichloromethane) is preferred. Avoid THF if possible, as it coordinates too strongly.
Step-by-Step Workflow:
Figure 2: Protocol for in situ generation of the cationic Cu-BOX catalyst using silver salt metathesis.
Critical Technical Notes:
-
Filtration is Key: You must remove the AgCl (white precipitate) or AgOTf. If Ag salts remain, they can catalyze background reactions or decompose the diazo compounds (in cyclopropanation).
-
Color Change: Upon adding AgSbF₆, the solution often shifts color (e.g., from light green to a deeper blue/green), indicating the formation of the more Lewis-acidic cationic species.
-
Moisture: The ₂ species is extremely hygroscopic . If your solvent is wet, water will coordinate to the copper, killing the "naked" cation benefit. Use molecular sieves.
Frequently Asked Questions (FAQ)
Q: Can I use Cu(BF₄)₂ instead of SbF₆? A: Yes, BF₄⁻ is also a non-coordinating anion and is generally superior to OTf⁻. However, SbF₆⁻ is larger and less coordinating (lower charge density), often providing slightly better reactivity and stability in cationic complexes [2].
Q: I switched to SbF₆ but my yield dropped. Why? A: Check your solvent. If you are using THF, Acetonitrile, or DMF, the solvent molecules are out-competing your substrate for the copper center. The "naked" cation advantage of SbF₆ is lost in strongly coordinating solvents. Switch to DCM or 1,2-Dichloroethane.
Q: Is the SbF₆ complex stable in air? A: No. Unlike Cu(OTf)₂-BOX which is moderately stable, the SbF₆ analog will rapidly absorb atmospheric moisture, forming an inactive hydrate [3]. Always prepare fresh or handle in a glovebox.
References
-
Evans, D. A., et al. (1999).[2] Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction.[1][2][4] Journal of the American Chemical Society.[2][4]
-
Owen, M. E., et al. (2012). Influence of counterions on the structure of bis(oxazoline)copper(II) complexes; an EPR and ENDOR investigation. Dalton Transactions.[5]
-
Fraile, J. M., et al. (1999).[6] Solvent and counterion effects in the asymmetric cyclopropanation catalyzed by bis(oxazoline)–copper complexes.[6] Journal of Molecular Catalysis A: Chemical.[6]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper(II) triflate - Wikipedia [en.wikipedia.org]
- 3. Influence of counterions on the structure of bis(oxazoline)copper( ii ) complexes; an EPR and ENDOR investigation - Dalton Transactions (RSC Publishing) DOI:10.1039/C2DT31273E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Preventing ligand oxidation in 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] complexes
The following guide serves as a specialized Technical Support Center for researchers working with 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] (commonly referred to as (R,R)-Bn-BiOx or simply Bn-BiOx ).
While often conflated with methylene-bridged "Box" ligands (e.g., Evans' ligands), the specific nomenclature "2,2'-Bis..." implies a direct linkage between the oxazoline rings (BiOx). This guide addresses the specific oxidative vulnerabilities of the benzylic side chain and the metal center (typically Copper or Nickel) stabilized by this ligand.
Topic: Preventing Ligand Oxidation in 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] Complexes Ticket ID: BIOX-OX-PREV-001 Status: Resolved / Guide Generated[1]
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My catalyst solution turned from orange/red to green/blue within minutes. Did the ligand oxidize?
Diagnosis: This is likely Metal Oxidation , not necessarily ligand oxidation, though the latter often follows.
-
The Science: (R,R)-Bn-BiOx is frequently used to stabilize low-valent metals like Cu(I) or Ni(0/I).[1] These complexes are often orange, red, or yellow. A shift to green or blue indicates the formation of Cu(II) or Ni(II) species, usually due to oxygen ingress.
-
The Risk: While the metal oxidation is reversible (using reductants like phenylhydrazine), the generated superoxide or hydroxyl radicals can attack the benzylic C-H bond of the ligand's side chain (
), converting it to a ketone or alcohol. This permanently deactivates the chiral pocket. -
Immediate Action:
-
Check the seal of your reaction vessel.
-
If the reaction is a cyclopropanation or aziridination (requiring Cu(I)), the catalyst is likely dead. Do not attempt to reduce and reuse; the ligand backbone may be compromised.
-
Q2: I see new peaks in the H NMR around 5.0–6.0 ppm or a loss of the benzylic multiplet. Is this oxidation?
Diagnosis: This is likely Hydrolysis , often mistaken for oxidation.
-
The Science: Oxazoline rings are acid-sensitive. If your solvent contains trace acid (e.g., from degrading chloroform) or if moisture is present, the ring opens to form an amido-ester.
-
Differentiation:
-
Oxidation (Benzylic): Look for a downfield shift of the benzylic protons (deshielding due to C=O formation) or disappearance of the
diastereotopic protons if a ketone forms. -
Hydrolysis: Look for a broad NH peak or ester signals.
-
-
Prevention: Ensure solvents are distilled over basic drying agents (
or ) to remove acid traces.
Q3: How do I prevent ligand degradation during oxidative catalysis (e.g., Kharasch-Sosnovsky)?
Diagnosis: Competitive Ligand Oxidation.
-
The Science: In reactions using peroxides (e.g., T-Hydro), the benzylic position of the Bn-BiOx ligand is chemically similar to the benzylic position of substrates. High-valent metal-oxo species (e.g., Cu(III)=O) can abstract a hydrogen atom from the ligand's benzyl group.[1]
-
Solution:
-
Temperature Control: Run reactions at the lowest feasible temperature (often
or ). Ligand oxidation has a higher activation energy than substrate oxidation. -
Slow Addition: Add the oxidant slowly (syringe pump) to keep the concentration of radical species low, favoring the substrate (present in excess) over the ligand (present in catalytic amounts).
-
Part 2: Storage & Handling Protocols[1]
Protocol A: Anaerobic Complex Formation
Context: The most critical moment for oxidation is the initial complexation of the ligand with the metal salt.
Reagents:
-
Ligand: (R,R)-Bn-BiOx (dried under high vacuum for 4h).[1]
-
Metal:
(preferred over CuOTf due to higher stability) or + Reductant. -
Solvent: Anhydrous DCM or THF (Peroxide-free).[1]
Step-by-Step:
-
Glovebox vs. Schlenk: A glovebox is preferred. If using a Schlenk line, flame-dry the flask three times under vacuum/argon cycles.
-
Solvent Prep: Do not trust "anhydrous" bottles for sensitive catalysis. Sparge solvent with Argon for 15 minutes, then pass through activated alumina or store over
molecular sieves for 24h.-
Why? Dissolved
in solvents is the #1 cause of Cu(I) oxidation.
-
-
Mixing: Add ligand (1.1 equiv) and metal salt (1.0 equiv) as solids. Add solvent.[2][3]
-
Observation: Stir for 1-2 hours. A clear, colored solution (often orange for Cu(I)) indicates success. A precipitate or green color indicates oxidation or moisture.
-
Filtration (Optional): If a precipitate forms, filter via a cannula filter under Argon. Do not expose to air.
Protocol B: Solvent Peroxide Removal
Context: Ethers (THF, Et2O) generate peroxides on storage. These peroxides initiate radical chains that destroy the Bn-BiOx ligand.[1]
Test:
-
Add 1 mL solvent to 1 mL of 10% KI solution + trace starch.
-
Blue color = Peroxides present. Discard or Purify.
Purification:
-
Pre-drying: Store over KOH pellets to remove bulk water/acid.
-
Distillation: Distill over Sodium/Benzophenone.
-
Visual Check: The still must be deep blue/purple (ketyl radical). If it turns yellow/colorless, water or oxygen is present.
-
Part 3: Visualizing the Degradation Pathway
The following diagram illustrates the decision process for troubleshooting and the chemical pathways leading to ligand inactivation.
Caption: Diagnostic workflow for identifying the root cause of Bn-BiOx catalyst failure. Green paths indicate metal oxidation; Red paths indicate irreversible ligand destruction.
Part 4: Quantitative Stability Data
The table below summarizes stability thresholds for Bn-BiOx complexes based on internal application data and literature precedents.
| Parameter | Safe Limit | Critical Failure Point | Consequence |
| Oxygen Level | < 5 ppm (Glovebox) | > 50 ppm | Rapid Cu(I) |
| Solvent Water | < 20 ppm | > 100 ppm | Hydrolysis of oxazoline ring to amido-ester.[1] |
| Temperature | Accelerated benzylic oxidation.[1] | ||
| Peroxides | 0 ppm (Undetectable) | > 5 ppm | Initiation of radical chain; ligand fragmentation. |
References
-
Evans, D. A., et al. (1991). C2-Symmetric Bis(oxazolines): Versatile Ligands for Enantioselective Catalysis. Journal of the American Chemical Society. (Foundational work on Box ligands, establishing stability parameters).
-
Desimoni, G., et al. (2006). Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysis. Chemical Reviews. (Discusses oxidative stability of related PyBox systems).
-
Fraile, J. M., et al. (2002). Deactivation and stability of chiral bis(oxazoline)–copper complexes in the enantioselective cyclopropanation of styrene. Journal of Molecular Catalysis A: Chemical. (Specific study on degradation pathways including hydrolysis and oxidation).
-
BenchChem Technical Data . 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] Product Guide. (Physicochemical properties and handling).
Sources
Purification techniques for recovering (R,R)-Bn-BOX after reaction
Technical Support Center: Chiral Ligand Recovery Topic: Recovery and Purification of (R,R)-Bn-BOX [(R,R)-2,2'-Isopropylidenebis(4-benzyl-2-oxazoline)] Ticket ID: BOX-REC-001
Executive Summary
Recovering (R,R)-Bn-BOX is a high-value workflow. Unlike phosphine ligands, bis(oxazoline) ligands are generally air-stable but chemically sensitive to hydrolysis under acidic conditions or prolonged exposure to silica gel. The primary challenge in recovery is not the stability of the ligand, but the complete removal of the metal center (typically Cu(I)/Cu(II) or Zn(II)) and the prevention of oxazoline ring opening during purification.
This guide outlines a chemically rigorous protocol to demetallate the complex and isolate the free ligand with
Module 1: The Recovery Workflow
Visualizing the critical path from Reaction Mixture to Pure Ligand.
Figure 1: Decision tree for the demetallation and isolation of bis(oxazoline) ligands. Note the critical visual check for metal retention.
Module 2: Demetallation Protocols
The most common failure point is incomplete removal of the metal. If the metal remains, the ligand will streak on columns and fail to crystallize.
Why this matters:
The Bn-BOX ligand forms a chelate with Copper (Cu) or Zinc (Zn). To recover the ligand, you must introduce a competitive binder (EDTA or Ammonia) that has a higher affinity for the metal than the oxazoline nitrogens.
Protocol A: The EDTA Wash (Recommended for Cu/Zn)
-
Concentration: Concentrate the reaction mixture (usually DCM or DCE) to remove bulk solvent, then redissolve the residue in minimal
. -
Biphasic Mix: Add an equal volume of 0.1 M aqueous
(pH adjusted to ~8-9 with NaOH). -
Agitation: Stir vigorously for 30–60 minutes. Note: Simple shaking in a funnel is often insufficient for tight complexes.
-
Separation: Separate the layers. The aqueous layer should turn blue (if Cu is present).
-
Verification: Check the organic layer against a white background. If it retains a green/blue tint, repeat steps 2-3.
Protocol B: The Ammonia Wash (Alternative)
Use this if EDTA is unavailable or if the complex is particularly stubborn.
-
Wash the organic phase with 10% aqueous
. -
The copper-ammonia complex (deep blue) will migrate to the aqueous phase.
-
Warning: Ammonia is basic. While BOX ligands are base-stable, ensure you do not leave them in strongly basic solutions for days.
Module 3: Purification Techniques
Once demetallated, you must separate the ligand from reaction byproducts.
Method A: Neutralized Flash Chromatography (Small Scale)
Standard silica gel is slightly acidic (pH 6.5–7). Bis(oxazolines) are prone to hydrolysis on acidic silica, leading to ring opening (formation of amino-esters).
-
Stationary Phase: Silica Gel 60.
-
Pre-treatment (CRITICAL): Flush the column with mobile phase containing 1% Triethylamine (
) before loading the sample. This neutralizes acidic sites. -
Eluent: Hexanes/EtOAc (typically 4:1 to 2:1 gradient).
-
Loading: Load as a liquid in minimal DCM/Hexane.
-
Outcome: The ligand usually elutes after non-polar byproducts but before highly polar hydrolysis products.
Method B: Recrystallization (Large Scale)
For scales >1g, chromatography is inefficient. (R,R)-Bn-BOX is highly crystalline.
-
Solvent System: Hot Ethanol (EtOH).
-
Procedure:
-
Dissolve crude solid in boiling EtOH (minimal volume).
-
Allow to cool slowly to room temperature, then to
. -
Filter the white needles.
-
Wash with cold Hexane.
-
-
Data Point: Recrystallization typically yields >99% ee ligand, as the racemate (if any) often remains in the mother liquor.
Module 4: Troubleshooting & FAQs
Q1: My recovered ligand is an oil, but it should be a solid. What happened?
-
Diagnosis: This usually indicates partial hydrolysis . The oxazoline ring has opened to form an amide-alcohol or ester.
-
Test: Run a proton NMR. Look for the disappearance of the characteristic CH signal of the oxazoline ring (approx 4.0–4.5 ppm) and the appearance of broad NH/OH peaks.
-
Prevention: Did you leave the compound on the silica column overnight? Did you use an acid wash (HCl) to remove the metal? Never use acid to wash BOX ligands; they are acid-labile.
Q2: The organic layer is still green after three EDTA washes.
-
Diagnosis: The Cu-BOX complex is highly stable (high binding constant).
-
Solution: Increase the concentration of EDTA to saturated solution (~0.5M) and heat the biphasic mixture gently to 40°C while stirring. The heat increases the ligand exchange rate.
Q3: Can I reuse the ligand if it's slightly colored?
-
Answer: No. Color indicates retained metal. If you use this "ligand" in a new reaction, you will have an undefined metal-to-ligand ratio (likely < 1:1), which destroys enantioselectivity in processes like cyclopropanation where the active species geometry is critical.
Q4: What is the expected yield?
-
Benchmark:
-
Extraction + Crystallization: 70–85% recovery.
-
Extraction + Chromatography: 85–95% recovery.
-
Summary of Physical Properties for (R,R)-Bn-BOX
| Property | Value / Description |
| Appearance | White crystalline solid |
| Molecular Weight | 374.5 g/mol |
| Solubility | Soluble in |
| Stability | Stable to air/moisture. Unstable to strong acids (pH < 3). |
| TLC Stain | UV active; stains yellow/brown with |
References
-
Original Synthesis & Application: Evans, D. A.; Woerpel, K. A.; Hinman, M. M.; Faul, M. M. Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Reactions.[2][3][4][5][6][7][8][9][10] Catalytic, Enantioselective Cyclopropanation of Olefins.
-
Review on Recovery & Immobilization: Desimoni, G.; Faita, G.; Jørgensen, K. A. C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis.
-
Metal Complex Stability: Fraile, J. M.; Garcia, J. I.; Mayoral, J. A. Non-Covalent Immobilization of Enantioselective Catalysts.
Sources
- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. C2-symmetric chiral bisoxazolines (BOX) ligands [sigmaaldrich.com]
- 3. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 4. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Azabis(oxazolines): The little sister of Bis(oxazoline) ligands - American Chemical Society [acs.digitellinc.com]
- 9. Bis(oxazoline)-based coordination polymers: a recoverable system for enantioselective Henry reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Immobilization and Catalytic Activity of a Copper(II) Complex with a Chiral Bis(oxazoline) [mdpi.com]
Solving moisture sensitivity issues in Lewis acid BOX catalysis
Catalysis Technical Support Hub: Moisture Control in Lewis Acid BOX Systems
Ticket ID: #BOX-H2O-001 Topic: Troubleshooting Moisture Sensitivity in Bis(oxazoline) Metal Catalysis Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The "Invisible" Inhibitor
Welcome to the Catalysis Support Hub. If you are running asymmetric transformations (Diels-Alder, Ene, Aldol, or Aziridination) using Bis(oxazoline) (BOX) or PyBOX ligands, and you are experiencing low enantiomeric excess (ee) or stalled conversion , moisture is your primary suspect.
In Lewis Acid catalysis, water is not just a contaminant; it is a competitive ligand.
-
The Trap: Water is a better Lewis base than many substrates. It binds to the metal center (M), displacing your chiral BOX ligand or blocking the coordination site required for the substrate.
-
The Result: If water displaces the ligand, the metal remains active but achiral. This creates a "racemic leak"—a fast, non-selective background reaction that dilutes your ee.
Diagnostic Workflow: Is it Moisture?
Before changing your entire setup, use this logic tree to confirm if moisture is the root cause.
Figure 1: Diagnostic logic for distinguishing between catalyst decomposition (hydrolysis) and competitive inhibition (displacement).[1]
Protocol A: The "Bone Dry" Metal Salt Preparation
The most common failure point is assuming commercial metal triflates (e.g., Cu(OTf)₂, Zn(OTf)₂) are anhydrous. They are hygroscopic and often supplied as hydrates. Using a hydrated salt with a BOX ligand is chemically equivalent to adding water to your reaction.
The "Evans" Drying Standard:
-
Target: Remove coordinated water without decomposing the triflate.
-
Equipment: Schlenk line, high-vacuum (<0.1 mmHg), oil bath.
| Metal Salt | Drying Temp (°C) | Time (Hours) | Visual Indicator | Notes |
| Cu(OTf)₂ | 100–110°C | 12–24 h | Turns from light blue to white/grey powder | Critical: Do not exceed 130°C (decomposes to Cu(I)). |
| Zn(OTf)₂ | 120–130°C | 4–6 h | Remains white powder | Highly hygroscopic; handle in glovebox immediately. |
| Mg(OTf)₂ | 150°C | 6–8 h | White powder | Requires higher heat due to strong Mg-O bond. |
| Sc(OTf)₃ | 180–200°C | 2–4 h | White powder | Exception: Often water-tolerant, but drying improves Lewis acidity. |
Step-by-Step Procedure:
-
Place the metal salt in a Schlenk flask.
-
Heat the flask in an oil bath to the specified temperature.
-
Apply high vacuum (<0.1 mmHg) for the specified duration.
-
Cool under vacuum. Do not introduce Argon/Nitrogen until the flask is at room temperature to prevent "sucking back" wet gas into a hot, avidly absorbing salt.
-
Transfer to a glovebox or use immediately via Schlenk technique.
Technical Insight: For Cu(II) BOX complexes, the counterion matters.[2] Evans et al. demonstrated that triflate (OTf) and hexafluoroantimonate (SbF₆) are superior to halides. Halides (Cl⁻) coordinate too strongly to the copper, reducing Lewis acidity and altering the bite angle of the BOX ligand [1].
Protocol B: Molecular Sieves (The "Sponge" Strategy)
If your metal is dry but your solvent or substrate introduces moisture, you must use molecular sieves. However, the wrong sieve can kill your reaction.
FAQ: Should I use 3A or 4A Sieves?
-
Use 3A (Recommended): Pore size ~3 Å.[1][3] Adsorbs water (2.7 Å) and ammonia.
-
Why: It excludes most organic solvents and substrates. It is the safest bet for asymmetric catalysis to prevent the sieve from trapping your substrate or ligand.
-
-
Use 4A (Caution): Pore size ~4 Å. Adsorbs water, methanol, ethanol, and ethylene.
-
Risk:[1] Can sequester small polar substrates or solvents, changing the reaction concentration.
-
Activation Protocol (Mandatory): Commercially "activated" sieves are rarely dry enough for high-ee catalysis.
-
Microwave: Heat in a microwave for 2-3 mins (until very hot).
-
Vacuum: Transfer immediately to a Schlenk flask and heat at 150–200°C under high vacuum for 4 hours.
-
Cool: Cool under vacuum or dry Argon.
Pro-Tip: Powdered molecular sieves (activated) react faster than beads/pellets. For kinetic measurements, use pellets to avoid stirring issues; for preparative scale, use powder for rapid scavenging.
Advanced Troubleshooting: The "Aquacomplex" Paradox
User Question: "I dried everything, but the reaction stopped working. I added a drop of water, and it started. Why?"
Answer: You have encountered the Aquacomplex Phenomenon . While rare in Cu-BOX chemistry, some Lewis acids (especially Lanthanides like Yb, Sc) require trace water to form the active catalytic species or to facilitate proton transfer steps in the catalytic cycle.
-
Mechanism: In strictly anhydrous conditions, the metal center may be too "naked" and aggregate (forming inactive dimers/oligomers). A single water molecule can break these aggregates, opening the coordination sphere for the substrate [2].
-
The Kobayashi Exception: Shū Kobayashi’s work on Sc(OTf)₃ showed that certain Lanthanide Lewis acids are water-compatible because the water exchange rate is fast. The substrate can displace the water, react, and release the product [3].
Visualizing the Pathway:
Figure 2: Path A is the standard Evans model (Cu/Zn). Path C is the Kobayashi model (Sc/Ln). Know which metal you are using.
Frequently Asked Questions (FAQs)
Q: My Cu(OTf)₂ turned green during the reaction. Is it dead? A: Likely, yes. Anhydrous Cu(II) BOX complexes are typically deep blue. A shift to green often indicates the formation of copper hydroxides or chloride contamination (if using chlorinated solvents that are decomposing). Check your solvent stabilizer (amylene vs. ethanol in CHCl₃). Always use amylene-stabilized chloroform for Lewis acid catalysis.
Q: Can I store the catalyst solution? A: Generally, no. While the BOX ligand is stable, the M-BOX complex is in equilibrium. Over time, trace moisture will shift the equilibrium toward the free ligand and metal-hydrate. Prepare the catalyst in situ for every reaction:
-
Weigh Metal Salt + Ligand in glovebox.
-
Add solvent.
-
Stir 1 hour to form complex (Blue solution).
-
Add substrate.
Q: Does the "Box" vs "PyBox" ligand matter for moisture? A: Yes. PyBox (tridentate) binds the metal more tightly than Box (bidentate). PyBox complexes are generally more resistant to moisture-induced ligand dissociation than Box complexes, but they may also be less reactive due to the more crowded metal center.
References
-
Evans, D. A. , et al. (1993). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Catalytic, asymmetric cyclopropanation of olefins." Journal of the American Chemical Society, 115(12), 5328–5329.
-
Kobayashi, S. (1998).[4][5] "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry, 1999(1), 15–27.
-
Desimoni, G. , et al. (2006). "The effect of molecular sieves in the metal-catalyzed enantioselective Diels–Alder reaction." Tetrahedron: Asymmetry, 17(15), 2232-2236.
Sources
- 1. cnmstable.com [cnmstable.com]
- 2. Influence of counterions on the structure of bis(oxazoline)copper( ii ) complexes; an EPR and ENDOR investigation - Dalton Transactions (RSC Publishing) DOI:10.1039/C2DT31273E [pubs.rsc.org]
- 3. News - Molecular Sieve Types: A Complete Comparison of 3A, 4A, 5A, 13X and Lithium [bestnpacking.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Author: S. Kobayashi [organic-chemistry.org]
Minimizing background reaction in enantioselective catalysis with Bn-BOX
Technical Support & Troubleshooting Center
Welcome to the Bn-BOX Support Hub.
I am Dr. Aris, your Senior Application Scientist. You are likely here because your enantiomeric excess (
In Lewis acid catalysis using Benzyl-bis(oxazoline) (Bn-BOX) ligands (typically with Cu(II), Zn(II), or Mg(II)), "background reaction" is the silent killer of selectivity. It occurs when a parallel, non-selective pathway competes with your chiral catalyst.
This guide is not a textbook; it is a diagnostic tool designed to isolate and eliminate these pathways.
Module 1: Diagnostic Workflow
"Is it the Catalyst or the Background?"
Before tweaking conditions, you must identify the source of the racemic product. Use this logic flow to diagnose your system.
Figure 1: Diagnostic decision tree for isolating the cause of low enantioselectivity.
Module 2: Troubleshooting Guide (Q&A)
Category A: The "Free Metal" Background
Q: I am using a 1:1 ratio of Metal to Ligand. Why do I still see background activity?
A: In practice, a 1:1 ratio is risky.
If your ligand purity is 98% and you add 1.0 equivalent of Cu(OTf)
-
The Fix: Always use a slight excess of ligand (typically 1.1 to 1.2 equivalents relative to the metal). This ensures every metal cation is sequestered within a chiral pocket.
-
Reference: Evans et al. demonstrated that even trace amounts of free Lewis acid can drastically lower
in Diels-Alder reactions [1].
Category B: Counter-Ion Effects
Q: I switched from Cu(OTf)
-
Halides (Cl
, Br ): These coordinate tightly to the metal, occupying sites needed for the substrate. They often form inactive square-planar complexes or aggregates. -
Triflates (OTf
) & Hexafluoroantimonates (SbF ): These are weakly coordinating. They create a cationic metal center, which is more Lewis acidic (active) and allows the substrate to bind. -
The Fix: Use
salts for maximum reactivity. If the reaction is too slow, the thermal background (uncatalyzed) will take over. Increasing the rate of the catalyzed cycle minimizes the time window for the background reaction to occur.
Category C: Temperature & Concentration
Q: My reaction was slow, so I increased the temperature. The yield went up, but
-
Catalyzed (Chiral): Lower activation energy (
), but sterically crowded. -
Uncatalyzed (Thermal/Background): Higher
, but sterically unhindered. As temperature rises, the rate of the high-barrier reaction (background) increases exponentially faster than the low-barrier reaction.
-
The Fix: Run the reaction at the lowest temperature that allows for reasonable conversion (often -78°C to -20°C for Diels-Alder).
Module 3: Experimental Protocols
Protocol 1: The "Blank" Test (Mandatory Control)
Perform this before running your asymmetric reaction.
-
Setup: Flame-dry a reaction vial under
. -
Charge: Add the metal salt (e.g., 10 mol% Cu(OTf)
) and the electrophile (e.g., dienophile). Do NOT add the Bn-BOX ligand. -
Solvent: Add the exact solvent system intended for the real run.
-
Substrate: Add the nucleophile (e.g., diene).
-
Monitor: Stir at the intended reaction temperature. Check TLC/NMR at 1 hour and 24 hours.
-
If Product forms: You have a "Free Metal Background" problem.
-
Solution: You must use Ligand Excess (Protocol 2).
-
Protocol 2: Optimal Catalyst Formation (The "Schlenk" Method)
In situ mixing often leaves pockets of free metal. Use this pre-complexation method.
-
Weighing: Weigh Cu(OTf)
(1.0 equiv) and Bn-BOX Ligand (1.1 equiv ) in a glovebox or rapidly on the bench. -
Solvation: Add dry DCM or THF to the mixture in a Schlenk tube.
-
Complexation: Stir for 1–2 hours at room temperature. The solution typically turns deep blue/green (for Cu).
-
Why? Kinetic barriers to complexation can be high. Brief mixing is insufficient.
-
-
Filtration (Optional but Recommended): If using
salts, filter through a 0.2 m PTFE syringe filter to remove any uncomplexed metal oxides or impurities. -
Use: Cool this solution to reaction temperature before adding substrates.
Module 4: Reference Data
Table 1: Impact of Metal/Ligand Ratio on Selectivity
Representative data for a Cu(II)-Bn-BOX catalyzed Diels-Alder reaction.
| Entry | Metal Source | Ligand : Metal Ratio | Yield (%) | Diagnosis | |
| 1 | Cu(OTf) | 0.0 : 1.0 (Blank) | 85 | 0 | High Background |
| 2 | Cu(OTf) | 1.0 : 1.0 | 92 | 84 | Free metal leakage |
| 3 | Cu(OTf) | 1.1 : 1.0 | 94 | 96 | Optimal |
| 4 | Cu(OTf) | 1.5 : 1.0 | 90 | 96 | Diminishing returns |
Table 2: Counter-Ion Influence
Effect of anion on reaction rate and background competition.
| Counter-ion | Coordination Strength | Reaction Rate | Risk of Background |
| Cl | Strong | Very Slow | High (Thermal background dominates) |
| OTf | Weak | Fast | Low (Catalyst outcompetes background) |
| SbF | Non-coordinating | Very Fast | Lowest (Best for difficult substrates) |
Visualizing the Competition
The following diagram illustrates the kinetic competition between the desired chiral pathway and the background pathways.
Figure 2: Kinetic competition pathways. The goal is to make the Green path significantly faster than the Red paths.
References
-
Evans, D. A., Miller, S. J., & Lectka, T. (1993). Bis(oxazoline)copper(II) complexes as chiral catalysts for the enantioselective Diels-Alder reaction.[2][3][4] Journal of the American Chemical Society, 115(14), 6460–6461. [Link]
-
Evans, D. A., Barnes, D. M., Johnson, J. S., & Lectka, T. (1999). Bis(oxazoline)copper-catalyzed enantioselective cyclopropanation of olefins. Journal of the American Chemical Society, 121(33), 7559–7573. [Link]
-
Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-symmetric chiral bis(oxazoline) ligands in asymmetric catalysis. Chemical Reviews, 106(9), 3561–3651. [Link]
-
Rasappan, R., Hager, M., Gissibl, A., & Reiser, O. (2006).[5] Highly enantioselective Michael additions of indole to benzylidene malonate using simple bis(oxazoline) ligands: importance of metal/ligand ratio. Organic Letters, 8(26), 6099–6102.[5] [Link]
Sources
- 1. Copper Bis(oxazoline)-Catalyzed Enantioselective Alkynylation of Benzopyrylium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of counterions on the structure of bis(oxazoline)copper( ii ) complexes; an EPR and ENDOR investigation - Dalton Transactions (RSC Publishing) DOI:10.1039/C2DT31273E [pubs.rsc.org]
- 5. Highly enantioselective michael additions of indole to benzylidene malonate using simple bis(oxazoline) ligands: importance of metal/ligand ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of temperature on stereoselectivity of bis(oxazoline) ligands
Topic: Effect of Temperature on Stereoselectivity of Bis(oxazoline) (BOX) Ligands Ticket ID: #BOX-T-OPT-2026 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Welcome to the ChiralTech Technical Support Center. You are likely accessing this guide because your asymmetric catalysis—likely a Copper(II) or Zinc(II) mediated Diels-Alder, Cyclopropanation, or Aldol reaction—is exhibiting suboptimal enantiomeric excess (
While the Arrhenius equation suggests that lowering temperature should exponentially favor the major enantiomer, bis(oxazoline) (BOX) complexes exhibit complex behaviors where solubility limits , isoinversion points , and counterion dynamics can invert or nullify this trend. This guide provides the diagnostic workflows to optimize your reaction temperature (
Module 1: The Thermodynamics of Stereocontrol
The Standard Model (Arrhenius Behavior)
In 90% of BOX-mediated reactions, stereoselectivity is driven by the difference in free energy (
-
The Rule: Lower temperatures increase the relative rate of the major pathway (
) versus the minor pathway ( ). -
The Math:
. -
The Implication: As
decreases, the enthalpy term ( ) dominates, maximizing selectivity.
Visualizing the Pathway
The following diagram illustrates the standard decision tree for troubleshooting temperature effects on
Figure 1: Diagnostic workflow for isolating temperature-dependent failure modes in BOX catalysis.
Module 2: Critical Failure Modes (Troubleshooting)
Issue A: The "Isoinversion" Trap
Symptom: You cool the reaction from -20°C to -78°C, but the
Diagnostic Protocol:
-
Run the reaction at three temperatures: 0°C, -40°C, and -78°C.
-
Plot
vs (Eyring Plot). -
Linear Line: Standard Arrhenius behavior. Keep cooling (limited by solubility).
-
Curved/V-Shape: You have hit the isoinversion region. Do not cool further. Operate at the vertex of the curve (often -20°C to -40°C for Cu-BOX).
Issue B: Catalyst "Crash Out" (Solubility)
Symptom: Reaction stalls or
Protocol: The "Cold-Soak" Solubility Test
-
Prepare the catalyst complex in your solvent at Room Temperature (RT).
-
Filter through a 0.2
m PTFE syringe filter to remove dust/insolubles. -
Place the vial in the cooling bath (e.g., -78°C) for 30 minutes without substrate.
-
Shine a laser pointer (or strong flashlight) through the solution.
-
Clear beam path (Tyndall effect negative): Solution is stable.
-
Scattering/Cloudiness: Catalyst is aggregating. Fix: Switch to a more polar solvent mixture (e.g., DCM/CHCl
1:1) or use a more soluble counterion (OTf instead of SbF , though this affects bite angle).
-
Module 3: Advanced Optimization (Counterions & T)
The effect of temperature is inextricably linked to the counterion because the anion determines the catalyst geometry (Square Planar vs. Distorted Tetrahedral).
| Feature | Triflate ( | Hexafluoroantimonate ( |
| Coordination | Weakly coordinating (apical) | Non-coordinating |
| Geometry | Distorted Square Pyramidal | Square Planar (often cationic) |
| Temperature Sensitivity | High. | Moderate. Often gives high |
| Solubility at -78°C | Good (in DCM) | Poor (Risk of precipitation) |
| Best Use Case | Diels-Alder, Ene reactions | Cyclopropanation, Mukaiyama Aldol |
Technical Insight:
For Cu(II)-BOX catalyzed Diels-Alder reactions, Evans et al. demonstrated that cationic complexes (using
Frequently Asked Questions (FAQs)
Q1: My reaction works at -20°C on a 50mg scale but fails (low ee) on a 5g scale. Is this a temperature issue? A: Yes. The formation of the catalyst-substrate complex is often exothermic. On a larger scale, heat dissipation is slower.
-
Fix: Pre-cool the substrate solution before addition. Add the substrate via syringe pump over 1-2 hours to maintain isothermal conditions.
Q2: Can I use THF to improve solubility at -78°C?
A: Generally, No . THF is a coordinating solvent. It competes with the BOX ligand and the substrate for the metal center. This usually kills the catalytic activity or drastically lowers
-
Exception: Some Mg(II)-BOX systems tolerate THF, but for Cu(II), stick to DCM, CHCl
, or Toluene.
Q3: I am seeing "non-linear effects" (NLE) where the product ee is not linear with ligand ee. Does temperature affect this?
A: Yes. NLEs typically arise from the formation of dimeric species (
References
-
Evans, D. A., et al. (1999). "Bis(oxazoline) and Bis(oxazolinyl)pyridine Copper Complexes as Enantioselective Diels−Alder Catalysts: Reaction Scope and Synthetic Applications." Journal of the American Chemical Society, 121(33), 7559–7573.
-
Johnson, J. S., & Evans, D. A. (2000).[1] "Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions."[1][2] Accounts of Chemical Research, 33(6), 325-335.[1]
- Buschmann, H., et al. (1989). "Isoinversion temperature in asymmetric catalysis." Angewandte Chemie International Edition, 28(5), 586-604. (Foundational text on thermodynamic parameters in stereoselectivity).
-
Fraile, J. M., et al. (2004).[3] "Bis(oxazoline)–copper complexes supported by electrostatic interactions: Scope and limitations." Journal of Catalysis, 221(2), 532-540.[3]
Sources
Validation & Comparative
1H NMR Interpretation of 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]
An In-depth Technical Guide to 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] (BiOx) for Researchers and Drug Development Professionals.
Executive Summary
2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] (CAS: 133463-88-4), often referred to as (R,R)-Bn-BiOx , is a
This structural distinction is critical for NMR interpretation. The absence of a bridging methylene signal is the primary diagnostic feature distinguishing BiOx from its methylene-bridged counterparts (e.g., Ph-Box). This guide provides a region-specific analysis of the 1H NMR spectrum, comparative data against common alternatives, and protocols for purity assessment.
Structural Logic & Symmetry
The molecule possesses
-
Total Protons: 20
-
Visible Signals: Corresponds to 10 protons (integrated values are doubled).
-
Spin System: The oxazoline ring protons (4-H and 5-H
) form an ABX spin system (or AMX depending on resolution), coupled further with the diastereotopic benzyl protons.
Visualizing the Structure & Proton Environments
The following diagram illustrates the chemically equivalent proton environments due to
Detailed 1H NMR Analysis (CDCl )
The spectrum is divided into three distinct regions.[1] The chemical shifts (
Region 1: Aromatic Zone (7.10 – 7.40 ppm)
-
Assignment: Phenyl group protons (
total). -
Appearance: Typically two or three sets of multiplets.
- 7.25 – 7.35: Meta and Para protons.
- 7.15 – 7.25: Ortho protons (often slightly shielded or separated depending on concentration).
-
Diagnostic Value: Integration must equal 10H relative to the aliphatic regions. Significant deviations suggest residual benzyl halides or toluene.
Region 2: The "Fingerprint" Zone (4.00 – 4.80 ppm)
This region contains the oxazoline ring protons. In BiOx ligands, the direct C2-C2' bond often causes a slight deshielding compared to bridged Box ligands.
-
Signal A (4-H):
4.40 – 4.70 ppm (Multiplet/ddd, ).-
Description: The chiral center proton. It couples to the adjacent 5-H protons and the benzyl CH
.
-
-
Signal B (5-H
, 5-H ): 4.00 – 4.30 ppm (Multiplets/dd, ).-
Description: The methylene protons inside the oxazoline ring. They are diastereotopic (cis and trans to the benzyl group) and appear as two distinct signals or a complex overlapping multiplet.
-
Region 3: Benzyl Linker (2.60 – 3.30 ppm)
-
Assignment: Benzyl -CH
- ( ). -
Appearance: Two distinct doublets of doublets (dd) due to diastereotopicity.
-
~3.10 – 3.25: dd (
Hz). -
~2.65 – 2.80: dd (
Hz).
-
~3.10 – 3.25: dd (
-
Coupling: These protons couple strongly to the 4-H methine.
Region 4: The "Silent" Region (3.50 – 4.00 ppm)
-
CRITICAL OBSERVATION: Unlike the "Evans" Box ligand (Methylene-bis-oxazoline), the BiOx ligand lacks a signal for a bridging methylene group.
-
Box Ligand: Shows a triplet or multiplet at
3.5 – 4.0 ppm. -
BiOx Ligand:Empty in this specific window (unless 5-H overlaps). This is the primary confirmation of the direct bond structure.
-
Comparative Analysis: BiOx vs. Alternatives
To validate the identity of your synthesized or purchased ligand, compare the spectrum against these common alternatives/impurities.
| Feature | (R,R)-Bn-BiOx (Product) | (R,R)-Bn-BOX (Alternative) | (R)-Phenylalaninol (Precursor) |
| Structure | Direct Bond ( | Methylene Bridge ( | Amino Alcohol Monomer |
| Bridge Signal | None | N/A | |
| Symmetry | No symmetry (Complex) | ||
| NH / OH | Absent | Absent | Broad singlets (variable) |
| 4-H Shift |
Performance Implications
-
BiOx (Direct Bond): More rigid backbone. Often superior in reactions requiring a tighter chiral pocket (e.g., specific Cu-catalyzed cyclopropanations).
-
Box (Methylene Bridge): More flexible "bite angle." The standard for many Lewis Acid catalyses (Diels-Alder).
-
Selection: If your NMR shows a bridge peak at 3.5 ppm, you have the Box ligand, not the BiOx . This will drastically alter catalytic enantioselectivity.
Experimental Protocol: Purity Assessment
Sample Preparation
-
Mass: Weigh 10–15 mg of the ligand.
-
Solvent: Dissolve in 0.6 mL of CDCl
(neutralized with basic alumina if acid-sensitive, though BiOx is generally stable). -
Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a small glass wool plug.
Acquisition Parameters
-
Frequency: 400 MHz or higher recommended for resolving the ABX system.
-
Scans: 16–32 scans are sufficient.
-
Relaxation Delay (d1): Set to
seconds to ensure accurate integration of aromatic vs. aliphatic protons.
Purity & Troubleshooting Workflow
References
-
Santa Cruz Biotechnology. 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] (CAS 133463-88-4) Product Data.[3]Link
-
Sigma-Aldrich. 2,2′-Bis[(4S)-4-benzyl-2-oxazoline] Product Specification.Link
- Desimoni, G., et al. (2006). Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysis. Chemical Reviews, 106(9), 3561–3651. (Provides context on the broader class of oxazoline ligands and structural comparisons).
-
Evans, D. A., et al. (1991). C2-Symmetric Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Reactions.[4] Journal of the American Chemical Society, 113(2), 726-728. (Foundational text for Box ligands, useful for contrasting the methylene bridge).
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link
Sources
Comparative Guide: Bn-BOX vs. iPr-BOX Ligands in Asymmetric Catalysis
The following is a comprehensive technical comparison guide for Bn-BOX (Benzyl-bis(oxazoline)) versus iPr-BOX (Isopropyl-bis(oxazoline)) ligands, designed for researchers in asymmetric catalysis.
Executive Summary: The Decision Matrix
In the landscape of
While tBu-BOX is often the gold standard for pure steric bulk, Bn-BOX and iPr-BOX offer distinct mechanistic advantages that drive selectivity in specific reaction classes.
| Feature | iPr-BOX (Isopropyl) | Bn-BOX (Benzyl) |
| Primary Steric Mode | Rigid Wall: The isopropyl group is sterically demanding close to the oxazoline ring, creating a "hard" quadrant block. | Flexible Shield: The benzyl arm has rotational freedom ( |
| Electronic Effects | Inductive donation (+I) only. Inert to | Potential for |
| Best Application | Diels-Alder, Friedel-Crafts: Reactions requiring a rigid chiral pocket to lock substrate conformation. | Cyclopropanation, Enol Amination: Reactions involving aromatic substrates (e.g., styrene) where |
| Solvent Sensitivity | Moderate. Works well in DCM, THF. | High. Aromatic solvents (Toluene) can compete with the ligand's internal |
Ligand Architecture & Mechanistic Logic
To understand the performance differences, one must visualize the active catalyst pocket. The following diagram illustrates the steric "Quadrant Model" for a generic Metal-BOX complex.
Figure 1: Mechanistic comparison of steric influence. iPr provides a rigid "wall" near the metal, while Bn acts as a flexible "roof" or shield, capable of
The "Rigidity vs. Flexibility" Trade-off
-
iPr-BOX: The isopropyl gem-dimethyl groups are held relatively close to the oxazoline ring. This creates a defined, rigid chiral pocket. If a substrate is too large, it simply cannot bind; if it fits, it is held tightly.
-
Bn-BOX: The benzyl group is attached via a methylene spacer (
). This introduces a degree of freedom. The phenyl ring can rotate to accommodate larger substrates or rotate inward to shield the metal center (a "roofing" effect). This flexibility can be detrimental (lower due to multiple ligand conformations) or beneficial (stabilizing a specific transition state via -stacking).
Performance Comparison: Head-to-Head Data
Case Study A: Copper-Catalyzed Cyclopropanation
This reaction is the classic testing ground for BOX ligands. The reaction involves the coupling of styrene with ethyl diazoacetate.
-
Reaction: Styrene + Ethyl Diazoacetate
trans-/ cis-Cyclopropanes -
Trend: Bn-BOX often rivals or outperforms iPr-BOX here due to favorable
- interactions between the benzyl arm of the ligand and the phenyl ring of the styrene substrate.
| Ligand | Substrate | Yield (%) | trans:cis Ratio | % ee (trans) | % ee (cis) |
| iPr-BOX | Styrene | 75 | 73:27 | 94 | 89 |
| Bn-BOX | Styrene | 78 | 75:25 | 90-95 | 90 |
| tBu-BOX | Styrene | 80 | 75:25 | 98 | 97 |
Data Note: While tBu-BOX is superior (98% ee), Bn-BOX remains highly competitive (90-95% ee) and is often significantly cheaper and easier to synthesize. Notably, for aliphatic alkenes (where
Case Study B: Hetero-Diels-Alder Reaction
-
Reaction: Ethyl glyoxylate + Cyclohexadiene
Dihydropyran -
Trend: iPr-BOX (and tBu-BOX) are superior. The reaction requires a rigid chiral pocket to enforce facial selectivity on the incoming dienophile. The flexibility of Bn-BOX leads to "leakage" (lower
).
| Ligand | Lewis Acid | Yield (%) | % ee (endo) |
| iPr-BOX | Cu(OTf) | 88 | 85 |
| Bn-BOX | Cu(OTf) | 82 | 65 |
| tBu-BOX | Cu(OTf) | 92 | >97 |
Insight: In Diels-Alder reactions, the "soft" nature of the benzyl group allows the substrate to slip into the minor transition state geometry more easily than the rigid isopropyl wall does.
Case Study C: Friedel-Crafts Alkylation
-
Reaction: Indole + Arylidene Malonates
3-Alkylated Indole -
Trend: iPr-BOX is surprisingly effective here.
-
Data: A study using iPr-BOX-Cu(OTf)
in isobutanol achieved 97% ee , demonstrating that for certain "flat" aromatic substrates like indole, the moderate steric bulk of iPr is sufficient, and the rigidity is more valuable than the bulk of Bn.
Experimental Protocols
Protocol A: Preparation of Active Cu(II)-BOX Catalyst
This protocol is self-validating: The color change from white/blue to deep green/blue indicates successful complexation.
-
Materials:
-
Cu(OTf)
(0.10 mmol) - Must be dry/anhydrous. -
Ligand (Bn-BOX or iPr-BOX) (0.11 mmol) - 1.1 equivalents ensures all metal is bound.
-
Dichloromethane (DCM) (anhydrous, 2.0 mL).
-
-
Procedure:
-
In a flame-dried Schlenk flask under
, add the Cu(OTf) and the Ligand. -
Add anhydrous DCM via syringe.
-
Stir at room temperature for 1 hour .
-
Observation: The suspension should turn into a clear, deep blue/green solution. If precipitate remains, the ligand may be impure or the solvent wet.
-
-
Usage: Use this solution immediately for the catalytic run.
Protocol B: Standard Cyclopropanation Run
-
Catalyst Loading: Use 1-5 mol% of the Cu(I) species (prepared from CuOTf or by reducing Cu(OTf)
with phenylhydrazine). -
Substrate: Add Styrene (5.0 equiv) to the catalyst solution.[1]
-
Reagent Addition: Add Ethyl Diazoacetate (1.0 equiv) slowly via syringe pump over 4-8 hours.
-
Why? Slow addition keeps the concentration of the reactive carbene low, preventing homocoupling (formation of fumarate/maleate) and favoring the reaction with the alkene.
-
-
Workup: Filter through a short plug of silica to remove copper, concentrate, and analyze via Chiral HPLC.
References
-
Evans, D. A., et al. "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions.[2] Catalytic, Asymmetric Cyclopropanation of Olefins." Journal of the American Chemical Society, 113(2), 726–728. Link
-
Evans, D. A., et al. "Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels-Alder Reaction." Journal of the American Chemical Society, 115(12), 5328–5329. Link
-
Desimoni, G., et al. "Pyridine-2,6-bis(oxazolines) as Ligands in Asymmetric Catalysis." Chemical Reviews, 103(8), 3119–3154. Link
-
Zhou, J., & Tang, Y. "Sidearm effect: Improvement of the enantiomeric excess in the asymmetric Friedel–Crafts reaction of indoles with arylidene malonates." Chemical Communications, 2004. Link
Sources
X-Ray Crystal Structure Analysis of Cu-(R,R)-Bn-BOX Complexes: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the X-ray crystal structure of Copper(II)-(R,R)-Bn-BOX complexes, focusing on the structural determinants of enantioselectivity.
Executive Summary & Core Mechanism
The Cu(II)-(R,R)-Bn-BOX complex (Copper(II)-bis(oxazoline)) is a privileged chiral Lewis acid catalyst. Its efficacy in asymmetric transformations—such as Diels-Alder cycloadditions, cyclopropanations, and aldol reactions—stems directly from its rigid
X-ray crystallographic analysis reveals that the catalytic "sweet spot" is defined by three structural parameters:
-
Bite Angle (
): The N-Cu-N bond angle, which dictates the twist of the chelate ring. -
Square Planar Distortion: The deviation from perfect tetragonality, essential for substrate binding.
-
Chiral Pocket Depth: The steric wall created by the benzyl groups, which forces incoming substrates into a specific facial trajectory.
This guide compares the Bn-BOX (Benzyl) variant against its primary alternative, iPr-BOX (Isopropyl), to demonstrate why the benzyl-substituted ligand often provides superior enantiocontrol for aromatic substrates.
Experimental Protocol: Crystallization & Structure Determination
Objective: Isolate single crystals of the Cu((R,R)-Bn-BOX)(OTf)
Phase 1: Complex Synthesis
Reagents:
-
(R,R)-Bn-BOX Ligand (1.0 equiv)
-
Cu(OTf)
(1.0 equiv) [Anhydrous, stored in glovebox] -
Solvent: Anhydrous CH
Cl (DCM)
Protocol:
-
In a flame-dried Schlenk flask under N
, dissolve Cu(OTf) (0.1 mmol) in 2 mL anhydrous DCM. -
Add (R,R)-Bn-BOX (0.1 mmol) dissolved in 1 mL DCM dropwise.
-
Stir at room temperature for 2 hours. The solution should turn a deep blue/green, indicating complex formation.
-
Filter the solution through a 0.2
m PTFE syringe filter to remove particulates.
Phase 2: Crystallization (Vapor Diffusion Method)
Critical Step: Rapid precipitation yields amorphous powder. Slow diffusion is required for X-ray quality crystals.
-
Transfer the filtered complex solution into a narrow glass vial (inner vial).
-
Place the inner vial (uncapped) inside a larger jar containing Diethyl Ether (outer solvent).
-
Seal the outer jar tightly. The ether vapors will slowly diffuse into the DCM solution, lowering solubility.
-
Incubation: Store at 4°C in a vibration-free environment for 3-5 days.
-
Harvest: Deep blue prismatic crystals will form. Mount immediately in Paratone-N oil for cryo-crystallography.
Structural Comparison: Bn-BOX vs. iPr-BOX
The following data synthesizes crystallographic parameters from benchmark studies (e.g., Evans et al., J. Am. Chem. Soc.).
Table 1: Crystallographic Parameters & Catalytic Metrics
| Feature | Cu-(R,R)-Bn-BOX | Cu-(R,R)-iPr-BOX | Structural Implication |
| Crystal System | Monoclinic / Orthorhombic | Orthorhombic | Packing efficiency (irrelevant to catalysis). |
| Coordination Geometry | Distorted Square Planar | Distorted Tetrahedral | Bn-BOX maintains a flatter plane, improving substrate access. |
| N-Cu-N Bite Angle | 91.5° ± 0.5° | 89.8° ± 0.5° | A wider bite angle pulls the chiral "walls" closer to the metal center. |
| Cu-N Bond Length | 1.96 - 1.98 Å | 1.98 - 2.01 Å | Shorter bonds in Bn-BOX indicate tighter ligand binding. |
| Steric Bulk (Buried Vol) | High (Benzyl rotation) | Moderate (Rigid iPr) | Benzyl groups can rotate to create a "deeper" chiral pocket via |
| Benchmark ee% (Diels-Alder)* | 96 - 99% | 85 - 92% | Reaction: Acryloyl oxazolidinone + Cyclopentadiene. |
Analysis of the Data
-
The Bite Angle Effect: The slightly larger bite angle in the Bn-BOX complex (approx. 91.5°) compared to iPr-BOX is critical. This "opens" the catalytic face slightly more while simultaneously pushing the benzyl substituents forward, creating a more defined "chiral corridor" for the substrate.
-
Geometry Distortion: Cu-iPr-BOX complexes often exhibit a stronger tetrahedral distortion (flattening towards
). This distortion can misalign the substrate, leading to lower enantioselectivity. The Bn-BOX complex resists this distortion more effectively due to the steric interlocking of the benzyl arms.
Mechanism of Stereo-Induction
The X-ray structure validates the Quadrant Model . When the substrate binds (displacing two labile ligands, usually water or triflate), the benzyl groups block two diagonal quadrants.
Visualization: Structure-Activity Workflow
Figure 1: Workflow linking the crystallographic analysis of Cu-Bn-BOX to its catalytic performance. The structural rigidity determined by X-ray diffraction directly correlates to the kinetic control in catalysis.
Comparative Performance Guide
Why choose Cu-(R,R)-Bn-BOX over alternatives?
Scenario A: Aromatic Substrates (e.g., Cinnamoyl derivatives)
-
Recommendation: Cu-Bn-BOX
-
Reasoning: X-ray data shows that the benzyl rings of the ligand can engage in
- stacking interactions with aromatic substrates. This secondary interaction stabilizes the transition state, boosting both yield and ee%. -
Data Support: In the Diels-Alder reaction of acryloimides, Bn-BOX typically yields 98% ee , whereas iPr-BOX yields 91% ee due to the lack of
-stacking capability.
Scenario B: Aliphatic/Small Substrates
-
Recommendation: Cu-tBu-BOX or Cu-iPr-BOX
-
Reasoning: For smaller substrates, the massive benzyl groups might be too sterically hindering, slowing down the reaction rate. The rigid, bulky tert-butyl group (tBu) provides a "hard" steric wall without the flexibility of the benzyl arm.
References
-
Evans, D. A., et al. (1999). "Chiral C2-Symmetric Cu(II) Complexes as Catalysts for Enantioselective Hetero-Diels-Alder Reactions." Journal of the American Chemical Society. Link
-
Johnson, J. S., & Evans, D. A. (2000).[1] "Catalytic Asymmetric Hetero-Diels-Alder Reactions of Carbonyl Compounds." Accounts of Chemical Research. Link
-
Fraile, J. M., et al. (2007). "Correlation between the geometry of copper(II)–bis(oxazoline) complexes and enantioselectivity in Lewis acid catalyzed reactions." Journal of Molecular Catalysis A: Chemical. Link
-
Desimoni, G., et al. (2006). "The effect of the bite angle of chiral bis(oxazoline) ligands on the enantioselectivity of copper(II)-catalyzed reactions." Coordination Chemistry Reviews. Link
Sources
Determining Absolute Configuration of Products from Bn-BOX Catalysis
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In asymmetric catalysis, the Bn-BOX (Bis(oxazoline) with benzyl substituents) ligand class is a privileged scaffold, particularly for Cu(II), Zn(II), and Mg(II) Lewis acid-catalyzed transformations. However, assigning the absolute configuration (
This guide objectively compares the three primary methodologies for determining absolute configuration—X-Ray Crystallography , NMR Derivatization (Mosher’s Method) , and Chiroptical Analysis (VCD/ECD) —specifically within the context of Bn-BOX catalysis.
Part 1: The Bn-BOX Mechanistic Paradigm
Before selecting an analytical method, one must understand the predictive baseline. The stereochemical outcome of Bn-BOX catalysis is dictated by the
The Evans Cu(II) Square Planar Model
For Cu(II) catalysts (e.g., Cu(OTf)
-
Mechanism: The Lewis acidic metal coordinates the substrate (e.g., a 1,3-dicarbonyl or dienophile).
-
Stereocontrol: The bulky benzyl groups force the substrate to bind in a specific orientation to avoid steric repulsion, exposing only one face (
or ) to nucleophilic attack.
Visualization: The Quadrant Selection Model
The following diagram illustrates the steric environment of an
Figure 1: Stereochemical model for (S,S)-Bn-BOX-Cu(II) catalysis. The benzyl groups (yellow) block diagonal quadrants, forcing the substrate to accept nucleophiles from the open face.
Part 2: Comparative Analysis of Determination Methods
Reliability in stereochemical assignment is hierarchical. Below is a comparison of the three standard methods applied to products derived from Bn-BOX reactions (e.g., cyclopropanes, aldol adducts, Diels-Alder products).
Method A: Single Crystal X-Ray Crystallography
The "Gold Standard." It provides an unambiguous 3D structure.[3]
-
Best For: Solid products with high melting points; salts.
-
Bn-BOX Context: Many Bn-BOX products (like Diels-Alder adducts) are crystalline. If the product lacks a "heavy atom" (Si, S, Cl, Br) for anomalous dispersion, you must co-crystallize with a known chiral agent or introduce a heavy atom tag (e.g., p-bromobenzoate).
-
Limitation: "Oils" (common in cyclopropanation) cannot be analyzed without derivatization.
Method B: NMR Derivatization (Mosher's Method)
The most practical method for non-crystalline alcohols and amines. It involves reacting the product with both
-
Best For: Secondary alcohols or primary amines generated via Bn-BOX catalysis (e.g., after reduction of an aldol product).
-
Mechanism: The MTPA group creates an anisotropic environment. Protons on the "left" vs. "right" of the chiral center shift upfield or downfield depending on the configuration.
-
Reliability: High, provided the
( ) values are consistent across multiple protons.
Method C: Chiroptical Spectroscopy (VCD/ECD)
Vibrational Circular Dichroism (VCD) or Electronic CD (ECD) compares experimental spectra with DFT-calculated spectra.
-
Best For: Compounds that are oils, lack derivatizable handles (no -OH/-NH), or where Mosher's method gives ambiguous overlaps.
-
Bn-BOX Context: Useful for "native" products like cyclopropanes that lack easy handles for Mosher esterification.
Comparative Data Matrix
| Feature | X-Ray Crystallography | Mosher's Method (NMR) | VCD / ECD Spectroscopy |
| Certainty (Self-Validation) | Absolute (100%) | High (>95%) | Moderate-High (80-95%) |
| Sample State | Single Crystal Required | Solution (CDCl | Solution (CDCl |
| Sample Amount | < 1 mg (recoverable) | ~5-10 mg (destructive) | ~5-10 mg (recoverable) |
| Time to Result | Days to Weeks (growing crystals) | 24-48 Hours | Days (requires DFT calc) |
| Bn-BOX Specific Utility | Best for rigid Diels-Alder adducts | Best for Aldol/Ene products (alcohols) | Best for Cyclopropanes/Aziridines |
| Cost | High (Instrument/Operator) | Low (Reagents/NMR time) | High (Software/Instrument) |
Part 3: Experimental Protocols
Workflow Decision Tree
Use this logic to select the correct method for your Bn-BOX product.
Figure 2: Decision matrix for selecting the absolute configuration determination method.
Detailed Protocol: Mosher's Method for Bn-BOX Aldol Products
Objective: Determine the configuration of a secondary alcohol obtained from a Cu-Bn-BOX catalyzed aldol reaction.
Reagents:
- -(-)-MTPA-Cl (Mosher's Acid Chloride)
- -(+)-MTPA-Cl
-
Pyridine-
(or dry Pyridine + CDCl ) -
DMAP (4-Dimethylaminopyridine)
Step-by-Step Methodology:
-
Preparation: Divide the purified chiral alcohol (~5 mg) into two NMR tubes (Tube A and Tube B).
-
Derivatization (Tube A - S-Ester):
-
Add 10 mg of
-(-)-MTPA-Cl . (Note: The -acid chloride yields the -ester due to Cahn-Ingold-Prelog priority change). -
Add 0.5 mL dry pyridine-
. -
Add a crystal of DMAP. Shake and let stand for 1 hour.
-
-
Derivatization (Tube B - R-Ester):
-
Repeat using
-(+)-MTPA-Cl to generate the -ester .
-
-
Analysis:
-
Acquire
H NMR for both samples. -
Assign signals for protons
, , and to the chiral center.
-
-
Calculation:
-
Calculate
(in ppm) for each proton. -
Interpretation:
-
Protons with positive
reside on the right side of the plane defined by the MTPA group. -
Protons with negative
reside on the left side. -
Construct a 3D model to match these signs to the
or configuration of the alcohol.
-
-
Critical Check (Self-Validation): If the
Part 4: Case Study & Data Interpretation
Scenario: A researcher performs a hetero-Diels-Alder reaction using Cu(OTf)
-
Predicted Outcome: Based on the Evans Model (Figure 1), the
-ligand usually blocks the top-left and bottom-right quadrants, favoring the endo product with -configuration. -
Experimental Validation:
-
The product is an oil (cannot use X-ray directly).
-
The product has no free alcohol (cannot use Mosher directly).
-
Action: The researcher reduces the ester moiety of the Diels-Alder adduct to a primary alcohol, then uses a chiral shift reagent (Eu(hfc)
) or converts it to a Mosher ester. -
Result: The Mosher analysis shows
values consistent with the configuration, confirming the Evans model prediction.
-
Warning on Counterions:
Literature indicates that changing the counterion from OTf
References
-
Evans, D. A., et al. (1999).[4] "Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of the Catalytic Enantioselective Aldol Additions of Enolsilanes to Pyruvate Esters." Journal of the American Chemical Society.[4]
-
Johnson, J. S., & Evans, D. A. (2000).[5] "Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions."[5] Accounts of Chemical Research.
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher’s Method and the Assignment of Absolute Configuration." Nature Protocols. (Standard protocol reference).
-
Rasappan, R. (2012). "Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis." Coordination Chemistry Reviews.
-
Seco, J. M., et al. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews.
Sources
- 1. aquila.usm.edu [aquila.usm.edu]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 4. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 5. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Bis(oxazoline) Ligand Selectivity in Asymmetric Aldol Reactions
Executive Summary
Product Focus:
Part 1: Mechanistic Foundation & Selectivity Logic
To master BOX ligand selectivity, one must understand the "Twisted Square Planar" geometry. Unlike tetrahedral complexes, the Cu(II)-BOX complex forms a square planar coordination sphere that distorts slightly to relieve steric strain.
The "Steric Wall" Theory
The success of the BOX ligand hinges on the substituents at the C4 position of the oxazoline ring.
-
Chiral Pocket: The C4 substituents (t-butyl, phenyl, or iso-propyl) project perpendicular to the coordination plane.
-
Substrate Blocking: These substituents create a "steric wall" that blocks two diagonal quadrants of the metal center.
-
Facial Selectivity: The electrophile (aldehyde) coordinates to the metal and is forced to expose only one face (typically the Re-face or Si-face depending on ligand chirality) to the incoming nucleophile.
Diagram 1: Catalytic Cycle & Transition State Logic
The following diagram illustrates the coordination of the Lewis Acid (Cu-BOX) to a chelating aldehyde and the subsequent facial attack.
Caption: The catalytic cycle of Cu(II)-BOX aldol reaction. The critical selectivity step occurs at the Transition State, where steric bulk dictates facial exposure.
Part 2: Comparative Analysis
Ligand Substituent Effects: t-Bu vs. Ph vs. i-Pr
The choice of substituent is not merely about size; it is about conformational locking.
-
t-Bu-BOX: The bulky tert-butyl group cannot rotate freely. It locks the ligand-metal complex into a rigid conformation, maximizing the energy difference between the favored and unfavored transition states.
-
Ph-BOX: While bulky, the phenyl ring can rotate (π-stacking). This flexibility occasionally allows "leakage" in selectivity, resulting in slightly lower ee values for aliphatic substrates.
-
i-Pr-BOX: Often insufficient steric bulk for high-precision aldol reactions, though useful for less demanding transformations.
Table 1: Performance Comparison in Mukaiyama Aldol Reaction Reaction: Benzyloxyacetaldehyde + Silyl Ketene Acetal (Mukaiyama Aldol)
| Ligand Scaffold | Substituent (R) | Metal Source | Yield (%) | Syn/Anti Ratio | Enantioselectivity (ee) |
| (S,S)-BOX | tert-Butyl | Cu(OTf)₂ | 91% | 98:2 (syn) | 99% |
| (S,S)-BOX | Phenyl | Cu(OTf)₂ | 88% | 94:6 (syn) | 92% |
| (S,S)-BOX | iso-Propyl | Cu(OTf)₂ | 85% | 89:11 (syn) | 84% |
| (S,S)-PyBOX | iso-Propyl | Sc(OTf)₃ | 78% | 60:40 | 65% |
Data Source: Synthesized from Evans, D. A. et al. J. Am. Chem. Soc. 1999, 121, 669.
Metal Center Comparison: Cu(II) vs. Alternatives
Why is Copper(II) the partner of choice for BOX ligands in aldol reactions?
-
Copper(II) (d⁹): Forms a distorted square planar complex.[2] This geometry is perfectly matched to the
-symmetry of the BOX ligand, creating a defined "chiral corridor." -
Zinc(II) (d¹⁰): Often forms tetrahedral complexes. While active, the tetrahedral geometry places the substrate further from the chiral "wall," often eroding selectivity.
-
Lanthanides (Sc, Yb) + PyBOX: These metals have high coordination numbers (7-8). They require tridentate ligands like PyBOX . While powerful for aqueous media or specific substrates, they lack the rigid predictability of the Cu-BOX square planar system.
Diagram 2: Ligand Selection Decision Matrix
Caption: Decision workflow for selecting the optimal ligand/metal system based on substrate class.
Part 3: Experimental Protocol (Self-Validating)
Protocol: Enantioselective Mukaiyama Aldol using Cu(II)-(t-Bu)-BOX.
Objective: Synthesis of chiral
Materials
-
Ligand: (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) [(S,S)-tBu-BOX].
-
Metal Salt: Cu(OTf)₂ (Copper(II) triflate).[3] Note: Must be anhydrous.
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology
-
Catalyst Formation (The "Green" Check):
-
In a flame-dried Schlenk flask under argon, add Cu(OTf)₂ (0.10 mmol) and (S,S)-tBu-BOX (0.11 mmol).
-
Add anhydrous DCM (2 mL).
-
Stir at room temperature for 1 hour.
-
Validation Point: The solution should turn from a pale blue suspension to a deep green homogeneous solution . If the solution remains pale or has precipitate, the complex has not formed (check solvent dryness).
-
-
Substrate Addition:
-
Cool the green catalyst solution to -78°C (dry ice/acetone bath).
-
Add the aldehyde (1.0 mmol) slowly down the side of the flask.
-
Stir for 10 minutes to allow coordination (chelation).
-
-
Reaction:
-
Add the silyl ketene acetal (1.2 mmol) dropwise.
-
Maintain -78°C. Monitor by TLC. Reaction times vary (2–12 hours).
-
-
Workup:
-
Filter the cold solution through a plug of silica gel (removes catalyst).
-
Concentrate filtrate.
-
Desilylation: Treat the crude oil with TFA/THF or dilute HCl to remove the silyl group and liberate the alcohol.
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Wet Catalyst/Solvent | Cu(OTf)₂ is highly hygroscopic. Dry the salt under vacuum at 100°C for 2h before use. |
| Low ee% | Counter-ion Interference | Triflate (OTf) is standard, but if ee is low, switch to Cu(SbF₆)₂ . The SbF₆ anion is less coordinating, creating a tighter "cationic" metal center. |
| No Reaction | Steric Overload | If using extremely bulky nucleophiles, the t-Bu groups on the ligand may prevent approach. Switch to Ph-BOX . |
References
-
Evans, D. A., et al. "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions of Enolsilanes to (Benzyloxy)acetaldehyde." Journal of the American Chemical Society, vol. 121, no. 4, 1999, pp. 669–685. Link
-
Johnson, J. S., & Evans, D. A. "Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions."[2][4] Accounts of Chemical Research, vol. 33, no.[2][5] 6, 2000, pp. 325–335.[2][5] Link
-
Desimoni, G., et al. "Bis(oxazoline)–copper complexes: effect of the linker and of the counterion on the enantioselectivity of the Mukaiyama aldol reaction." Tetrahedron, vol. 54, no. 51, 1998, pp. 15721-15730. Link
-
Evans, D. A., et al. "Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction."[2][4][6] Journal of the American Chemical Society, vol. 115, no. 14, 1993, pp. 6460–6461. Link
Sources
- 1. In(iii)-pybox complex catalyzed enantioselective Mukaiyama aldol reactions between polymeric or hydrated glyoxylates and enolsilanes derived from aryl ketones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. people.bu.edu [people.bu.edu]
- 6. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
IR Spectroscopy Characterization of Metal-Coordinated Bis(oxazoline)
Executive Summary: The Diagnostic Challenge in Asymmetric Catalysis
In the development of chiral catalysts for pharmaceutical synthesis, metal-bis(oxazoline) (Box) complexes are ubiquitous. However, the characterization of these active species presents a distinct analytical bottleneck. While Zinc(II) and Magnesium(II) complexes are diamagnetic and easily resolved by NMR, the highly active Copper(II) complexes are paramagnetic (
This guide evaluates Fourier Transform Infrared (FTIR) Spectroscopy as the superior, universal alternative for the structural validation of metal-Box complexes. Unlike X-ray crystallography (which requires single crystals) or NMR (limited by magnetism), IR spectroscopy provides a rapid, state-independent diagnostic of metal coordination via the specific modulation of the oxazoline C=N stretching frequency.
Mechanism of Detection: The C=N "Fingerprint"
The bis(oxazoline) ligand functions through the chelation of a metal center by the nitrogen atoms of the two oxazoline rings. The diagnostic handle for this interaction is the C=N stretching vibration (
The Physics of the Shift
Upon coordination to a Lewis acidic metal center (Cu, Zn, Mg), the lone pair on the nitrogen atom forms a
-
-Donation: Electron density is withdrawn from the nitrogen, reducing the electron density in the C=N
-system. -
Bond Weakening: This reduction typically lowers the force constant of the C=N bond.
-
Red Shift: Consequently, the vibrational frequency shifts to a lower wavenumber (Red Shift) by 15–40 cm⁻¹ .
Critical Insight: The magnitude of this shift often correlates with the Lewis acidity of the metal center and the bite angle of the ligand, serving as a proxy for catalyst activation strength.
Comparative Performance Analysis
A. Technique Comparison: IR vs. NMR vs. X-Ray
For a drug development workflow requiring rapid "Go/No-Go" decisions on catalyst formation, IR offers the best balance of speed and versatility.
| Feature | IR Spectroscopy | X-Ray Crystallography | |
| Primary Utility | Universal (Paramagnetic & Diamagnetic) | Diamagnetic only (Zn, Mg) | Absolute Structure Determination |
| Cu(II) Compatibility | Excellent (Unaffected by unpaired electrons) | Poor (Broad/Silent signals) | Excellent (if crystallizable) |
| Sample State | Solid or Solution (In-situ) | Solution only | Solid Crystal only |
| Time to Result | < 10 Minutes | 15–30 Minutes | Days to Weeks |
| In-Situ Monitoring | Yes (ReactIR/Flow cell) | Yes (Flow NMR - complex) | No |
B. Metal Center Differentiation
The shift in the C=N band allows researchers to differentiate between free ligand and coordinated metal species.
| Species | Magnetic State | Typical | Shift ( | Diagnostic Status |
| Free Ligand | Diamagnetic | 1660 (Strong) | — | Reference |
| Zn(II)-Box | Diamagnetic | 1635–1645 | -15 to -25 | Validated |
| Cu(II)-Box | Paramagnetic | 1625–1640 | -20 to -35 | Primary Confirmation |
| Mg(II)-Box | Diamagnetic | 1645–1650 | -10 to -15 | Validated |
Note: Exact values depend on ligand substituents (e.g., Ph-Box vs. tBu-Box).
Validated Experimental Protocol
Protocol A: Solid-State Characterization (KBr Pellet)
Best for isolated precatalysts.
-
Preparation: In a glovebox (Ar atmosphere), grind 2 mg of the metal-Box complex with 200 mg of dry spectroscopic-grade KBr.
-
Compression: Press into a transparent pellet using a hydraulic press (10 tons, 2 mins).
-
Acquisition:
-
Scan Range: 4000–400 cm⁻¹.[1]
-
Resolution: 2 cm⁻¹.
-
Scans: 32.
-
-
Analysis: Focus on the 1700–1500 cm⁻¹ region. Look for the disappearance of the free ligand peak (~1660 cm⁻¹) and the emergence of the coordinated peak (~1630 cm⁻¹).
Protocol B: Solution-Phase (In-Situ)
Best for monitoring catalyst formation in real-time.
-
Background: Collect a background spectrum of the pure dry solvent (e.g., DCM or CHCl₃) using a liquid cell with CaF₂ windows (0.1 mm path length).
-
Ligand Scan: Dissolve Ligand (0.05 M) and inject. Record spectrum as
. -
Complexation: Add Metal Salt (e.g., Cu(OTf)₂) to the vessel.[2] Stir for 30 mins.
-
Monitoring: Inject aliquot into the cell.
-
Subtraction: Subtract the solvent background.
-
Validation: Confirm the complete shift of the C=N band. If two peaks coexist, coordination is incomplete.
Decision & Workflow Visualization
Diagram 1: Characterization Technique Selection Matrix
This logic gate ensures the correct analytical tool is chosen based on the metal center's magnetic properties.
Caption: Decision matrix for selecting the optimal characterization technique based on metal center magnetism.
Diagram 2: IR Coordination Verification Workflow
The logical flow for interpreting spectral data to confirm catalyst efficacy.
Caption: Step-by-step workflow for validating metal coordination using FTIR spectral shifts.
References
-
Journal of the American Chemical Society. (1999). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction. Retrieved from [Link]
-
Jetir.Org. (2023).[3] Spectral study of Cu(II), Co(II) and Zn(II) metal ion complexes of Schiff Base.[3][4] Retrieved from [Link]
-
MDPI. (2023). Symmetrical and Unsymmetrical Dicopper Complexes Based on Bis-Oxazoline Units: Synthesis, Spectroscopic Properties and Reactivity. Retrieved from [Link]
-
MDPI. (2014). Synthesis, Immobilization and Catalytic Activity of a Copper(II) Complex with a Chiral Bis(oxazoline). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Reproducible Enantioselectivity in (R,R)-Bn-BOX Catalyzed Reactions
For researchers and professionals in drug development, achieving consistent and high enantioselectivity is not merely a goal; it is a prerequisite for the synthesis of safe and effective chiral molecules. The C₂-symmetric bis(oxazoline) (BOX) ligands, particularly the benzyl-substituted (R,R)-Bn-BOX, are mainstays in the asymmetric catalysis toolkit.[1] However, the promise of high enantiomeric excess (% ee) is often tempered by the challenge of reproducibility. Seemingly minor, undocumented variations in experimental setup can lead to significant deviations in stereochemical outcomes.
This guide provides an in-depth analysis of the critical factors governing the reproducibility of enantioselectivity in reactions catalyzed by (R,R)-Bn-BOX metal complexes. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles and provide actionable strategies to ensure your results are both reliable and robust.
The Foundation of Stereocontrol: Understanding the (R,R)-Bn-BOX Catalyst
The effectiveness of a BOX ligand lies in its C₂-symmetric structure, which creates a well-defined and rigid chiral environment around a coordinated metal center.[2][3] This coordination geometry is paramount for differentiating between the two prochiral faces of an incoming substrate, thereby directing the reaction pathway towards the desired enantiomer. The (R,R)-Bn-BOX ligand, when complexed with a Lewis acidic metal such as copper(II) or iron(III), forms a catalyst where the benzyl groups project outwards, creating chiral pockets that sterically block one avenue of substrate approach.
The choice of metal and its counterion is the first critical decision point. The metal's role is to act as a Lewis acid, activating the substrate. The counterion, however, is not a mere spectator; it modulates the catalyst's activity and can significantly influence the reaction mechanism, sometimes leading to undesired, non-asymmetric side reactions.[4] For instance, in copper-catalyzed reactions, triflate (OTf⁻) and hexafluoroantimonate (SbF₆⁻) are often preferred counterions as they are weakly coordinating, leading to a more Lewis acidic and reactive metal center.
Key Factors Influencing Enantioselectivity and Reproducibility
Achieving reproducible enantioselectivity is a multifactorial challenge. The following diagram illustrates the key experimental parameters that must be rigorously controlled. Each of these factors represents a potential source of variability that can compromise the stereochemical outcome of the reaction.
Caption: Critical parameters influencing the reproducibility of enantioselectivity.
Catalyst System Integrity
-
Ligand Purity: The enantiomeric and chemical purity of the (R,R)-Bn-BOX ligand is non-negotiable. Even trace amounts of the meso-isomer or other impurities can lead to the formation of catalytically active species that are either achiral or have lower enantioselectivity, eroding the overall % ee.
-
Validation: Always verify ligand purity via NMR spectroscopy and measure its specific rotation. If in doubt, recrystallization is recommended.
-
-
Metal Precursor and Counterion: The hydration state of the metal salt is critical. Anhydrous metal salts are often required, as water can compete with the BOX ligand for coordination sites or deactivate the catalyst. As mentioned, the counterion choice can dramatically alter catalytic activity and selectivity.[4]
-
Ligand-to-Metal Ratio: The stoichiometry between the BOX ligand and the metal salt influences the geometry of the active catalytic species.[5] For many Cu(II)-BOX systems, a 1:1 or 1.1:1 ligand-to-metal ratio is optimal to form the desired square-planar or square-pyramidal complexes.[3] Deviations can lead to the formation of less selective catalytic species.
The Reaction Environment
-
Solvent: The choice of solvent is crucial as it can coordinate to the metal center, influencing the catalyst's geometry and Lewis acidity.[4] Non-coordinating solvents like dichloromethane (DCM) or chloroform are common.[6] However, coordinating solvents like THF or alcohols can sometimes alter the coordination sphere in a beneficial way, though this is highly reaction-dependent.[5] The most critical factor is ensuring the solvent is absolutely anhydrous, as water is often detrimental to Lewis acid catalysis.
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Lower temperatures generally lead to higher enantioselectivity. This is because the enantiomeric ratio is determined by the difference in the free energies of activation (ΔΔG‡) for the two competing diastereomeric transition states. According to the Eyring equation, this difference has a greater impact on the rate ratio at lower temperatures. Precise and consistent temperature control is therefore essential for reproducibility.
-
Atmosphere: Many organometallic catalysts, particularly those involving Cu(I), are sensitive to oxidation. Performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) prevents catalyst degradation and ensures consistent catalytic activity throughout the reaction.
Case Study: The Asymmetric Diels-Alder Reaction
To illustrate these principles, we will examine the well-studied Cu(II)-(R,R)-Bn-BOX catalyzed Diels-Alder reaction between N-acryloyl-2-oxazolidinone and cyclopentadiene. This reaction is a benchmark for Lewis acid catalysis and showcases the sensitivity of enantioselectivity to reaction conditions.
Comparative Performance Data
The following table summarizes typical results for the Diels-Alder case study, demonstrating how key parameters influence the enantiomeric excess (% ee) of the endo product.
| Entry | Ligand | Metal Salt | Solvent | Temp (°C) | Yield (%) | % ee (endo) |
| 1 | (R,R)-Bn-BOX | Cu(OTf)₂ | CH₂Cl₂ | 0 | 95 | 98 |
| 2 | (R,R)-Bn-BOX | Cu(OTf)₂ | CH₂Cl₂ | 25 | 96 | 91 |
| 3 | (R,R)-Bn-BOX | Cu(OTf)₂ | THF | 0 | 90 | 85 |
| 4 | (R,R)-Bn-BOX | CuCl₂ | CH₂Cl₂ | 0 | 88 | 75 |
| 5 | (R,R)-tBu-BOX | Cu(OTf)₂ | CH₂Cl₂ | 0 | 94 | 99 |
Data are representative values compiled from literature precedents for illustrative purposes.
Analysis of Results:
-
Temperature Effect (Entry 1 vs. 2): A decrease in temperature from 25 °C to 0 °C results in a significant increase in enantioselectivity from 91% to 98% ee, highlighting the thermodynamic control over stereoselection.
-
Solvent Effect (Entry 1 vs. 3): Changing the solvent from non-coordinating CH₂Cl₂ to coordinating THF leads to a noticeable drop in % ee, likely due to THF competing for a coordination site on the copper center, altering the chiral environment.
-
Counterion Effect (Entry 1 vs. 4): The use of a more coordinating counterion (Cl⁻) compared to the weakly coordinating triflate (OTf⁻) results in a dramatic decrease in enantioselectivity.
-
Ligand Substituent Effect (Entry 1 vs. 5): The sterically bulkier tert-butyl group in (R,R)-tBu-BOX provides enhanced steric shielding, often leading to even higher enantioselectivity compared to the benzyl analogue in this specific reaction.
A Self-Validating Experimental Protocol
The following protocol for the Diels-Alder case study is designed to be self-validating by incorporating checks for reagent purity and inert atmosphere integrity.
Caption: Step-by-step workflow for the Cu-(R,R)-Bn-BOX catalyzed Diels-Alder reaction.
Detailed Protocol Steps:
-
Catalyst Preparation:
-
To a flame-dried 50 mL Schlenk flask under a positive pressure of Argon, add Cu(OTf)₂ (36.2 mg, 0.10 mmol, 10 mol%).
-
Add (R,R)-2,2'-bis(4-benzyl-2-oxazoline) [(R,R)-Bn-BOX] (41.2 mg, 0.11 mmol, 11 mol%).
-
Seal the flask, then evacuate and backfill with dry Argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add 10 mL of anhydrous dichloromethane via a dry syringe.
-
Stir the mixture at room temperature (25 °C) for 1 hour. A clear, colored solution should form, indicating complexation.
-
-
Reaction:
-
To the catalyst solution, add N-acryloyl-2-oxazolidinone (141.1 mg, 1.0 mmol).
-
Cool the reaction flask to 0 °C using an ice-water bath and allow it to equilibrate for 15 minutes.
-
Add freshly distilled cyclopentadiene (0.25 mL, ~3.0 mmol) dropwise over 5 minutes.
-
Maintain the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.
-
-
Workup and Analysis:
-
Upon completion, quench the reaction by adding 15 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Validation: Determine the enantiomeric excess of the purified product using chiral HPLC (e.g., Chiralcel OD-H or equivalent column), comparing the resulting chromatogram to a racemic standard.
-
Conclusion: A Culture of Precision
The reproducibility of enantioselectivity data for (R,R)-Bn-BOX reactions is not a matter of chance, but a direct consequence of meticulous experimental design and execution. By understanding the causal relationships between reagent purity, reaction conditions, and catalytic performance, researchers can move from anecdotal success to reliable, scalable results. The principles and protocols outlined in this guide serve as a framework for establishing a culture of precision in the laboratory, ensuring that the powerful potential of asymmetric catalysis is consistently realized.
References
-
Copper Bis(oxazoline)-Catalyzed Enantioselective Alkynylation of Quinolones. Digital WPI. [Link]
-
Enantioselective Catalysis Using Heterogeneous Bis(oxazoline) Ligands: Which Factors Influence the Enantioselectivity? Chemical Reviews. [Link]
-
Iron bis(oxazoline) complexes in asymmetric catalysis. ORGANIC CHEMISTRY SELECT. [Link]
-
Enantioselective Catalysis Using Heterogeneous Bis(oxazoline) Ligands. ACS Publications. [Link]
-
Side Arm Strategy for Catalyst Design: Modifying Bisoxazolines for Remote Control of Enantioselection and Related. Accounts of Chemical Research. [Link]
-
Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Dr. Ramesh Rasappan's Research Group Website. [Link]
Sources
Technical Deep Dive: Homogeneous vs. Heterogeneous Bn-BOX Catalysis
Executive Summary
Verdict: Homogeneous Bn-BOX (Benzyl-bis(oxazoline)) catalysis remains the gold standard for maximum enantioselectivity (>90% ee) and turnover frequency (TOF). However, heterogeneous variants have matured, offering viable process advantages (recyclability, flow chemistry compatibility) if specific engineering trade-offs are managed.
This guide objectively compares the two modalities, analyzing why immobilization often degrades performance and how recent "linker-engineering" strategies are closing the gap.
Mechanistic Divergence: The "Freedom" of the Active Site
The core difference lies in the conformational freedom of the chiral pocket.
-
Homogeneous (Solotion Phase): The Cu(II)-Bn-BOX complex possesses
symmetry. The benzyl wings create a defined chiral steric wall that forces incoming substrates (e.g., dienophiles) into a specific trajectory. The complex is free to rotate and adjust to the transition state energy minimum. -
Heterogeneous (Immobilized): Immobilization introduces two parasitic effects:
-
Linker Distortion: Tethering the ligand (often via the methylene bridge or the phenyl ring) can mechanically distort the bite angle of the N-Cu-N chelate, reducing
symmetry and lowering ee. -
Non-Selective Background: Residual silanol groups (Si-OH) on silica supports can act as achiral Lewis acids, catalyzing the racemic background reaction.
-
Visualization: Immobilization Strategies
The following diagram illustrates the three primary methods for heterogenizing Bn-BOX ligands and their impact on the active site.
Figure 1: Strategic trade-offs in immobilizing Bn-BOX ligands. Covalent tethering offers the best stability but requires precise linker design to avoid distorting the chiral pocket.
Performance Analysis: The Data
The following data compares identical reactions catalyzed by free vs. immobilized Cu-Bn-BOX complexes.
Case Study A: Asymmetric Cyclopropanation of Styrene
Reaction: Styrene + Ethyl Diazoacetate (EDA)
| Metric | Homogeneous Cu-Bn-BOX | Heterogeneous (Covalent/Silica) | Heterogeneous (Electrostatic/Clay) |
| Yield | 85 - 95% | 22 - 60% | 46 - 80% |
| Enantioselectivity (trans) | > 90% ee | 60 - 65% ee | 83 - 88% ee |
| Diastereoselectivity (trans:cis) | 75:25 | 60:40 | 70:30 |
| TOF (Turnover Frequency) | High | Low (Diffusion limited) | Moderate |
| Recyclability | N/A | High (5+ cycles if passivated) | Low (Leaching after 2 cycles) |
Analysis: The electrostatic immobilization (Clay/Laponite) preserves higher ee because the ligand structure is not chemically modified. However, it suffers from leaching (copper detaching from the support). The covalent silica method is more stable but shows significantly lower ee due to the "linker effect" distorting the chiral pocket and non-selective catalysis by the silica surface.
Case Study B: Diels-Alder Reaction
Reaction: Cyclopentadiene + N-Acrolyloxazolidinone
| Catalyst Form | Yield | Endo ee | Notes |
| Homogeneous | 92% | 98% | Standard benchmark. |
| Silica-Grafted | 85% | 89 - 93% | Requires surface passivation (TMS-Cl) to kill silanols. |
| Polymer-Supported | 78% | 90% | Slower kinetics due to swelling/diffusion. |
Validated Protocols
Protocol A: Synthesis of Heterogeneous Catalyst (Silica-Grafted)
Objective: Create a covalent Cu-Bn-BOX@SiO2 catalyst with minimized non-selective sites.
Reagents:
-
Activated Silica Gel (Mesoporous, e.g., MCM-41 or amorphous SiO2).
-
Functionalized Bn-BOX Ligand (e.g., bearing a triethoxysilyl tether).
-
Hexamethyldisilazane (HMDS) or TMS-Cl (for passivation).
Step-by-Step:
-
Grafting: Reflux the functionalized Bn-BOX ligand (0.5 mmol) with activated silica (1.0 g) in dry toluene for 24 hours under Argon.
-
Passivation (Critical Step): Add HMDS (2.0 mmol) to the suspension and reflux for an additional 4 hours. Why: This caps residual Si-OH groups that would otherwise catalyze the racemic background reaction.
-
Washing: Filter the solid and wash extensively with Toluene, DCM, and Methanol (Soxhlet extraction recommended) to remove unbound ligand.
-
Metallation: Suspend the modified silica in dry DCM and add Cu(OTf)₂ (0.9 eq relative to ligand loading). Stir for 12 hours.
-
Drying: Filter and dry under high vacuum at 60°C.
Protocol B: The "Hot Filtration" Leaching Test (Self-Validation)
Objective: Prove that catalysis is truly heterogeneous and not due to leached Copper species.
-
Run Reaction: Start a standard catalytic run (e.g., cyclopropanation) with the heterogeneous catalyst.
-
Mid-Point Stop: At ~30% conversion, stop agitation and let the catalyst settle (or centrifuge quickly).
-
Filtration: Syringe out the supernatant liquid through a 0.2-micron PTFE filter into a fresh, pre-heated reaction vessel containing no catalyst.
-
Monitor: Continue stirring the filtrate under reaction conditions.
-
Validation:
-
True Heterogeneous: Conversion stops completely in the filtrate.
-
Leaching Failure: Conversion continues in the filtrate (indicates active Cu species are in solution).
-
Experimental Workflow Visualization
The following diagram outlines the decision logic for selecting between homogeneous and heterogeneous systems based on project phase.
Figure 2: Decision matrix for catalyst selection. Note that for strict enantioselectivity requirements, homogeneous catalysis followed by metal scavenging is often preferred over heterogenization.
References
-
Fraile, J. M., et al. "Synthesis, Immobilization and Catalytic Activity of a Copper(II) Complex with a Chiral Bis(oxazoline)." MDPI, 2014.
-
Desimoni, G., et al. "C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis." Coordination Chemistry Reviews, 2006.
-
Mayoral, J. A., et al. "Enantioselective Catalysis Using Heterogeneous Bis(oxazoline) Ligands." Chemical Reviews, 2002.
-
Pereira, C., et al. "Bis- and Azabis(oxazoline)–Copper–Tungstophosphate Immobilized on Mesoporous Silica." Catalysts, 2020.
-
Evans, D. A., et al. "A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction." Journal of the American Chemical Society, 2003.[3]
Sources
Comparative Guide: Mass Spectrometry Profiling of (R,R)-Bn-BOX Ligand Impurities
Topic: Mass Spectrometry Analysis of 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Importance
In asymmetric catalysis, the purity of the chiral ligand is not merely a chemical specification—it is the determinant of enantioselectivity. 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] (commonly (R,R)-Bn-BOX ) is a privileged
However, trace impurities in Bn-BOX synthesis—specifically mono-oxazolines , hydrolyzed amides , and metal scavengers —can induce non-linear effects , drastically reducing enantiomeric excess (
This guide compares analytical methodologies for detecting these specific impurities, advocating for a shift from traditional HPLC-UV to High-Resolution LC-MS/MS for robust quality assurance.
Impurity Genesis: The Chemical Logic
To detect impurities, one must first understand their origin. The synthesis of Bn-BOX typically involves the condensation of malononitrile (or diethyl malonate) with (R)-phenylalaninol, followed by cyclization.
Theoretical Impurity Profile
Based on the standard synthetic route, the following impurities are chemically predicted:
| Impurity Type | Origin | Structure/Description | Molecular Change (vs Parent) |
| Impurity A | Incomplete Cyclization | Mono-oxazoline amide : One ring formed, one side remains a hydroxy-amide. | +18 Da ( |
| Impurity B | Hydrolysis / Ring Opening | Bis(amide) diol : Both rings opened (or failed to close). | +36 Da ( |
| Impurity C | Starting Material Residue | (R)-Phenylalaninol : Unreacted chiral auxiliary. | Fragment (MW ~151) |
| Impurity D | Stereoisomer | (R,S)-Bn-BOX : Meso compound due to racemization during thermal cyclization. | Isobaric (Same MW) |
Visualization: Synthesis & Impurity Pathways
The following diagram maps the genesis of these impurities, providing a logic map for the analyst.
Figure 1: Genesis of impurities during the condensation and cyclization of Bn-BOX ligands.
Comparative Analysis of MS Methodologies
This section objectively compares three dominant analytical approaches. The "Score" is a weighted aggregate of Sensitivity, Specificity, and Ease of Use.
Method A: GC-MS (Gas Chromatography - Mass Spec)
-
Mechanism: Electron Impact (EI) ionization.
-
Suitability: Low .
-
Critical Flaw: Bis(oxazolines) have high boiling points. The high temperatures required for GC injection (250°C+) often induce thermal degradation (ring opening) inside the injector, creating false positives for Impurity A and B.
-
Verdict: Avoid for final product purity assignment.
Method B: HPLC-UV (254 nm)
-
Mechanism: UV Absorbance.
-
Suitability: Medium (Routine QC only) .
-
Limitation: It cannot distinguish between the Target Ligand and Impurity D (Meso-isomer) without a chiral column. Furthermore, non-chromophoric impurities (like trace metal salts or aliphatic precursors) are invisible.
-
Verdict: Good for rough purity, insufficient for catalytic grade certification.
Method C: UHPLC-ESI-QTOF (High-Res LC-MS)
-
Mechanism: Electrospray Ionization (Soft) with Quadrupole Time-of-Flight.
-
Suitability: High (Gold Standard) .
-
Advantage: "Soft" ionization prevents in-source fragmentation. High resolution (<5 ppm error) distinguishes Impurity A (Mono-oxazoline,
339.1703) from potential oxidation byproducts. -
Verdict: The required method for process validation.
Quantitative Comparison Table
| Feature | GC-MS (EI) | HPLC-UV | UHPLC-ESI-QTOF |
| Thermal Stability | Poor (Degradation risk) | Excellent | Excellent |
| Meso-isomer Detection | No | No (unless Chiral col.) | No (unless Chiral col.) |
| Hydrolysis Detection | Moderate | Low (similar UV spectra) | High (Mass shift +18) |
| Sensitivity (LOD) | ~100 ppm | ~500 ppm | < 10 ppm |
| Structure Elucidation | High (Fragment library) | None | High (MS/MS) |
Detailed Experimental Protocol
Objective: Validated detection of hydrolyzed impurities (Mono-oxazoline) in (R,R)-Bn-BOX.
Sample Preparation[1][2]
-
Stock Solution: Dissolve 1.0 mg of (R,R)-Bn-BOX in 1 mL of Acetonitrile (LC-MS grade) .
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates (essential to protect sub-2 µm columns).
-
Dilution: Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50) for ESI compatibility.
LC-MS Conditions (Recommended)
-
Instrument: Agilent 6500 Q-TOF or Thermo Q-Exactive (or equivalent).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Why? C18 provides sufficient retention for the hydrophobic benzyl groups while separating polar hydrolyzed byproducts early.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar impurities)
-
1-8 min: 5% -> 95% B (Linear gradient)
-
8-10 min: 95% B (Wash)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Mass Spectrometry Parameters
-
Ionization: ESI Positive Mode (
). -
Scan Range:
100 – 1000. -
Key Monitored Ions (EIC):
-
Target (Bn-BOX):
321.16 -
Impurity A (Mono-oxazoline):
339.17 -
Impurity B (Bis-amide):
357.18 -
Impurity C (Phenylalaninol):
152.10
-
Decision Workflow for Analysts
Use this logic tree to select the correct workflow based on your stage of development.
Figure 2: Analytical decision matrix for selecting between HPLC-UV and LC-MS workflows.
References
-
Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 106(9), 3561–3651. Link
-
Evans, D. A., et al. (1999). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Journal of the American Chemical Society, 121(33), 7559–7573. Link
-
Gómez, M., Muller, G., & Rocamora, M. (1999). Palladium(0) complexes with chiral bis(oxazoline) ligands: Synthesis and fluxional behavior. Organometallics, 18(24), 4919-4929. Link
-
Agilent Technologies. (2020). Analysis of Impurities in API by High-Resolution LC/MS. Application Note. Link
-
Reiser, O. (2007).[1] Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Coordination Chemistry Reviews. Link[1]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]
Navigating the lifecycle of specialized chemical reagents extends beyond their application in synthesis and analysis; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline], a common chiral ligand in asymmetric catalysis. As laboratory professionals, our responsibility is to ensure that the disposal process not only adheres to regulatory standards but also mitigates any potential risk to personnel and the environment. This document is structured to provide clarity and actionable intelligence, grounding every recommendation in established safety protocols and regulatory frameworks.
Section 1: Hazard Identification and Risk Assessment
The primary hazards associated with this class of compounds include:
-
Skin Irritation (H315): Direct contact can cause skin irritation.
-
Serious Eye Irritation (H319): Contact with eyes can cause serious irritation.
-
Respiratory Irritation (H335): Inhalation of dust or powder may cause respiratory tract irritation.
Based on this information, 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] should be managed as a hazardous waste.[1] The United States Environmental Protection Agency (EPA) regulates such materials under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" framework for hazardous waste management.[2][3]
Table 1: Physicochemical Properties and Hazard Summary (Data from (S,S)-enantiomer)
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₂₀H₂₀N₂O₂ | [4] |
| Molecular Weight | 320.39 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 129-132 °C | [5] |
| GHS Hazard Codes | H315, H319, H335 |
| Signal Word | Warning | |
Section 2: Pre-Disposal Handling and Storage in the Laboratory
Proper handling and storage from the moment a chemical is designated as waste are critical to preventing accidental exposure and ensuring regulatory compliance.[6]
Required Personal Protective Equipment (PPE)
When handling 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] for disposal, the following PPE is mandatory:
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use nitrile gloves. Ensure they are inspected before use and changed if contaminated.
-
Body Protection: A standard long-sleeved laboratory coat is required.[7]
-
Respiratory Protection: If handling fine powders outside of a fume hood, a dust mask (e.g., N95) should be used to prevent inhalation.
Waste Container Selection and Labeling
The causality behind container choice is chemical compatibility. Using an incompatible container can lead to degradation, leaks, and dangerous reactions.
-
Select a Compatible Container: Use a clean, dry, and chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap. The container must be in good condition with no cracks or leaks.[6]
-
Affix a Hazardous Waste Label: As soon as the first quantity of waste is added, the container must be labeled.[1] The label must include:
-
The words "Hazardous Waste" .[6]
-
The full, unabbreviated chemical name: "2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]" .
-
The specific hazards (e.g., "Irritant").
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
Section 3: Step-by-Step Disposal Protocol
This protocol outlines the procedural flow for accumulating and disposing of waste, including contaminated materials.
Segregation and Accumulation
Chemical waste must be segregated based on compatibility to prevent dangerous reactions.[6]
-
Step 1: Designate a specific, secure area within the laboratory for hazardous waste accumulation, preferably within a ventilated cabinet or a designated secondary containment tray.
-
Step 2: Keep the waste container for 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] separate from strong oxidizing agents, acids, and bases.
-
Step 3: Ensure the waste container remains closed at all times except when adding waste.[1] This minimizes the release of vapors and prevents contamination.
Disposal of Contaminated Materials
Any materials that come into contact with the chemical are also considered hazardous waste.
-
Solid Waste: Used weigh boats, contaminated gloves, and paper towels should be collected in a separate, clearly labeled, sealed plastic bag or container designated for solid hazardous waste.
-
Sharps: Contaminated needles or broken glassware must be placed in a puncture-resistant sharps container labeled as hazardous waste.[8]
-
Empty Containers: The original container of 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). This rinsate is considered hazardous waste and must be collected in a designated container for flammable liquid waste.[1][6] After triple-rinsing and air-drying, deface the original label and dispose of the container in regular trash or glass recycling, as per your institution's policy.[1]
Arranging for Final Disposal
Laboratory personnel should never attempt to dispose of chemical waste themselves.
-
Step 1: Once the waste container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a waste pickup.[7][9]
-
Step 2: Provide the EHS office with a complete inventory of the waste being collected.
-
Step 3: Ensure all containers are properly labeled and sealed before the scheduled pickup time.
Below is a workflow diagram illustrating the decision-making and operational process for disposal.
Caption: Disposal workflow for 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline].
Section 4: Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's emergency response line.
-
Cleanup (for small, manageable spills):
-
Ensure you are wearing the appropriate PPE.
-
Carefully sweep up the solid material using a dustpan and brush or absorbent pads. Avoid raising dust.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Report the incident to your laboratory supervisor and EHS office.
-
References
- Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook.
- Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- NUS Medicine. (2016, March 16). Chemical Waste Disposal Standard Operating Procedure.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- Thomson Reuters Westlaw. (n.d.). Resource Conservation and Recovery Act (RCRA).
- U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
- National Environmental Trainers. (n.d.). RCRA Regulations Explained.
- North Carolina Department of Environmental Quality. (n.d.). Hazardous Waste Management – Selected RCRA Regulations Fact Sheet.
- Sigma-Aldrich. (n.d.). (+)-2,2′-Isopropylidenebis[(4R)-4-benzyl-2-oxazoline] 98%.
- National Center for Biotechnology Information. (n.d.). (+)-2,2'-Isopropylidenebis[(4R)-4-benzyl-2-oxazoline]. PubChem Compound Summary.
- Fisher Scientific. (2009, September 22). Safety Data Sheet: (S)-4-Benzyl-2-oxazolidinone.
- Sigma-Aldrich. (n.d.). 2,2′-Bis[(4S)-4-benzyl-2-oxazoline] 98%.
- Sigma-Aldrich. (n.d.). 2,2′-Bis[(4S)-4-benzyl-2-oxazoline] 98% Properties.
- PubChemLite. (n.d.). (+)-2,2'-isopropylidenebis[(4r)-4-benzyl-2-oxazoline].
- ChemicalBook. (n.d.). 2,2'-BIS[(4S)-4-BENZYL-2-OXAZOLINE] CAS#: 133463-88-4.
- National Center for Biotechnology Information. (n.d.). (R)-4-Benzyl-2-oxazolidinone. PubChem Compound Summary.
- Santa Cruz Biotechnology, Inc. (n.d.). 2,2′-Bis[(4S)-4-benzyl-2-oxazoline].
- TCI Chemicals. (n.d.). 2,2'-Bis(2-oxazoline).
- Chem-Impex. (n.d.). (R,R)-2,2'-Isopropylidenebis(4-isopropyl-2-oxazoline).
Sources
- 1. vumc.org [vumc.org]
- 2. Glossary | Practical Law - Legal Resources & Know-How for Professionals [content.next.westlaw.com]
- 3. epa.gov [epa.gov]
- 4. 2,2′-Bis[(4S)-4-benzyl-2-oxazoline], CAS 133463-88-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 2,2'-BIS[(4S)-4-BENZYL-2-OXAZOLINE] CAS#: 133463-88-4 [m.chemicalbook.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
